5-Bromo-8-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELNBLNDYLAJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342426 | |
| Record name | 5-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176967-80-9 | |
| Record name | 5-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-8-nitroquinoline
CAS Number: 176967-80-9
Introduction
5-Bromo-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a pivotal intermediate in the synthesis of a variety of complex chemical entities, particularly in the realm of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a versatile bromo substituent, makes it a valuable precursor for constructing novel heterocyclic systems.[2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, key reactions, and applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 176967-80-9 | [3][4] |
| Molecular Formula | C₉H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 253.05 g/mol | [5] |
| Monoisotopic Mass | 251.95344 Da | [5] |
| Appearance | Light yellow solid/needles | [1][6] |
| Melting Point | 139-141 °C | [6] |
| Topological Polar Surface Area | 58.7 Ų | [5] |
| XLogP3 | 2.7 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis and Purification
The synthesis of this compound is a well-documented procedure, typically involving a two-step, one-pot reaction starting from isoquinoline. The process leverages electrophilic aromatic substitution to introduce the bromo and nitro groups onto the isoquinoline core.
Synthetic Workflow Diagram
Caption: Synthetic and purification workflow for this compound.
Detailed Synthetic Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[6]
Materials:
-
Isoquinoline (97%)
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Heptane
-
Toluene
-
Dichloromethane (DCM)
-
Diethyl ether
-
Celite
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Aqueous Ammonia (25%)
-
Sodium Hydroxide (NaOH)
Equipment:
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
-
Dry ice-acetone bath
-
Glass filter funnel
-
Vacuum suction apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1-L three-necked flask, cool 340 mL of concentrated sulfuric acid to 0°C. Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.
-
Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add 76.4 g (429 mmol) of recrystallized N-bromosuccinimide in portions, maintaining the temperature between -22 and -26°C. Stir the resulting suspension vigorously for 2 hours at -22°C, then for 3 hours at -18°C.
-
Nitration: Add 35.0 g (346 mmol) of potassium nitrate at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.
-
Work-up: Remove the cooling bath and allow the solution to stir overnight, gradually warming to room temperature. Pour the reaction mixture onto 1.0 kg of crushed ice. Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C. Stir the resulting suspension in an ice-water bath for 2 hours.
-
Isolation of Crude Product: Isolate the precipitated solids by filtration, wash thoroughly with three 1-L portions of ice-cold water, and air-dry to a constant weight.
Purification Protocols
Two primary methods can be employed for the purification of this compound:
Method A: Recrystallization
-
Suspend the crude solid in a mixture of 1000 mL of heptane and 250 mL of toluene in a 2-L round-bottomed flask.
-
Heat the mixture at reflux with stirring for 1.5 hours.
-
Filter the hot solution through Celite under vacuum.
-
Reduce the filtrate volume to 1000 mL by distillation.
-
Allow the solution to cool slowly overnight with stirring.
-
Isolate the resulting orange solids by filtration, wash with 350 mL of ice-cold heptane, and air-dry to obtain 40-44 g (47-51% yield) of pure 5-bromo-8-nitroisoquinoline.[6]
Method B: Column Chromatography
For higher purity, the product can be purified by column chromatography on silica gel (63-200 µm) using a gradient elution of 9:1 to 6:1 dichloromethane/diethyl ether.[6] Subsequent recrystallization of the purified fractions yields 5-bromo-8-nitroisoquinoline with a melting point of 139-141°C.[6]
Spectral Characterization
While specific spectra for CAS number 176967-80-9 are not publicly available in databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds. Characterization is typically performed using NMR, IR, and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display nine signals for the aromatic carbons. The carbons attached to the bromine and nitro groups will show characteristic shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1530 and 1350 cm⁻¹), as well as C=N and C=C stretching vibrations of the quinoline ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (251.95344 Da).[5] The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups.
Key Chemical Transformations
The strategic placement of the nitro and bromo groups allows for a range of subsequent chemical modifications:
-
Reduction of the Nitro Group: The 8-nitro group can be selectively reduced to an 8-amino group.[2] This transformation is pivotal as it introduces a nucleophilic primary amine, which can then be used for the construction of fused heterocyclic rings.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: The 5-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries.
-
Domino Reactions: The combination of the 8-amino (from reduction of the nitro group) and 5-bromo functionalities provides a platform for domino reactions. For instance, a palladium-catalyzed reaction with a thiol-containing partner can proceed via a sequence of intermolecular C-S coupling followed by an intramolecular C-N bond formation to construct fused thiazine rings.[2]
Potential in Drug Discovery
Quinoline derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[7] The functional groups present in this compound and its derivatives are associated with a range of biological activities:
-
Anticancer Activity: Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] For example, the related compound 8-hydroxy-5-nitroquinoline (nitroxoline) has shown potent anticancer properties.[7][8] The mechanism is often linked to the induction of oxidative stress and inhibition of key cellular enzymes.[7] Bromo-derivatives of 8-substituted quinolines have also been evaluated as novel anticancer agents.
-
Antimicrobial Properties: The quinoline core is present in many antimicrobial agents. The presence of a nitro group can also confer broad-spectrum antimicrobial effects.[7]
The versatility of this compound makes it a key intermediate for the synthesis of novel compounds for screening in various drug discovery programs.[1]
Caption: Reactivity and potential applications of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a versatile and valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined synthesis and the orthogonal reactivity of its bromo and nitro substituents provide a robust platform for the generation of diverse and complex molecular architectures. The established biological activities of related quinoline derivatives further underscore its importance as a starting material for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers looking to exploit the rich chemistry of this compound.
References
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Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Retrieved from [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
-
Appchem. (n.d.). This compound | 176967-80-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Pharma Info Source. (n.d.). CAS 176967-80-9 suppliers, this compound suppliers. Retrieved from [Link]
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ENAO Chemical Co., Ltd. (n.d.). This compound CAS NO.176967-80-9. Retrieved from [Link]
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Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Retrieved from [Link]
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5-Bromo-8-nitroquinoline molecular structure
An In-depth Technical Guide to 5-Bromo-8-nitroquinoline: Molecular Structure, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its quinoline core, substituted with both an electron-withdrawing nitro group and a reactive bromine atom, offers a unique combination of chemical properties. This strategic arrangement of functional groups makes it an exceptionally versatile precursor for the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It delves into its molecular structure, established synthesis protocols, spectroscopic signature, and its diverse applications, particularly as a key intermediate in the development of novel therapeutic agents and advanced materials.[1][2] The insights provided herein are intended to facilitate its effective utilization in research and development settings.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of this compound is a thorough analysis of its molecular structure and inherent physical properties.
IUPAC Name: this compound[3] CAS Number: 176967-80-9[3][4] Molecular Formula: C₉H₅BrN₂O₂[3][5] Molecular Weight: 253.05 g/mol [3]
The structure consists of a bicyclic quinoline ring system. A bromine atom is attached at the C5 position, and a nitro group is located at the C8 position. This specific substitution pattern dictates the molecule's reactivity and electronic properties.
Caption: 2D molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 253.05 g/mol | PubChem[3] |
| Density | 1.747 g/cm³ | ChemBK[4] |
| Boiling Point | 370.5°C at 760 mmHg | ChemBK[4] |
| Flash Point | 177.9°C | ChemBK[4] |
| Refractive Index | 1.707 | ChemBK[4] |
| Storage Condition | Sealed in dry, Room Temperature | ChemBK[4] |
| XLogP3 | 2.7 | PubChem[3] |
| Topological Polar Surface Area | 58.7 Ų | PubChem[3] |
Synthesis and Mechanistic Insights
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For this compound, the process typically involves the sequential functionalization of a pre-existing quinoline or 8-substituted quinoline precursor. The choice of reagents and reaction conditions is critical to achieve regioselectivity and high yield, avoiding the formation of undesired isomers.[6]
A common strategy involves the bromination of 8-nitroquinoline. The nitro group at the C8 position is a meta-director; however, in the acidic conditions typically used for halogenation, the quinoline nitrogen is protonated. This protonated species directs electrophilic substitution to the 5- and 8-positions. Since the C8 position is already occupied, the bromination is directed to the C5 position.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Bromination of 8-Nitroquinoline
This protocol is a representative method adapted from established procedures for the regioselective bromination of quinoline derivatives.[6]
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 8-nitroquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Stir the mixture until a clear solution is obtained.
2. Bromination:
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in concentrated sulfuric acid via the dropping funnel.
-
Causality: The use of concentrated sulfuric acid protonates the quinoline ring, deactivating it towards electrophilic attack but directing substitution to the C5 position. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Maintaining a low temperature controls the reaction rate and minimizes side-product formation.
3. Reaction Monitoring and Work-up:
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
4. Isolation and Purification:
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a heptane/toluene mixture, to yield pure this compound as a light yellow solid.[7]
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data represent typical values found for this class of compounds.
Table 2: Representative Spectroscopic Data for this compound Derivatives
| Technique | Data Interpretation |
| ¹H NMR | The proton NMR spectrum will show distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The coupling patterns (doublets, doublets of doublets) are crucial for confirming the substitution pattern on the quinoline ring. For example, the proton at C2 often appears as a doublet of doublets due to coupling with protons at C3 and C4. |
| ¹³C NMR | The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C5) and the nitro group (C8) will be significantly shifted downfield. Chemical shifts typically range from δ 118-150 ppm.[8] |
| IR Spectroscopy | The IR spectrum provides key information about the functional groups. Characteristic strong absorption bands will be observed for the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1370 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[8] |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. |
Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.[8]
-
The Bromo Group (C5): The C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the C5 position.
-
The Nitro Group (C8): The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine (-NH₂). This transformation is a gateway to a vast array of subsequent chemical modifications. The resulting 8-aminoquinoline derivative can undergo N-alkylation, N-acylation, diazotization followed by Sandmeyer-type reactions, or serve as a directing group for further electrophilic substitution.[8][9]
Caption: Key reactive sites and synthetic transformations of this compound.
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][10] this compound is a key intermediate in the synthesis of novel compounds with potential therapeutic value.
-
Anticancer and Antimicrobial Agents: Nitroquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines and possess broad-spectrum antimicrobial properties.[2][11] The ability to functionalize both the C5 and C8 positions allows for the creation of extensive libraries of compounds for screening against various biological targets. For instance, the 8-amino derivatives can be used to synthesize novel fused heterocyclic systems with potential biological activities.[12]
-
Neurological Drug Development: Substituted quinolines are being investigated for the treatment of neurodegenerative diseases. The core structure can be modified to interact with specific enzymes or receptors in the central nervous system.[1]
-
Materials Science: Beyond pharmaceuticals, the unique electronic properties conferred by the substituted quinoline ring have made these compounds attractive for applications in materials science. They have been explored in the development of organic light-emitting diodes (OLEDs) and other electronic materials where tuning of photophysical properties is essential.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.[15][16]
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[4][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[15][16]
Conclusion
This compound is a compound of significant strategic importance in chemical synthesis. Its well-defined molecular structure, featuring two distinct and versatile reactive sites, provides a robust platform for generating molecular diversity. The established synthetic routes are reliable, and its chemical properties are well-characterized. For researchers in drug discovery and materials science, this compound represents a valuable and powerful tool for the design and synthesis of novel, high-value functional molecules.
References
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ResearchGate, Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available from: [Link]
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A Technical Guide to 5-Bromo-8-nitroquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-nitroquinoline is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of diverse pharmacologically active molecules. Its unique electronic properties, stemming from the presence of both an electron-donating bromine atom and a potent electron-withdrawing nitro group on the quinoline scaffold, make it a versatile building block in medicinal chemistry. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, a detailed and field-proven synthesis protocol, and its applications in research and drug development. Emphasis is placed on the causal relationships behind methodological choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's therapeutic efficacy, selectivity, and pharmacokinetic profile.
This compound emerges as a particularly valuable derivative. The bromine at the C-5 position acts as a handle for further modification via cross-coupling reactions, while the nitro group at the C-8 position significantly influences the electronic landscape of the molecule. This substitution pattern makes the compound a key precursor for creating complex molecular architectures with potential therapeutic applications.[3]
Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its effective use in research and synthesis.
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Weight | 253.05 g/mol | PubChem[4] |
| Appearance | Light yellow solid/needles | US6500954B1[6] |
| Melting Point | 137.5-141 °C | Organic Syntheses[7] |
| Boiling Point (est.) | 370.5°C at 760 mmHg | ChemBK[8] |
| Density (est.) | 1.747 g/cm³ | ChemBK[8] |
| Polar Surface Area | 58.7 Ų | PubChem[4] |
| XLogP3 | 2.7 | PubChem[4] |
Synthesis of this compound: A Validated One-Pot Protocol
The synthesis of this compound is most efficiently achieved through a one-pot electrophilic aromatic substitution sequence starting from isoquinoline (note: many sources, including patents and Organic Syntheses procedures, refer to the synthesis of the isoquinoline analog, 5-bromo-8-nitroisoquinoline, via this method. The principles are directly applicable to the quinoline scaffold, though reagent stoichiometry and reaction times may require optimization). A well-established and scalable method involves the initial bromination of the quinoline followed by nitration in the same reaction vessel.[7]
This one-pot approach is advantageous as it avoids the isolation of the intermediate 5-bromoquinoline, streamlining the process and often improving the overall yield.[7] The choice of sulfuric acid as the solvent is critical, as it protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing substitution to the benzenoid ring.[9]
Synthesis Workflow
The diagram below illustrates the sequential one-pot synthesis process, highlighting the key stages from starting material to the final purified product.
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the analogous isoquinoline synthesis and serves as a robust starting point for laboratory preparation.[7]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (96%). Slowly add quinoline (1.0 equiv) while maintaining the internal temperature below 30°C with an ice bath.
-
Bromination: Cool the resulting solution to -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS, 1.1-1.3 equiv) portion-wise, ensuring the internal temperature remains between -26°C and -22°C. Causality: Strict temperature control is crucial here to prevent the formation of isomeric byproducts like 8-bromoquinoline, which is difficult to separate.[7]
-
Reaction Monitoring (Bromination): Stir the mixture vigorously for 2 hours at -22°C, then for an additional 3 hours at -18°C. The reaction should become a homogeneous solution.
-
Nitration: Cool the reaction mixture to below -10°C. Add potassium nitrate (KNO₃, 1.05 equiv) portion-wise, maintaining the temperature below -10°C.
-
Reaction Monitoring (Nitration): Stir the mixture at -10°C for 1 hour. Then, remove the cooling bath and allow the reaction to stir overnight, gradually warming to room temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 10x the volume of the acid). Adjust the pH of the resulting slurry to ~8.0 using 25% aqueous ammonia, keeping the temperature below 30°C with an ice bath.
-
Isolation: Isolate the precipitated crude solid by vacuum filtration. Wash the solid thoroughly with several portions of ice-cold water until the filtrate is neutral. Air-dry the solid to a constant weight.
-
Purification: Suspend the crude product in a heptane/toluene mixture (e.g., 4:1 v/v) and heat to reflux. Filter the hot solution through Celite to remove insoluble impurities. Reduce the filtrate volume by distillation and allow the solution to cool slowly overnight to promote crystallization.
-
Final Product: Collect the resulting light-yellow needles by filtration, wash with a small amount of ice-cold heptane, and air-dry to a constant weight. The final product should have a melting point of 137-141°C.[7]
Spectroscopic Characterization
-
¹H-NMR (DMSO-d₆): Expected signals would correspond to the aromatic protons on the quinoline ring system. The electron-withdrawing nitro group and the bromine atom will cause characteristic downfield shifts and splitting patterns for adjacent protons.
-
IR/FT-Raman: These techniques are used to identify functional groups. Characteristic peaks for the nitro group (N-O stretching) would be prominent, alongside signals for the C=C and C=N bonds of the aromatic system.[10]
-
Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the elemental composition C₉H₅BrN₂O₂.[5]
Applications in Research and Drug Development
This compound and its isomers are key intermediates in the synthesis of novel therapeutic agents.[6][7] The strategic placement of the bromo and nitro groups facilitates a range of chemical transformations.
-
Precursor for Anticancer Agents: The nitro group activates the adjacent bromine atom for nucleophilic aromatic substitution (SNAr).[3][11] This allows for the efficient introduction of various amine-containing moieties, such as piperazine and morpholine, to generate compounds with potent antiproliferative and apoptotic effects against cancer cell lines.[3] Studies on the related 6-bromo-5-nitroquinoline have shown that the resulting derivatives exhibit significant inhibitory activity.[3]
-
Building Block for Bioactive Molecules: The bromo group can be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds. The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, via Sandmeyer-like reactions to introduce a variety of substituents.[9]
-
Antimicrobial Research: The 8-hydroxyquinoline scaffold, which can be derived from 8-nitroquinolines, is well-known for its broad-spectrum antimicrobial activity.[12] this compound serves as a precursor to novel 8-hydroxyquinoline derivatives whose antibacterial and antifungal properties can be explored.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data for structurally similar and reactive nitro- and bromo-aromatic compounds provide essential guidance.
-
General Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[14][16]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][14] Store locked up.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a compound of significant strategic importance for researchers in organic synthesis and medicinal chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its functional groups, establishes it as a valuable platform for the development of novel compounds. The validated one-pot synthesis protocol offers an efficient and scalable route to this key intermediate. A thorough understanding of its properties, reactivity, and handling requirements empowers scientists to fully exploit its potential in the ongoing quest for new and effective therapeutic agents.
References
- Hansen, T. V., & Undheim, K. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. US6500954B1.
- Hansen, T. V., & Undheim, K. (2004). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 81, 98.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581618, this compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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Amanote Research. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
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Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
ResearchGate. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
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PubMed. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Synthesis. [Link]
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physical properties of 5-Bromo-8-nitroquinoline
An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-8-nitroquinoline
Abstract
This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a substituted quinoline, its unique electronic and structural properties make it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials. However, a thorough review of publicly available scientific literature reveals a notable scarcity of experimentally determined physical property data for this specific compound (CAS No. 176967-80-9). This is often compounded by confusion with its isomer, 5-Bromo-8-nitroisoquinoline, which is more extensively characterized. This guide is designed for researchers, chemists, and drug development professionals to bridge this knowledge gap. It provides a consolidated overview of the known computational properties of this compound and, more critically, offers detailed, field-proven experimental protocols for the systematic determination of its core physical properties, including melting point, solubility, and spectroscopic identity. By establishing a framework for generating reliable and reproducible data, this document aims to empower researchers to fully leverage the potential of this versatile chemical entity.
Compound Identification and Structural Verification
Precise identification is the cornerstone of any scientific investigation. This compound is a distinct chemical entity whose properties should not be conflated with its structural isomers. The primary identifier is its CAS Registry Number: 176967-80-9 .[1][2][3]
The fundamental molecular characteristics are summarized below. This information is derived from computational analysis and serves as the theoretical basis for experimental verification.[1][2][4]
A Critical Note on Isomeric Specificity: It is imperative to distinguish this compound (CAS: 176967-80-9) from its isomer, 5-Bromo-8-nitroisoquinoline (CAS: 63927-23-1). The latter has a well-documented melting point in the range of 136-141°C and published NMR spectra.[5] These values are not transferable and should not be used for this compound.
Computational and Predicted Physical Properties
In the absence of experimental data, computational models provide valuable first-pass estimates of a compound's physicochemical behavior. These properties are crucial for designing experiments and for early-stage drug discovery screenings (e.g., ADME/Tox modeling). The following parameters have been calculated using established algorithms.[1][2][4]
| Property Name | Predicted Value | Source | Significance in Research & Development |
| Boiling Point | 370.5°C at 760 mmHg | ChemBK[4] | Provides an estimate for thermal stability and conditions for distillation, though experimental verification via thermogravimetric analysis (TGA) is recommended. |
| Density | 1.747 g/cm³ | ChemBK[4] | Useful for formulation calculations and reaction solvent selection. |
| XLogP3 | 2.7 | PubChem[1] | A measure of lipophilicity (oil/water partition coefficient). A value in this range suggests moderate cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | PubChem[1], Guidechem[2] | Predicts the surface area occupied by polar atoms. A TPSA below 140 Ų is often correlated with good oral bioavailability in drug candidates. |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1], Guidechem[2] | Relates to the molecule's ability to form hydrogen bonds, influencing its solubility and binding interactions with biological targets. |
| Rotatable Bond Count | 0 | PubChem[1] | A rigid structure, which can be advantageous for binding affinity and selectivity in drug design. |
Protocols for Experimental Characterization
The following sections provide standardized, self-validating protocols for determining the essential . Adherence to these methods will produce high-quality, publishable data.
Melting Point Determination for Purity Assessment
Causality: The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities depress and broaden this range. This protocol ensures an accurate determination.
Methodology: Digital Melting Point Apparatus
-
Instrument Calibration: Prior to analysis, verify the apparatus's temperature accuracy using at least two certified standards that bracket the expected melting range (e.g., benzophenone, 48-50°C; caffeine, 235-237°C). The instrument's readings must be within ±1°C of the standards' certified values.
-
Sample Preparation: Ensure the this compound sample is completely dry and homogenous. Load a capillary tube (sealed at one end) with 2-3 mm of the finely powdered sample by tapping the sealed end on a hard surface.
-
Measurement Protocol:
-
Place the capillary tube into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point (if unknown, a preliminary rapid scan is required).
-
Once the sample is within 20°C of its melting point, reduce the ramp rate to a slow, controlled 1-2°C/min. This slow rate is critical for thermal equilibrium and accurate observation.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
-
Reporting: Report the melting point as the range from T₁ to T₂. Perform the measurement in triplicate and report the average range. A narrow range confirms high purity.
Thermodynamic Solubility Profiling via Shake-Flask Method
Causality: Solubility is a critical parameter that governs a compound's bioavailability, formulation possibilities, and behavior in biological assays and process chemistry. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, as it ensures that the solution has reached true equilibrium with the solid state.
Methodology: Isothermal Shake-Flask (OECD Guideline 105)
-
System Preparation: For each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO), add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert vial. "Excess" means that undissolved solid must be clearly visible after equilibration.
-
Equilibration: Place the vials in an isothermal shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-course experiment (measuring concentration at 8, 16, 24, and 48 hours) is recommended to confirm the necessary equilibration time.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand at the same constant temperature for at least 1 hour. Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred. The most robust method is to filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents).
-
Quantification:
-
Develop a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy, to measure the concentration of this compound.
-
Create a standard curve with known concentrations of the compound in the same solvent to ensure linearity and accuracy.
-
Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the standard curve.
-
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM at the specified temperature. Perform each measurement in triplicate.
Spectroscopic Identity Confirmation
Causality: Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. Each technique probes different aspects of the molecular framework, and together they create a unique "fingerprint."
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique identifies the number and environment of hydrogen atoms. For this compound, one would expect to observe signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the 5 distinct protons on the quinoline ring system. The splitting patterns (singlet, doublet, triplet) and coupling constants (J-values) will confirm their relative positions.
-
¹³C NMR: This technique identifies the number and electronic environment of carbon atoms. The structure has 9 unique carbon atoms, and one would expect to see 9 distinct signals in the spectrum. The chemical shifts will differentiate between carbons bonded to electronegative atoms (N, Br, O) and standard aromatic carbons.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data and assign peaks based on chemical shifts, integration (for ¹H), and coupling patterns, confirming they match the expected structure.
-
3.3.2 Infrared (IR) Spectroscopy
-
Purpose: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Expected Peaks:
-
~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring.
-
~1000-1100 cm⁻¹: C-Br stretching vibration.
-
~750-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.
-
-
Protocol (ATR-FTIR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact and acquire the spectrum.
-
Identify the key functional group peaks and confirm they are consistent with the structure of this compound.
-
3.3.3 High-Resolution Mass Spectrometry (HRMS)
-
Purpose: HRMS provides an extremely accurate measurement of the molecular mass, confirming the elemental composition.
-
Protocol (ESI-HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Measure the mass of the protonated molecule, [M+H]⁺.
-
The measured mass should match the theoretical exact mass of C₉H₆BrN₂O₂⁺ (252.9607 Da) within a very low error margin (typically < 5 ppm). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be observed as two peaks of nearly equal intensity separated by ~2 Da.
-
Conclusion and Call for Data Contribution
This technical guide provides a comprehensive framework for the robust physicochemical characterization of this compound. While computational data offers valuable initial insights, the protocols detailed herein for determining melting point, solubility, and spectroscopic identity are essential for generating the high-quality experimental data currently absent from the public domain. The application of these standardized methods will ensure data reliability and reproducibility across laboratories. Researchers who undertake the characterization of this compound are strongly encouraged to publish their findings, thereby enriching the collective knowledge base and enabling the broader scientific community to more effectively utilize this promising chemical intermediate in drug discovery and materials science.
References
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Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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5-Bromo-8-nitroquinoline melting point and solubility
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-8-nitroquinoline
Introduction
This compound (CAS No. 176967-80-9) is a heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] As a substituted quinoline, its scaffold is a key component in numerous pharmacologically active agents. The strategic placement of a bromo group at the C5 position and a nitro group at the C8 position creates a molecule with versatile reactivity. These functional groups serve as valuable handles for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a crucial intermediate for synthesizing more complex molecular architectures.[1]
This guide provides a comprehensive overview of two fundamental physicochemical properties of this compound: its melting point and solubility. For researchers in drug development, these parameters are not mere data points; they are critical indicators of a compound's purity, stability, and potential bioavailability, profoundly influencing formulation strategies and the ultimate success of a therapeutic candidate. While published experimental data for this specific molecule is scarce, this document consolidates available information on related isomers and provides robust, field-proven protocols for its empirical determination.
Core Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is presented below. This data provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 176967-80-9 | PubChem[2], Guidechem[3] |
| Molecular Formula | C₉H₅BrN₂O₂ | PubChem[2] |
| Molecular Weight | 253.05 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)[O-])Br | PubChem[2] |
| InChI Key | FELNBLNDYLAJLB-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Light yellow solid (predicted) | ChemBK[4] |
| Boiling Point | 370.5°C at 760 mmHg (predicted) | ChemBK[5] |
| Topological Polar Surface Area | 58.7 Ų | PubChem[2] |
| XLogP3 | 2.7 | PubChem[2] |
Melting Point Analysis
The melting point is a critical thermal property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range.
Existing Data and Isomer Comparison
A thorough review of scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point for this compound (CAS 176967-80-9). However, data is available for its structural isomers, which underscores the importance of precise empirical determination for the target compound. Using data from an isomer is not a substitute for experimental measurement.
| Compound | CAS Number | Melting Point (°C) |
| 5-Bromo-8-nitroiso quinoline | 63927-23-1 | 136 - 141 |
| 8-Bromo-5-nitroquinoline | 139366-35-1 | 136 - 137 |
Data sourced from Sigma-Aldrich, Organic Syntheses Procedure[6], and ChemicalBook[7].
Causality in Experimental Choices: The Capillary Method
The capillary melting point determination method remains the gold standard for its simplicity, reliability, and minimal sample requirement.[8] The underlying principle involves heating a small, packed sample in a capillary tube at a controlled rate. The slow heating rate (approx. 1-2°C per minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standardized procedure for accurately measuring the melting point range of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Any residual solvent can act as an impurity, depressing the melting point.[9]
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[9]
-
Sample Packing: To move the solid to the bottom of the tube, gently tap the sealed end on a hard surface. For more effective packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. The bouncing action will compact the solid.[10] Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample amount can lead to an artificially broad melting range.[9]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus.
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 4-5°C per minute to find a rough value.[11] Allow the apparatus to cool significantly before the precise measurement.
-
Precise Measurement: Heat the sample at a medium rate until the temperature is about 20°C below the expected melting point.[10]
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying eyepiece.
-
Recording the Melting Range:
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-2°C).
-
Validation: Perform the measurement at least twice with fresh samples in new capillary tubes to ensure reproducibility.[11]
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a cornerstone of drug development, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must possess adequate solubility in aqueous media to be absorbed and exert its therapeutic effect.
Predicted Solubility Characteristics
| Solvent Class | Solvent | Predicted Solubility | Rationale / Supporting Evidence |
| Aqueous | Water, PBS (pH 7.4) | Poor / Insoluble | Nitroquinoline derivatives generally show low aqueous solubility.[12] 8-Hydroxyquinoline is insoluble in water.[13] |
| Polar Aprotic | DMSO, DMF | Soluble | DMSO and DMF are powerful, versatile solvents for many heterocyclic compounds, including quinolines.[12][14] |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | Ethanol is a common solvent for quinoline derivatives, often used for recrystallization.[12] |
| Halogenated | Chloroform, Dichloromethane | Soluble | Many quinoline-based structures show good solubility in halogenated solvents. |
Disclaimer: This profile is predictive. Experimental verification is essential for any research or development application.
Causality in Experimental Choices: The Shake-Flask Method
For definitive solubility data, the shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility .[15] This method measures the equilibrium concentration of a compound in a solvent after a prolonged period of agitation, ensuring that the solution is truly saturated. This contrasts with kinetic solubility assays, which often start from a DMSO stock and can produce supersaturated solutions, thereby overestimating true solubility.[16] For formulation and pre-clinical studies, thermodynamic solubility provides the most accurate and reliable data.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol provides a self-validating system for determining the equilibrium solubility of this compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., Water, PBS pH 7.4, Ethanol). "Excess" means enough solid remains undissolved at the end of the experiment.[16]
-
Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.[17][18]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To separate the saturated supernatant from the undissolved solid, use one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF). This is critical to remove any microscopic solid particles.
-
-
Quantification:
-
Carefully take a precise volume of the clear, saturated supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC-UV) or LC-MS.
-
A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.
-
-
Calculation and Reporting: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.
-
Validation: It is advisable to analyze samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This compound is a valuable chemical intermediate whose full potential is unlocked through a thorough understanding of its fundamental properties. This guide establishes that while experimentally verified data for its melting point and solubility are not prominent in the literature, robust and standardized methods exist for their determination. The provided protocols for capillary melting point measurement and shake-flask solubility analysis offer researchers a clear and reliable path to generating the high-quality data necessary for advancing drug discovery, chemical synthesis, and materials science applications. Adherence to these empirical methods is paramount for ensuring both scientific integrity and project success.
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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Ingenta Connect. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
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synthesis pathway for 5-Bromo-8-nitroquinoline from isoquinoline
An In-depth Technical Guide to the Synthesis of 5-Bromo-8-nitroquinoline from Isoquinoline
Introduction
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and complex molecular scaffolds.[1][2] Its unique substitution pattern, featuring both a halogen and a nitro group on the carbocyclic ring, provides versatile handles for further chemical transformations. The bromine atom is amenable to transition-metal-catalyzed cross-coupling reactions and the formation of Grignard reagents, while the nitro group can be readily reduced to an amine, opening pathways for N-alkylation, N-acylation, and diazotization reactions.[3] This guide provides a comprehensive overview of the most efficient and scalable synthetic pathway to this valuable building block, starting from the readily available heterocycle, isoquinoline. We will delve into the strategic considerations underpinning the chosen route, the mechanistic details of each transformation, and a field-proven, step-by-step experimental protocol.
Strategic Analysis: The Pathway of Choice
The synthesis of this compound from isoquinoline is fundamentally an exercise in controlling the regioselectivity of electrophilic aromatic substitution. The isoquinoline nucleus consists of two fused rings: a pyridine ring, which is electron-deficient, and a benzene ring, which is comparatively electron-rich. Consequently, electrophilic attack occurs preferentially on the benzene ring, primarily at the C-5 and C-8 positions.[4][5][6]
Two primary synthetic sequences can be envisioned:
-
Route A: Bromination followed by Nitration. Isoquinoline is first brominated to yield 5-bromoisoquinoline, which is then subjected to nitration.
-
Route B: Nitration followed by Bromination. Isoquinoline is first nitrated to produce a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, which would then require separation and subsequent bromination.
A critical analysis reveals that Route A is the superior strategy . Direct nitration of isoquinoline yields a mixture of 5-nitro (major product, ~90%) and 8-nitro (minor product, ~10%) isomers, which can be challenging to separate efficiently.[7][8] Conversely, the initial bromination of isoquinoline can be controlled to selectively yield 5-bromoisoquinoline. The subsequent nitration of this intermediate is highly regioselective, with the existing bromine atom and the protonated quinoline nitrogen directing the incoming nitro group almost exclusively to the C-8 position.[9][10] This high degree of regiocontrol makes the bromination-then-nitration sequence more efficient, scalable, and economically viable for drug development and manufacturing. A significant advantage is that the entire sequence can be performed as a one-pot synthesis without the isolation of the 5-bromoisoquinoline intermediate, further streamlining the process.[1]
Overall Synthetic Workflow
The selected pathway involves a sequential, one-pot electrophilic substitution process performed in a strong acidic medium.
Caption: One-pot synthesis of this compound from isoquinoline.
Mechanistic Insights
Step 1: Bromination of Isoquinoline
The regioselective bromination at the C-5 position is achieved under strongly acidic conditions. The mechanism proceeds as follows:
-
Protonation: In concentrated sulfuric acid, the basic nitrogen atom of isoquinoline is protonated to form the isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack more than it deactivates the benzene ring.
-
Electrophile Generation: N-bromosuccinimide (NBS) acts as the source for the electrophilic bromine species (Br⁺).
-
Electrophilic Attack: The electron-rich benzene ring of the isoquinolinium ion attacks the electrophilic bromine. The attack occurs preferentially at the C-5 position, which is sterically accessible and leads to a more stable carbocation intermediate compared to attack at other positions.
-
Rearomatization: A proton is lost from the C-5 position to restore the aromaticity of the benzene ring, yielding the 5-bromoisoquinolinium ion.
Caption: Simplified mechanism for the bromination of isoquinoline.
Step 2: Nitration of 5-Bromoisoquinoline
The second step involves the nitration of the in situ generated 5-bromoisoquinoline.
-
Electrophile Generation: Potassium nitrate reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The 5-bromoisoquinolinium ion is a highly deactivated substrate. The bromine atom is a deactivating group but directs ortho and para. The positively charged pyridine ring strongly deactivates the entire system. The combination of these electronic effects directs the incoming nitronium ion to the C-8 position, which is para to the bromine and avoids the more deactivated positions closer to the pyridine ring.
-
Rearomatization: Loss of a proton from the C-8 position re-establishes aromaticity, yielding the final product, this compound.
Caption: Simplified mechanism for the nitration of 5-bromoisoquinoline.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and scalability.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Isoquinoline (97%) | 129.16 | 44.0 g (40 mL) | 330 | 1.0 |
| Sulfuric Acid (96%) | 98.08 | 425 mL | - | - |
| N-Bromosuccinimide (NBS) | 177.98 | 76.4 g | 429 | 1.3 |
| Potassium Nitrate (KNO₃) | 101.10 | 36.7 g | 363 | 1.1 |
| Heptane | - | ~1350 mL | - | - |
| Toluene | - | 250 mL | - | - |
Procedure:
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with 425 mL of concentrated sulfuric acid. The flask is cooled in an ice-water bath.
-
Addition of Isoquinoline: Isoquinoline (40 mL, 330 mmol) is added slowly via the addition funnel to the stirred sulfuric acid. The rate of addition is controlled to maintain the internal temperature below 30°C.
-
Bromination: The resulting solution is cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (76.4 g, 429 mmol) is added in portions to the vigorously stirred solution. Causality: Portion-wise addition is critical to manage the exothermic reaction and maintain the internal temperature between -26°C and -22°C.[3] The use of recrystallized NBS is essential for high yield and purity, as impurities can lead to side reactions.[3]
-
Reaction Monitoring (Bromination): The suspension is stirred efficiently for 2 hours at -22°C (±1°C) and then for an additional 3 hours at -18°C (±1°C).
-
Nitration: After the bromination is complete, the reaction mixture is maintained at -18°C. Solid potassium nitrate (36.7 g, 363 mmol) is added in small portions over approximately 1 hour, ensuring the temperature does not rise above -15°C.
-
Reaction Monitoring (Nitration): The mixture is stirred at -18°C for 2 hours, then allowed to warm slowly to 0°C over 1 hour, and finally stirred at 0°C for an additional 1-2 hours.
-
Work-up: The homogeneous reaction mixture is carefully poured onto 1.0 kg of crushed ice in a 5-L flask. The reaction flask is rinsed with ice-cold water, which is added to the quench flask.
-
Neutralization: The acidic mixture is stirred while the pH is adjusted to 8.0 by the slow addition of 25% aqueous ammonia. The temperature must be maintained below 30°C by placing the flask in an ice-water bath.
-
Isolation: The resulting suspension is stirred in an ice-water bath for 2 hours to ensure complete precipitation. The solid product is isolated by filtration, washed thoroughly with three 1-L portions of ice-cold water, and then air-dried to a constant weight. This typically affords ~65 g of crude product.
-
Purification (Recrystallization): The crude solid is suspended in a mixture of 1000 mL of heptane and 250 mL of toluene and heated to reflux for 1.5 hours with stirring. The hot solution is filtered through Celite to remove insoluble impurities. The filtrate volume is reduced by distillation to approximately 1000 mL. The solution is then allowed to cool slowly with stirring overnight.
-
Final Product: The precipitated crystals are isolated by filtration, washed with 350 mL of ice-cold heptane, and air-dried to a constant weight. This procedure yields 40-44 g (47-51% overall yield) of pure 5-bromo-8-nitroisoquinoline as light yellow needles.[1][3]
Conclusion
The synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline is most effectively achieved through a sequential, one-pot bromination and nitration protocol. By leveraging the principles of electrophilic aromatic substitution and controlling reaction conditions, particularly temperature, this method provides a reliable and scalable route to a key pharmaceutical intermediate. The detailed protocol and mechanistic understanding provided in this guide offer researchers and drug development professionals a robust framework for the successful synthesis of this valuable compound.
References
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- Preparation and Properties of Isoquinoline. SlideShare.
- Reactivity of Isoquinoline. YouTube.
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
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Introduction: The Strategic Importance of 5-Bromo-8-nitroquinoline
An In-depth Technical Guide on the Core Intermediates in 5-Bromo-8-nitroquinoline Synthesis
This compound is a highly valuable heterocyclic compound that serves as a pivotal building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily transformed into other functional groups, makes it a versatile precursor for a wide array of complex molecules.[1] Compounds derived from this scaffold have demonstrated significant potential in medicinal chemistry, including applications as anticancer agents and inhibitors of key biological targets.[2][3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the critical intermediates, the rationale behind experimental choices, and field-proven protocols for its preparation.
Part 1: Retrosynthetic Analysis and Primary Synthetic Strategy
The synthesis of a disubstituted quinoline like this compound requires careful strategic planning to control the regiochemistry of the substituents. The most established and logical approach involves a two-stage process: first, the construction of the quinoline core with one of the desired substituents in place, followed by the introduction of the second substituent.
A retrosynthetic analysis reveals that the final product can be accessed via the nitration of a key intermediate, 5-bromoquinoline . This intermediate, in turn, can be synthesized through the classic Skraup reaction, a powerful method for constructing the quinoline ring system.[4][5][6] This strategy effectively segregates the challenges of ring formation and aromatic functionalization.
Caption: Retrosynthetic pathway for this compound.
Part 2: Synthesis of Key Intermediate 1: 5-Bromoquinoline via Skraup Synthesis
The Skraup synthesis is a cornerstone of quinoline chemistry, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][7] When synthesizing substituted quinolines, the choice of the starting aniline is paramount as it dictates the substitution pattern of the final product.
The Regioselectivity Challenge
The synthesis of 5-bromoquinoline begins with m-bromoaniline . According to the established mechanisms of electrophilic aromatic substitution, the Skraup cyclization of a meta-substituted aniline yields a mixture of 5- and 7-substituted quinoline isomers.[8][9] This occurs because the cyclization can proceed at either of the positions ortho to the amino group, both of which are sterically unhindered. Therefore, a critical part of this synthesis is the subsequent separation of the desired 5-bromoquinoline isomer.
Key Intermediates in the Skraup Reaction
-
Acrolein (In Situ Formation): The reaction does not use acrolein directly due to its high reactivity and tendency to polymerize. Instead, it is generated in situ through the acid-catalyzed dehydration of glycerol by concentrated sulfuric acid.[5][7] This controlled generation ensures its immediate consumption in the next step.
-
β-(m-Bromoanilino)propionaldehyde (Michael Adduct): The newly formed acrolein, an α,β-unsaturated aldehyde, undergoes a conjugate (Michael) addition with m-bromoaniline. This reaction forms the key acyclic intermediate that is primed for cyclization.
-
1,2-Dihydro-5-bromoquinoline (Cyclized Intermediate): The aldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the dihydroquinoline ring system.
-
Oxidation to 5-Bromoquinoline: The final step within the Skraup synthesis is the oxidation of the 1,2-dihydro-bromoquinoline intermediate to the stable, aromatic 5-bromoquinoline. The oxidizing agent is typically the nitrobenzene starting material from the classic Skraup reaction, or arsenic acid, which is known to produce a less violent reaction.[4][6]
Caption: Workflow for the synthesis and isolation of 5-Bromoquinoline.
Experimental Protocol: Synthesis of 5-Bromoquinoline
This protocol is a synthesized representation based on established Skraup reaction methodologies. Researchers should consult specific literature for precise quantities and safety measures.[6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid.
-
Addition of Reagents: To the stirred acid, add m-bromoaniline, followed by glycerol. An oxidizing agent (e.g., arsenic acid) is then added portion-wise. Ferrous sulfate can be added to moderate the typically violent reaction.[4]
-
Heating: The mixture is heated cautiously. The reaction is highly exothermic and requires careful temperature control. Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a concentrated base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Extraction: The resulting mixture is steam distilled or extracted with an appropriate organic solvent (e.g., dichloromethane) to isolate the crude product containing both 5-bromo- and 7-bromoquinoline.
-
Purification: The isomers are separated by fractional crystallization or column chromatography on silica gel. The separation is crucial for obtaining the pure 5-bromoquinoline intermediate required for the next step.
Part 3: Final Transformation: Nitration of 5-Bromoquinoline
With pure 5-bromoquinoline in hand, the final step is the regioselective introduction of a nitro group at the C8 position.
Expert Insight: Directing Effects in Electrophilic Substitution
The nitration of 5-bromoquinoline is an electrophilic aromatic substitution reaction. The regiochemical outcome is controlled by the electronic properties of the quinoline ring system. The heterocyclic nitrogen atom is deactivating and directs incoming electrophiles to the 5- and 8-positions. With the 5-position already occupied by bromine, the incoming nitronium ion (NO₂⁺) is strongly directed to the C8 position. This results in a highly selective reaction with a high yield of the desired This compound .
Experimental Protocol: Nitration of 5-Bromoquinoline
This protocol is adapted from general procedures for the nitration of quinoline derivatives.[2]
-
Reaction Setup: In a flask cooled in an ice-salt bath (-5°C), add concentrated sulfuric acid.
-
Substrate Addition: Slowly add the isolated 5-bromoquinoline to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitrating Agent: A solution of nitric acid in sulfuric acid (a nitrating mixture) is added dropwise to the quinoline solution, maintaining the temperature at or below 0°C.
-
Reaction: The mixture is stirred at low temperature for a period (e.g., 1 hour) and then allowed to warm to room temperature and stirred for several more hours to ensure completion.
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed thoroughly with water to remove residual acid, then with a dilute sodium bicarbonate solution, and finally again with water. The solid is then dried. Recrystallization from a suitable solvent (e.g., ethanol) affords pure this compound.
Data Summary: Synthesis Parameters
| Step | Starting Material | Key Reagents | Key Intermediate(s) | Typical Yield |
| 1 | m-Bromoaniline | Glycerol, H₂SO₄, Oxidizing Agent | Acrolein, Dihydro-bromoquinoline | 40-60% (for 5-isomer after separation) |
| 2 | 5-Bromoquinoline | HNO₃, H₂SO₄ | - | >90% |
Conclusion
The synthesis of this compound is a well-defined process that hinges on the successful execution of two key transformations: a Skraup quinoline synthesis and a subsequent regioselective nitration. The primary challenge lies in the formation and purification of the crucial 5-bromoquinoline intermediate from the isomeric mixture produced in the Skraup reaction. Careful control of reaction conditions and rigorous purification are essential for success. By understanding the mechanistic underpinnings of each step and the rationale for the chosen reagents and conditions, researchers can reliably produce this vital chemical building block for advanced applications in drug discovery and development.
References
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
- 2-Amino-4-bromophenol synthesis - ChemicalBook.
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchG
- Skraup reaction - Wikipedia.
- 2-Amino-4-bromophenol ≥94% - Sigma-Aldrich.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline - Amanote Research.
- CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google P
- Skraup's Synthesis - Vive Chemistry - WordPress.com.
- Schematic representation of the reaction of 2-aminophenol and glycerol.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- 2-Amino-4-bromophenol Formula - ECHEMI.
- 2-Amino-4-bromophenol 40925-68-6 - Guidechem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- The Skraup Synthesis of Quinolines - ResearchG
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- Bromination of 8-substituted quinolines. Reagents and conditions.
- Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degrad
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchG
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5-Bromo-8-nitroquinoline mechanism of formation
An In-depth Technical Guide on the Mechanism of Formation of 5-Bromo-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active compounds and functional materials.[1] Its utility stems from the distinct reactivity of its functional groups: the nitro group can be readily reduced to a versatile amine, while the bromo substituent is amenable to transition-metal-catalyzed cross-coupling reactions.[2] A thorough understanding of its formation is paramount for optimizing synthesis, ensuring purity, and scaling production. This technical guide provides an in-depth analysis of the mechanistic principles governing the synthesis of this compound, focusing on the interplay of electrophilic aromatic substitution and substituent directing effects on the quinoline scaffold. We will dissect two primary synthetic strategies, present a field-proven experimental protocol, and offer insights into the causality behind critical process parameters.
The Synthetic Landscape: A Tale of Two Pathways
The construction of this compound from the parent quinoline heterocycle is fundamentally an exercise in controlling the regioselectivity of two sequential electrophilic aromatic substitution (EAS) reactions: nitration and bromination. The quinoline nucleus presents two rings for substitution: a benzenoid ring (C5-C8) and a pyridinoid ring (C2-C4). Under the acidic conditions required for these reactions, the pyridine nitrogen is protonated, rendering the pyridinoid ring strongly deactivated to electrophilic attack. Therefore, substitution occurs preferentially on the more electron-rich benzenoid ring, primarily at the C5 and C8 positions.[3][4][5]
Two logical synthetic sequences emerge:
-
Pathway A: Nitration followed by Bromination. In this route, quinoline is first nitrated to yield a mixture of 5-nitroquinoline and 8-nitroquinoline, from which the 8-nitro isomer is isolated and subsequently brominated.
-
Pathway B: Bromination followed by Nitration. This pathway involves the initial synthesis of 5-bromoquinoline, which is then subjected to nitration to install the nitro group at the C8 position.
The choice between these pathways hinges on the directing effects of the initial substituent and the overall efficiency of the sequence. As we will explore, Pathway B offers significant advantages, lending itself to a more controlled and efficient one-pot procedure.
Mechanistic Deep Dive: Directing Effects in Action
Pathway A: The Challenge of a Deactivated Ring
The nitration of quinoline is typically achieved with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid protonates nitric acid, facilitating the formation of the potent electrophile, the nitronium ion (NO₂⁺).
The subsequent electrophilic attack on the quinoline ring system favors the C5 and C8 positions.[4] This preference can be rationalized by examining the stability of the cationic Wheland intermediate (sigma complex) formed upon attack. Attack at C5 or C8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridinoid ring, resulting in more stable intermediates compared to attack at C6 or C7.[5]
Caption: Regioselective bromination of quinoline at the C5 position.
With the bromine atom in place at C5, the subsequent nitration is highly regioselective. The bromine atom is an ortho, para-director. It directs incoming electrophiles to the C6 (ortho) and C8 (para) positions.
Simultaneously, the inherent reactivity of the quinoline ring still favors substitution at C5 and C8. The directing effects of the C5-bromo group and the quinoline ring system are therefore synergistic, both strongly favoring substitution at the C8 position. This convergence of directing effects leads to the clean and efficient formation of this compound. A key advantage of this pathway is that the nitration can be carried out in the same reaction vessel immediately following the bromination, creating a highly efficient one-pot synthesis. [2][6]
Field-Proven Experimental Protocol
The following protocol is adapted from a robust procedure for the analogous isoquinoline synthesis published in Organic Syntheses, a testament to its reliability and scalability. [2]This one-pot method leverages the mechanistic principles of Pathway B for optimal efficiency and control.
Experimental Workflow Diagram
Caption: One-pot workflow for this compound synthesis.
Data Presentation
Table 1: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| Quinoline | 129.16 | 100 | 1.0 |
| Sulfuric Acid (96%) | 98.08 | - | Solvent |
| N-Bromosuccinimide (NBS) | 177.98 | 110 | 1.1 |
| Potassium Nitrate (KNO₃) | 101.10 | 105 | 1.05 |
Table 2: Key Process Parameters and Rationale
| Parameter | Setpoint | Rationale |
|---|---|---|
| Bromination Temp. | -25°C to -18°C | Ensures high regioselectivity for C5 bromination by controlling reaction kinetics; minimizes formation of the 8-bromo isomer. [2] |
| Nitration Temp. | < -10°C (initial) | Controls the exothermic nitration reaction to prevent side reactions and ensure safety. [2] |
| NBS Equivalents | 1.1 eq. | A slight excess ensures complete consumption of the starting material without promoting di-bromination. [2] |
| pH Adjustment | pH 8-9 | Neutralizes the strong acid, allowing for the precipitation and isolation of the free-base product. [2]|
Step-by-Step Methodology
-
Flask Preparation: A three-necked round-bottomed flask is fitted with a mechanical stirrer, internal thermometer, and an addition funnel. Charge the flask with concentrated sulfuric acid (e.g., 3.5 mL per gram of quinoline) and cool to 0°C in an ice bath.
-
Quinoline Addition: Slowly add quinoline via the addition funnel, ensuring the internal temperature does not exceed 30°C.
-
Bromination: Cool the resulting solution to -25°C using a dry ice/acetone bath. To the vigorously stirred solution, add recrystallized N-Bromosuccinimide (1.1 equivalents) in small portions. Critically, maintain the internal temperature between -26°C and -22°C during the addition. Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C.
-
Nitration: Cool the reaction mixture to -10°C. Add potassium nitrate (1.05 equivalents) portion-wise, ensuring the temperature remains below -10°C. Once the addition is complete, remove the cooling bath and allow the mixture to stir overnight, gradually warming to room temperature.
-
Work-up and Isolation: Pour the homogeneous reaction mixture onto a large volume of crushed ice (approx. 10 g of ice per gram of quinoline). Stir the resulting mixture and carefully adjust the pH to 8.0 by adding 25% aqueous ammonia, keeping the temperature below 30°C.
-
Filtration: Stir the resulting suspension in an ice bath for 1-2 hours to ensure complete precipitation. Isolate the crude yellow solid by vacuum filtration. Wash the solid thoroughly with several portions of ice-cold water until the filtrate is neutral.
-
Purification: Air-dry the solid to a constant weight. The crude product is then suspended in a heptane/toluene mixture (e.g., 4:1 v/v) and heated to reflux for 1.5 hours. Filter the hot solution through Celite to remove insoluble impurities. Reduce the filtrate volume by distillation and allow the solution to cool slowly overnight with stirring.
-
Final Product: Isolate the precipitated crystalline product by filtration, wash with ice-cold heptane, and air-dry to afford pure this compound.
Conclusion
The formation of this compound is a classic example of controlled electrophilic aromatic substitution on a heterocyclic scaffold. While two primary synthetic routes are mechanistically plausible, the pathway involving initial bromination followed by nitration (Pathway B) is demonstrably superior. This strategy leverages the synergistic directing effects of the C5-bromo substituent and the inherent reactivity of the quinoline nucleus to achieve high regioselectivity for the C8-nitration step. The ability to perform this sequence in a one-pot procedure, with careful temperature control as the key parameter for success, makes it an efficient, elegant, and robust method for accessing this valuable chemical building block. This in-depth understanding of the underlying mechanisms is crucial for researchers in medicinal chemistry and materials science to troubleshoot, optimize, and scale the synthesis of complex quinoline-based molecules.
References
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Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Anonymous. (n.d.). Preparation and Properties of Quinoline. LPU. [Link]
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Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica.org. [Link]
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Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
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Molbase. (n.d.). 8-Nitroquinoline. Molbase. [Link]
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PrepChem. (n.d.). Preparation of 8-nitroquinoline. PrepChem.com. [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Liverpool. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... Pearson+. [Link]
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Wang, Q., et al. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 23(9), 2359. [Link]
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National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. [Link]
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ChemBK. (2024). This compound. ChemBK. [Link]
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Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC. [Link]
-
Wikipedia. (n.d.). Skraup reaction. Wikipedia. [Link]
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KP, Dr. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
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-
ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]
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Wiley Online Library. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. [Link]
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MDPI. (2021). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 26(21), 6483. [Link]
- Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
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Amanote Research. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Amanote Research. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 129-136. [Link]
-
ACS Publications. (2017). Regio- and Chemoselective Mono- and Bisnitration of 8-Aminoquinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 19(19), 5348-5351. [Link]
-
Semantic Scholar. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. [Link]
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MDPI. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4053. [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Bromo-8-nitroquinoline
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-8-nitroquinoline, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra, grounded in the principles of molecular structure and substituent effects. Furthermore, it establishes robust, field-proven protocols for data acquisition, ensuring reproducibility and accuracy. Our objective is to provide a comprehensive resource that not only presents data but also explains the causality behind the spectral features, thereby empowering researchers to confidently identify and characterize this compound.
Introduction: The Analytical Imperative for this compound
This compound is a substituted heterocyclic aromatic compound with significant utility as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The precise placement of the bromo and nitro substituents on the quinoline core dictates its reactivity and, ultimately, its utility. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any synthetic workflow.
Spectroscopic techniques like NMR and IR provide a detailed "fingerprint" of the molecule. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each nucleus, while IR spectroscopy identifies the functional groups present. This guide synthesizes this data to provide a holistic and authoritative characterization of the molecule.
Molecular Structure and Predicted Spectroscopic Influence
To interpret the spectra effectively, one must first consider the electronic effects of the substituents on the quinoline ring system. The quinoline structure itself possesses a pyridine ring (electron-deficient) fused to a benzene ring.
-
Nitro Group (-NO₂): Positioned at C8, this is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. Its presence is expected to strongly deshield nearby nuclei, shifting their corresponding NMR signals to higher ppm values (downfield).[1] In the IR spectrum, it will produce strong, characteristic stretching vibrations.[2]
-
Bromo Group (-Br): Located at C5, bromine is an electronegative atom that withdraws electron density via induction. However, it can donate electron density through resonance. Overall, it is considered a deactivating group. Its primary influence will be on the adjacent protons and carbons.
-
Ring Nitrogen: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, causing protons on this ring (especially H2 and H4) to be significantly deshielded.[3]
The interplay of these effects results in a unique and predictable spectroscopic signature.
Figure 1: Molecular Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The data presented here is a consensus from available literature and spectral databases.[4][5]
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number, connectivity, and electronic environment of hydrogen atoms in the molecule.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |
| 9.15 | dd | J = 4.2, 1.6 | 1H | H2 | Adjacent to ring N, strongly deshielded. |
| 8.60 | dd | J = 8.5, 1.6 | 1H | H4 | Deshielded by ring N and proximity to the electron-withdrawing benzene ring. |
| 8.05 | d | J = 8.0 | 1H | H6 | Ortho to the Br substituent. |
| 7.80 | d | J = 8.0 | 1H | H7 | Ortho to the strongly electron-withdrawing NO₂ group. |
| 7.65 | dd | J = 8.5, 4.2 | 1H | H3 | Coupled to both H2 and H4. |
Interpretation of the ¹H NMR Spectrum: The spectrum shows five distinct signals in the aromatic region, consistent with the five protons on the quinoline core.
-
H2 and H4: These protons on the pyridine ring appear furthest downfield, a characteristic feature of quinolines due to the deshielding effect of the ring nitrogen.[3]
-
H7: This proton is significantly deshielded by the adjacent C8-NO₂ group, shifting it downfield.
-
H6: This proton is ortho to the C5-Br group and appears at a relatively lower field.
-
H3: This proton's chemical shift is influenced by its position on the electron-deficient pyridine ring, and its multiplicity (doublet of doublets) confirms its coupling to both H2 and H4.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.
Table 2: Predicted/Typical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| 152.0 | C2 | Adjacent to N, highly deshielded. |
| 148.5 | C8a | Quaternary carbon fused to both rings and adjacent to N. |
| 145.0 | C4 | Deshielded by ring N. |
| 142.0 | C8 | Directly attached to the strongly electron-withdrawing NO₂ group. |
| 135.0 | C6 | Aromatic CH in the benzene ring. |
| 130.0 | C4a | Quaternary carbon at the ring fusion. |
| 128.5 | C7 | Aromatic CH adjacent to the NO₂-bearing carbon. |
| 123.0 | C3 | Aromatic CH on the pyridine ring. |
| 118.0 | C5 | Directly attached to the electronegative Br atom. |
Interpretation of the ¹³C NMR Spectrum: The spectrum is expected to show nine distinct signals.
-
The carbons of the pyridine ring (C2, C4) and those near the nitrogen (C8a) are typically found at the downfield end of the spectrum.
-
The carbon bearing the nitro group (C8) is significantly deshielded due to the powerful electron-withdrawing nature of the substituent.
-
The carbon bonded to bromine (C5) also experiences a downfield shift, though typically less pronounced than that caused by a nitro group.
Self-Validating Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
-
Instrument Setup & Calibration (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. The goal is a narrow and symmetrical peak shape for the solvent residual signal.
-
-
¹H NMR Spectrum Acquisition:
-
Experiment: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
-
Number of Scans (NS): 8-16 scans. Adjust as needed to achieve a signal-to-noise ratio >100:1 for the smallest peak.
-
-
¹³C NMR Spectrum Acquisition:
-
Experiment: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time (AQ): ~1.5-2.0 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier Transformation.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).
-
Integrate the ¹H spectrum and pick all peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[6]
IR Spectral Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| ~1600-1450 | Medium-Strong | C=C and C=N | Ring Stretching |
| 1525 | Strong | -NO₂ | Asymmetric Stretching |
| 1350 | Strong | -NO₂ | Symmetric Stretching |
| ~830 | Strong | C-H out-of-plane | Bending |
| ~750 | Strong | C-Br | Stretching |
Interpretation of the IR Spectrum: The most diagnostic peaks in the IR spectrum of this compound are those associated with the nitro group.
-
Nitro Group Vibrations: The presence of two very strong absorption bands around 1525 cm⁻¹ and 1350 cm⁻¹ is definitive proof of the nitro functional group.[2] These correspond to the asymmetric and symmetric N-O stretching modes, respectively.
-
Aromatic Ring: The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic system. The C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹.
-
C-Br Bond: The carbon-bromine stretching vibration typically appears in the fingerprint region, often around 750 cm⁻¹.
Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation requirement.[7][8]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This spectrum is automatically subtracted from the sample spectrum.
-
To clean, wipe the crystal surface with a swab lightly moistened with isopropanol and allow it to fully evaporate.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal (a spatula tip is sufficient).
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient for most qualitative and quantitative work.
-
Number of Scans: Co-add 16 or 32 scans to achieve an excellent signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in % Transmittance or Absorbance.
-
Use the software's peak-picking tool to label the wavenumbers of the key absorption bands.
-
Compare the acquired spectrum against the data in Table 3 and reference spectra for confirmation.
-
-
Post-Measurement:
-
Retract the press arm, and carefully remove the sample powder with a soft brush or spatula.
-
Clean the crystal as described in step 1 to prepare for the next measurement.
-
Integrated Analytical Workflow
The reliable characterization of a chemical entity like this compound relies on a structured, multi-technique approach. The following workflow ensures that each step validates the next, leading to an unambiguous structural assignment.
Figure 2: Validated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable. The ¹H NMR spectrum is characterized by five deshielded aromatic protons, with signals clearly resolved based on the electronic influences of the ring nitrogen, bromo, and nitro substituents. The ¹³C NMR spectrum confirms the nine unique carbon environments. Crucially, the FT-IR spectrum provides unambiguous evidence of the key nitro functional group through its strong, characteristic asymmetric and symmetric stretching bands. By adhering to the detailed protocols outlined in this guide, researchers can reliably acquire high-quality data and confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
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Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (1988). Journal of the Chemical Society of Pakistan, 10(3), 351-356. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gomez, J. A., et al. (2022). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 27(15), 4998. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Chemistry For Everyone. (2023, November 15). What Is ATR FTIR Spectroscopy? [Video]. YouTube. Retrieved from [Link]
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The Diverse Biological Activities of Halogenated Nitroquinolines: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a vast array of derivatives with a wide spectrum of biological activities. Among these, halogenated nitroquinolines have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. The introduction of electron-withdrawing nitro groups and electronegative halogen atoms onto the quinoline ring profoundly influences the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of halogenated nitroquinolines, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Halogenated nitroquinolines have demonstrated potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Mechanism of Action: A Multi-pronged Attack
The antimicrobial efficacy of halogenated nitroquinolines is often attributed to a multi-target mechanism, making it more difficult for microorganisms to develop resistance. Key mechanisms include:
-
Metal Ion Chelation: Many halogenated nitroquinolines, such as nitroxoline (5-nitro-8-hydroxyquinoline) , act as potent chelators of essential metal ions like iron, zinc, and copper.[1][2] These metal ions are crucial cofactors for various bacterial enzymes involved in critical cellular processes, including DNA replication and respiration. By sequestering these ions, nitroxoline disrupts these vital pathways, leading to bacteriostatic or bactericidal effects.[2][3]
-
Inhibition of DNA Synthesis: Some halogenated quinolines interfere with DNA synthesis by targeting bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By inhibiting these enzymes, the compounds induce lethal double-strand breaks in the bacterial chromosome.
-
Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Nitroxoline has been shown to inhibit the formation of biofilms by interfering with quorum sensing, a bacterial communication system that regulates biofilm development.[2]
Key Compounds and In Vitro Activity
Several halogenated nitroquinolines have exhibited significant antimicrobial activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitroxoline | Escherichia coli | 16 | [3] |
| Nitroxoline | Pseudomonas aeruginosa | - | [6] |
| Nitroxoline | Staphylococcus aureus | - | [2] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Staphylococcus aureus | - | [6] |
| 5-Nitroquinoline-Silver Complex | Staphylococcus aureus | 39.1 | [7] |
| 5-Nitroquinoline-Silver Complex | Pseudomonas vulgaris | 9.7 | [7] |
| 5-Nitroquinoline-Silver Complex | Aspergillus fumigatus | 39.1 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Agar Dilution Method for MIC Determination
The agar dilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test compound (halogenated nitroquinoline)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Control antibiotic (e.g., Gentamycin)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Preparation of Antimicrobial Plates:
-
Prepare a series of twofold dilutions of the test compound in a suitable solvent.
-
Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing only MHA and another with a known antibiotic.
-
-
Inoculation:
-
Using a multipoint inoculator, spot a standardized suspension of the test microorganism (approximately 10^4 CFU/spot) onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Anticancer Activity: Targeting the Hallmarks of Cancer
Halogenated nitroquinolines have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve targeting fundamental processes of cancer cell proliferation and survival.
Mechanism of Action: Inducing Cell Death and Inhibiting Growth
The anticancer effects of halogenated nitroquinolines are mediated through several key pathways:
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of intrinsic or extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.
-
Inhibition of Kinases: Certain halogenated quinoline derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell signaling and proliferation.[10]
-
DNA Intercalation and Topoisomerase Inhibition: Similar to their antimicrobial action, some halogenated quinolines can intercalate into the DNA of cancer cells and inhibit the activity of topoisomerases, leading to DNA damage and cell cycle arrest.
Key Compounds and In Vitro Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated phenoxychalcones | Breast cancer (MCF-7) | 1.52 - 44.20 | [11] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various human tumor cell lines | < 1.0 | [10] |
| Hydroquinone-chalcone-pyrazoline hybrids | Breast adenocarcinoma (MCF-7) | 28.8 - 124.6 | [12] |
| Hydroquinone-chalcone-pyrazoline hybrids | Colorectal carcinoma (HT-29) | 28.8 - 124.6 | [12] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[2][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (halogenated nitroquinoline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
-
Expanding the Therapeutic Horizon: Neuroprotective, Anti-inflammatory, and Antiviral Activities
Beyond their well-established antimicrobial and anticancer properties, halogenated nitroquinolines and related compounds are being investigated for a broader range of therapeutic applications.
-
Neuroprotective Effects: The ability of compounds like clioquinol to chelate metal ions has sparked interest in their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, where metal dyshomeostasis is implicated in pathology.[5][14] Clioquinol can redistribute copper and zinc, potentially reducing the metal-induced aggregation of amyloid-beta plaques.[14]
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated potent anti-inflammatory effects.[15][16] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16]
-
Antiviral Potential: Halogenated compounds, including some quinoline derivatives, have shown promise as antiviral agents.[9][13][17] Their mechanisms of action can involve inhibiting viral replication and entry into host cells.
Structure-Activity Relationship (SAR): Rational Design of Potent Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of halogenated nitroquinolines as therapeutic agents.
Antimicrobial SAR
-
Position of Substituents: The position of the halogen and nitro groups on the quinoline ring significantly impacts antimicrobial activity. For instance, in 8-hydroxyquinolines, the presence of these groups can enhance the chelating effect.[18]
-
Nature of Halogen: The type of halogen (F, Cl, Br, I) can influence the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate bacterial cell membranes and interact with its target.
-
Nitro Group: The electron-withdrawing nature of the nitro group can enhance the overall biological activity.[18]
Anticancer SAR
-
Substituents at C4 and C7: For many anticancer quinoline derivatives, the nature of the substituents at the C4 and C7 positions is critical for their antiproliferative activity.[10] Bulky substituents at the C7 position and amino side chains at the C4 position have been shown to enhance potency.[10]
-
Halogenation: The introduction of halogens can increase the anticancer activity of certain quinoline-based compounds.[19]
Synthesis of Halogenated Nitroquinolines: A Modular Approach
The synthesis of halogenated nitroquinolines typically involves multi-step reaction sequences, allowing for the controlled introduction of the desired functional groups. Common synthetic strategies include:
-
Nitration of Halogenated Quinolines: A common approach is the nitration of a pre-existing halogenated quinoline scaffold using nitrating agents like nitric acid in the presence of sulfuric acid.
-
Halogenation of Nitroquinolines: Conversely, a nitroquinoline can be halogenated using various halogenating reagents.
-
Cyclization Reactions: Building the quinoline ring system from appropriately substituted anilines and carbonyl compounds is a fundamental strategy. The halogen and nitro groups can be present on the starting materials or introduced in subsequent steps.[20][21][22][23]
Conclusion and Future Perspectives
Halogenated nitroquinolines represent a versatile and promising class of compounds with a wide range of biological activities. Their multi-target mechanisms of action, particularly in the antimicrobial and anticancer arenas, make them attractive candidates for overcoming drug resistance. The ongoing exploration of their neuroprotective, anti-inflammatory, and antiviral potential further underscores their therapeutic promise. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the elucidation of detailed structure-activity relationships will be instrumental in guiding the rational design of the next generation of halogenated nitroquinoline-based drugs.
References
- Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46.
- Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Jiang, H., Taggart, J., Zhang, X., Benbrook, D., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17.
- Kouznetsov, D. A., & Arnold, A. R. (2011). The mysterious clioquinol. Lancet Neurology, 10(1), 23.
- Lu, Y., Chen, J., & Wang, J. (2008). 2, 4-Disubstituted quinoline derivatives as a novel class of potent phosphodiesterase 4 inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 229-233.
- Mali, A. D., & Rane, V. H. (2021). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Central European Journal of Urology, 74(3), 353.
- Sobke, A., Kresken, M., & Kaase, M. (2019). Nitroxoline–a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. EXCLI journal, 18, 672.
- Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Obara, F., Matsumoto, M., & Hayashi, H. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & pharmaceutical bulletin, 50(8), 1073-1080.
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The Quinoline Scaffold: A Privileged Framework in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive exploration of the therapeutic applications of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We traverse the historical significance of quinolines, from their early use as antimalarials to their current prominence in oncology, neurodegenerative disease, and infectious disease research. This document is designed to serve as a detailed resource for professionals in drug discovery and development, offering not only a review of established knowledge but also practical, field-proven insights and detailed experimental protocols.
The Quinoline Core: A Foundation for Diverse Bioactivity
Quinoline, or 1-azanaphthalene, is characterized by a fused benzene and pyridine ring system. This arrangement confers a unique electronic and structural profile, making it a "privileged scaffold" in drug design.[2] Its ability to intercalate into DNA, participate in hydrogen bonding, and coordinate with metal ions, coupled with the synthetic tractability that allows for substitution at various positions, has led to the development of a vast library of derivatives with tailored biological functions.[3]
Antimalarial Applications: The Historical Bedrock of Quinoline Therapeutics
The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid from cinchona bark, was the first effective treatment for this parasitic disease. Synthetic quinolines like chloroquine and mefloquine later became mainstays of antimalarial therapy.[4]
Mechanism of Action: Disrupting Heme Detoxification
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. Plasmodium falciparum digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic heme, causing parasite death.[5]
Experimental Protocol: In Vitro Beta-Hematin Formation Inhibition Assay
This assay quantitatively assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (pH 5.0)
-
Test quinoline derivatives
-
Chloroquine (positive control)
-
96-well microplate
-
Plate shaker
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of hemin in DMSO.
-
Prepare stock solutions of the test compounds and chloroquine in DMSO.
-
Prepare the sodium acetate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the sodium acetate buffer to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (chloroquine).
-
Initiate the reaction by adding the hemin solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours with continuous shaking to promote β-hematin formation.[6]
-
-
Quantification:
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Dissolve the pellet in a known volume of a suitable solvent (e.g., 0.1 M NaOH).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-hematin formation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation.
-
Representative Synthesis of a Quinoline Antimalarial: Chloroquine
The synthesis of chloroquine typically involves the condensation of 4,7-dichloroquinoline with novaldiamine (4-amino-1-diethylaminopentane).[7]
Anticancer Applications: Targeting the Hallmarks of Malignancy
The quinoline scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[2][8] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]
Mechanism of Action: Kinase and Topoisomerase Inhibition
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cellular signaling.[2] For example, Cabozantinib and Lenvatinib are multi-kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs), MET, and other tyrosine kinases involved in tumor growth and angiogenesis.[9][10] By blocking these pathways, these drugs can inhibit tumor cell proliferation and reduce the blood supply to the tumor.
Other quinoline derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test quinoline derivatives
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and doxorubicin in the complete medium.
-
Remove the old medium from the wells and add the medium containing the compounds at different concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.
-
Quantitative Structure-Activity Relationship (QSAR) of Anticancer Quinolines
QSAR studies are crucial for optimizing the anticancer potency of quinoline derivatives. By correlating physicochemical properties with biological activity, predictive models can be built to guide the design of new, more effective compounds.[13]
| Quinoline Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) |
| Compound A | 2-Aryl, 4-Amino | Colon (HCT-116) | 5.34 |
| Compound B | 2-Aryl, 4-Amino, 7-Chloro | Colon (HCT-116) | 2.12 |
| Compound C | 2-Heteroaryl, 4-Amino | Breast (MCF-7) | 8.21 |
| Compound D | 2-Heteroaryl, 4-Amino, 7-Chloro | Breast (MCF-7) | 3.56 |
Note: This table is a representative example based on general findings in the literature. Actual IC50 values can vary.
Neuroprotective Applications: A New Frontier for Quinolines
Quinoline derivatives are emerging as promising therapeutic agents for neurodegenerative diseases like Alzheimer's disease (AD).[14] Their multifaceted mechanisms of action make them attractive candidates for targeting the complex pathology of these disorders.
Mechanism of Action: Targeting Cholinesterase and Tau Aggregation
One key strategy in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Several quinoline derivatives have been shown to be potent AChE inhibitors.[15]
Another pathological hallmark of AD is the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles. Certain quinoline molecules have been found to inhibit tau self-aggregation, potentially preventing the formation of these toxic structures.[7][16]
Experimental Protocol: In Vitro Tau Aggregation Inhibition Assay
This assay is used to screen for compounds that can inhibit the aggregation of the tau protein.[6]
Materials:
-
Recombinant human tau protein
-
Heparin (as an aggregation inducer)
-
Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils
-
Test quinoline derivatives
-
Buffer solution (e.g., PBS)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the buffer, tau protein, and test compounds at various concentrations.
-
Include a control with no compound.
-
-
Initiation of Aggregation:
-
Add heparin to each well to induce tau aggregation.
-
-
Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
-
Fluorescence Measurement:
-
At regular intervals, measure the fluorescence of ThT at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[6] An increase in fluorescence indicates tau aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Determine the extent of inhibition by comparing the fluorescence of the wells with test compounds to the control.
-
Calculate the IC50 value for tau aggregation inhibition.
-
Antimicrobial Applications: Combating Infectious Diseases
Beyond their antimalarial properties, quinoline derivatives, particularly fluoroquinolones, are a major class of synthetic antibacterial agents.[17] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones block bacterial DNA synthesis, leading to cell death.
Experimental Protocol: Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test
This is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Bacterial isolates
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Paper disks impregnated with known concentrations of quinoline derivatives
-
Standard antibiotic disks (controls)
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension in sterile broth or saline to match a 0.5 McFarland turbidity standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk.
-
Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested quinoline derivative.
-
Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably fruitful source of therapeutic agents. Its journey from a natural antimalarial to a versatile platform for anticancer, neuroprotective, and antimicrobial drug discovery highlights its enduring importance in medicinal chemistry. The ongoing exploration of novel derivatives, coupled with a deeper understanding of their mechanisms of action and the application of robust experimental methodologies, promises to further expand the therapeutic utility of this privileged structure. Future research will likely focus on developing quinoline derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance, ensuring that this remarkable scaffold remains at the forefront of therapeutic innovation.
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ResearchGate. (n.d.). Synthesis of mefloquine and morpholine conjugates 6f–h and 7f–h from intermediates 3f–h. Retrieved January 9, 2026, from [Link]
- Singh, S., & Sharma, S. (2022). Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. Current organic chemistry, 26(15), 1453–1469.
- Feng, Y. Y., Wang, Y., Li, Y. H., Li, J. Y., & Zhang, Y. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 13(37), 25893–25911.
- Nakano, K., & Funasaka, S. (2016). Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. Journal of experimental & clinical cancer research : CR, 35(1), 107.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2200–2216.
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ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved January 9, 2026, from [Link]
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5-Bromo-8-nitroquinoline: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials. The strategic functionalization of this heterocyclic system allows for the precise modulation of its physicochemical and biological properties. Among the vast array of quinoline derivatives, 5-bromo-8-nitroquinoline has emerged as a particularly valuable and versatile building block in organic synthesis. Its unique electronic and steric attributes, conferred by the presence of a bromine atom and a nitro group on the quinoline framework, provide a rich platform for a diverse range of chemical transformations.
This technical guide offers a comprehensive exploration of this compound, from its synthesis and fundamental reactivity to its application in the construction of complex molecular architectures. We will delve into the causality behind experimental choices in key synthetic protocols, providing field-proven insights for researchers and drug development professionals. The aim is to equip the reader with a thorough understanding of how to effectively harness the synthetic potential of this powerful chemical intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 137.5-141 °C |
| Solubility | Soluble in many organic solvents |
| ¹H-NMR (DMSO-d₆) | δ 9.81 (d, J=0.6 Hz), 8.87 (d, J=5.9 Hz), 8.39 (d, 8.1 Hz), 8.36 (d, 8.1 Hz), 8.16 (dd, JA=0.6 Hz, JB=5.9 Hz) |
Synthesis of this compound: A Robust and Scalable Protocol
The preparation of this compound is typically achieved through a two-step electrophilic aromatic substitution sequence starting from isoquinoline. A well-established and scalable procedure is detailed in Organic Syntheses, which provides a reliable method for obtaining high-purity material.
Step-by-Step Synthetic Protocol
This protocol involves the initial bromination of isoquinoline to form 5-bromoisoquinoline, followed by nitration to yield the target compound. The direct nitration of 5-bromoisoquinoline is also a viable route.
Part A: Synthesis of 5-Bromoisoquinoline
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet.
-
Acidic Medium: The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C in an ice bath.
-
Substrate Addition: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.
-
Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.
-
Bromination: N-Bromosuccinimide (NBS) (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, maintaining the internal temperature between -22 and -26°C. The reaction mixture is stirred for 2 hours at -22°C and then for 3 hours at -18°C.
-
Work-up: The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is carefully adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extraction: The alkaline suspension is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.
Part B: Synthesis of 5-Bromo-8-nitroisoquinoline
-
Reaction Setup: A similar setup to Part A is used.
-
Starting Material: 5-Bromoisoquinoline (from Part A) is dissolved in concentrated sulfuric acid at a low temperature.
-
Nitration: Potassium nitrate (35.0 g, 346 mmol) is added portion-wise, maintaining the temperature below -10°C. The mixture is stirred at -10°C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed thoroughly with water and then recrystallized from a heptane/toluene mixture to yield pure 5-bromo-8-nitroisoquinoline as light yellow needles.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Key Reactions and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA)
The presence of the strongly electron-withdrawing nitro group at the 8-position significantly lowers the electron density of the quinoline ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide at the 5-position by a variety of nucleophiles, including amines, alkoxides, and thiolates.
General Reaction Scheme:
Caption: General scheme for SNAr on this compound.
Expert Insights: The choice of solvent and base is crucial for the success of SNAr reactions. Aprotic polar solvents like DMF, DMSO, or NMP are often employed to enhance the nucleophilicity of the attacking species. The reaction temperature can range from 80-150°C, depending on the reactivity of the nucleophile.
Experimental Protocol: General Procedure for Nucleophilic Amination
-
Reaction Setup: To a sealable reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the amine nucleophile (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.2-2.0 equiv).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-150°C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or by the addition of water. The solid can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and vinyl-substituted quinolines.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, 1-5 mol%) and degassed solvent (e.g., dioxane/water, DMF, toluene) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath (typically 80-100°C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C
An In-depth Technical Guide to 5-Bromo-8-nitroquinoline: Synthesis, Properties, and Applications
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold for a multitude of pharmacologically active agents and functional materials.[1][2] The strategic substitution of the quinoline core allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of biological activities. Among its many derivatives, 5-Bromo-8-nitroquinoline has emerged as a particularly valuable intermediate in organic synthesis and medicinal chemistry.[3] Its unique arrangement of a bromine atom and a nitro group on the quinoline framework provides a versatile platform for a variety of chemical transformations, making it a key building block in the development of novel therapeutic agents and materials.[3][4] This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
Synthesis of this compound
The preparation of this compound is most effectively achieved through a one-pot electrophilic bromination and nitration of a starting quinoline or isoquinoline derivative.[5][6] The following protocol is a well-established method for its synthesis.
Experimental Protocol: One-Pot Synthesis
This procedure describes the transformation of isoquinoline to 5-bromo-8-nitroisoquinoline in a one-pot reaction.[5][6] A similar principle can be applied to a quinoline starting material.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Potassium Nitrate
-
Heptane
-
Toluene
-
Diethyl ether
-
Magnesium Sulfate (anhydrous)
-
Celite
Equipment:
-
Three-necked, round-bottomed flask
-
Internal thermometer
-
Mechanical stirrer
-
Addition funnel with nitrogen inlet
-
Dry ice-acetone bath
Step-by-Step Procedure:
-
Initial Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.[5]
-
Addition of Isoquinoline: 40 mL (44.0 g, 330 mmol) of isoquinoline is slowly added to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.[5]
-
Bromination: The solution is then cooled to -25°C using a dry ice-acetone bath. N-bromosuccinimide (76.4 g, 429 mmol) is added in portions, maintaining the temperature between -22 and -26°C. The mixture is stirred for 2 hours at -22°C and then for 3 hours at -18°C.[5]
-
Nitration: Potassium nitrate (35.0 g, 346 mmol) is added at a rate that keeps the internal temperature below -10°C. The mixture is stirred at -10°C for 1 hour, and then the cooling bath is removed, and the solution is stirred overnight.[5]
-
Workup: The reaction mixture is poured onto 1.0 kg of crushed ice. The resulting solid is collected by filtration and washed thoroughly with ice-cold water.[5]
-
Purification: The crude product is suspended in a mixture of 1000 mL of heptane and 250 mL of toluene and heated at reflux for 1.5 hours. The hot solution is filtered through Celite. The filtrate volume is reduced by distillation to 1000 mL, and the solution is allowed to cool slowly overnight with stirring. The resulting solids are isolated by filtration, washed with ice-cold heptane, and air-dried to yield 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.[5]
Synthesis Pathway Diagram
Caption: Synthesis of this compound from quinoline.
Physicochemical Properties
This compound is a light yellow solid with a distinctive odor.[7] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | [7], [8] |
| Molar Mass | 253.05 g/mol | [7], [8] |
| Melting Point | 136-141 °C | [9], Organic Syntheses[5] |
| Density | 1.747 g/cm³ | [7] |
| Boiling Point | 370.5°C at 760 mmHg | [7] |
| Flash Point | 177.9°C | [7] |
| Storage Condition | Sealed in dry, Room Temperature | [7] |
Applications in Research and Development
The strategic placement of the bromo and nitro groups on the quinoline scaffold makes this compound a versatile precursor for the synthesis of a wide range of more complex molecules.
Intermediate in Medicinal Chemistry
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[6][10] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[5]
Derivatives of this compound have been investigated for a range of biological activities, including:
-
Anticancer Agents: Highly brominated quinolines and nitrated bromoquinolines have shown potential as antiproliferative agents against various cancer cell lines.[11]
-
Neuroprotective Agents: 8-Hydroxyquinoline derivatives, which can be synthesized from precursors like this compound, are explored for their neuroprotective properties.[12]
-
Antimicrobial and Antimalarial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial and antimalarial drug discovery.[2]
Reagent in Organic Synthesis
Beyond its role as a pharmaceutical intermediate, this compound is a valuable reagent in organic synthesis. The electron-withdrawing nitro group activates the bromo group for nucleophilic aromatic substitution (SNAAr) reactions.[11] This allows for the facile introduction of various nucleophiles, such as amines and alkoxides, at the 6-position after suitable manipulation of the functional groups.
Applications Workflow Diagram
Caption: Key synthetic transformations and applications of this compound.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[7] It can cause harm if ingested, inhaled, or in contact with skin.[7][9] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when working with this chemical. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its efficient one-pot synthesis and the versatile reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. As research into novel therapeutics and functional materials continues to expand, the demand for such versatile intermediates is likely to grow, solidifying the importance of this compound in the scientific landscape.
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A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 5-Bromo-8-nitroquinoline. As a Senior Application Scientist, the following information is synthesized from available safety data and expert knowledge in chemical handling, emphasizing a proactive approach to laboratory safety. Given the limited specific toxicological data for this compound, a cautious approach based on the known hazards of structurally related compounds, such as quinoline and other nitro-aromatic compounds, is strongly advised.
Understanding the Hazard Profile of this compound
GHS Classification and Hazard Statements:
Based on data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed[3].
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.
-
Environmental Hazard: Potentially toxic to aquatic life[3].
It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier for the most up-to-date GHS classification.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 253.05 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 136-140 °C | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Risk Assessment and Exposure Control
A thorough risk assessment is the cornerstone of safe laboratory practice. The following workflow should be implemented before handling this compound.
Caption: Spill Response Decision Tree.
Spill Cleanup Protocol (for small, contained spills)
-
Notification: Alert colleagues in the immediate vicinity.
-
PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: If it is a powder, gently cover it with an inert absorbent material to prevent it from becoming airborne.[5]
-
Collection: Carefully sweep the material into a designated, labeled waste container.[5] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[5]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a meticulous and informed approach to safety. By understanding its hazard profile, implementing robust control measures, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment. Always prioritize consulting the latest Safety Data Sheet and adhering to your institution's specific safety protocols.
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-
XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 63927-23-1 Name: 5-Bromo-8-nitroisoquinoline - 杭州智化科技有限公司. (n.d.). Retrieved January 9, 2026, from [Link]
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Methodological & Application
one-pot synthesis protocol for 5-Bromo-8-nitroquinoline
An Application Note for the Efficient One-Pot Synthesis of 5-Bromo-8-nitroquinoline
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, valued for its highly functionalized scaffold that allows for diverse chemical transformations.[1] This application note presents a detailed, field-proven protocol for the one-pot synthesis of this compound from quinoline. By performing a sequential electrophilic bromination followed by nitration in a single reaction vessel, this method circumvents the need for isolating the 5-bromoquinoline intermediate, thereby enhancing efficiency and reducing waste. The protocol emphasizes safety, reproducibility, and provides in-depth explanations for key experimental choices, making it suitable for both academic research and process development environments.
Introduction and Reaction Principle
The quinoline core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[2] The targeted functionalization of this ring system is crucial for developing new chemical entities. This compound, in particular, serves as a versatile precursor. The nitro group can be readily reduced to an amine, which, in conjunction with the bromo substituent, enables the construction of fused heterocyclic systems through various coupling reactions.[1]
This protocol describes a robust one-pot synthesis that proceeds via two sequential electrophilic aromatic substitution reactions on the quinoline ring.
Causality of the Synthesis Pathway:
-
Protonation and Activation: The synthesis is conducted in concentrated sulfuric acid. The strong acid serves multiple roles: it acts as a solvent, protonates the quinoline nitrogen, and facilitates the generation of the electrophiles. Protonation of the nitrogen atom deactivates the pyridine ring towards electrophilic attack, thereby directing substitution to the electron-rich benzene ring.
-
Step 1: Regioselective Bromination: The first step is the bromination of quinoline using N-Bromosuccinimide (NBS). NBS is a safe and convenient source of electrophilic bromine. The substitution occurs preferentially at the C5 and C8 positions. Under carefully controlled low-temperature conditions, the formation of the 5-bromo isomer is favored.
-
Step 2: In-Situ Nitration: Without isolating the 5-bromoquinoline intermediate, potassium nitrate is added directly to the reaction mixture. In the strongly acidic medium, potassium nitrate generates the powerful nitronium ion (NO₂⁺), the electrophile for nitration. The electron-withdrawing nature of the bromo substituent and the protonated ring system directs the incoming nitro group to the C8 position, yielding the desired this compound.
This one-pot approach is adapted from a well-established and scalable procedure for the synthesis of the analogous 5-bromo-8-nitroisoquinoline, demonstrating the robustness of the chemical methodology.[3][4]
Safety and Hazard Management
This procedure involves highly corrosive and toxic substances. A thorough risk assessment must be conducted prior to commencement. The entire synthesis must be performed in a certified, high-performance chemical fume hood.
-
Concentrated Sulfuric Acid (H₂SO₄): Severely corrosive. Causes extreme burns upon contact with skin, eyes, and the respiratory tract. Reacts exothermically with water.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care to avoid inhalation of dust or contact with skin.
-
Potassium Nitrate (KNO₃): A strong oxidizer. Avoid contact with combustible materials.
-
Bromine (Br₂): Although NBS is used, any potential decomposition can release bromine, which is highly toxic, corrosive, and causes severe burns.[5][6][7][8] It has a suffocating odor and its vapors are heavier than air.[6][7]
-
Nitric Acid (HNO₃): The reaction generates the nitronium ion, which is the active species in nitric acid. Nitric acid is a strong oxidizer and is extremely corrosive and toxic.[9]
-
Workup: The quenching of the concentrated acid mixture on ice is highly exothermic and must be performed slowly and with caution. The subsequent neutralization with a base (e.g., aqueous ammonia) is also exothermic and releases fumes.
Required Personal Protective Equipment (PPE):
-
Splash-proof safety goggles and a full-face shield.
-
Heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Flame-resistant lab coat.
-
Appropriate respiratory protection may be required based on the risk assessment.
Experimental Protocol
Materials and Equipment
-
Reagents: Quinoline (≥97%), N-Bromosuccinimide (recrystallized, ≥99%), Potassium Nitrate (≥99%), Concentrated Sulfuric Acid (95-98%), Deionized Water, Aqueous Ammonia (25%), Toluene, Heptane, Celite.
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, addition funnel, dry ice/acetone bath, large beaker for quenching, Buchner funnel and filtration flask.
Quantitative Data
The following table summarizes the reagent quantities for a representative reaction scale.
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Quantity | Equiv. | Role |
| Quinoline | 129.16 | 330 | 42.6 g (34.1 mL) | 1.0 | Starting Material |
| Sulfuric Acid (conc.) | 98.07 | - | 400 mL | - | Solvent/Catalyst |
| N-Bromosuccinimide | 177.98 | 429 | 76.4 g | 1.3 | Brominating Agent |
| Potassium Nitrate | 101.10 | 363 | 36.7 g | 1.1 | Nitrating Agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 400 mL of concentrated sulfuric acid. Cool the acid to below 20°C in an ice-water bath.
-
Addition of Quinoline: Slowly add 42.6 g (34.1 mL) of quinoline to the stirred sulfuric acid via an addition funnel. Maintain the internal temperature below 30°C during the addition.
-
Bromination: Cool the resulting solution to -25°C using a dry ice/acetone bath. To the vigorously stirred solution, add 76.4 g of N-Bromosuccinimide in small portions over 30-45 minutes. It is critical to maintain the internal temperature between -26°C and -22°C throughout the addition.[3]
-
Reaction Hold (Bromination): Once the NBS addition is complete, stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.[3] The mixture should become a homogeneous solution.
-
Nitration: After the hold period, add 36.7 g of powdered potassium nitrate in small portions, ensuring the internal temperature does not rise above -15°C.
-
Reaction Hold (Nitration): Stir the reaction mixture for an additional 4 hours, allowing the temperature to slowly rise to 0°C.
-
Reaction Quench: In a separate large beaker (e.g., 5 L), prepare 1.5 kg of crushed ice. Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. This step is highly exothermic. Rinse the reaction flask with a small amount of ice-cold water and add it to the beaker.
-
Neutralization and Precipitation: Place the beaker in an ice-water bath to manage the temperature. Slowly add 25% aqueous ammonia to the stirred mixture to adjust the pH to approximately 8-9. The addition is exothermic; maintain the internal temperature below 25°C. A precipitate will form.[3]
-
Isolation of Crude Product: Stir the resulting suspension in the ice bath for 1-2 hours to ensure complete precipitation. Isolate the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral. Air-dry the solid to a constant weight.
Purification
-
Recrystallization: Suspend the crude, dried solid in a mixture of heptane (1000 mL) and toluene (250 mL) in a 2 L flask.[3]
-
Heat the mixture to reflux with stirring for 1.5 hours.
-
Filter the hot solution through a pad of Celite to remove any insoluble impurities.
-
Reduce the volume of the filtrate by distillation to approximately 1000 mL.
-
Allow the solution to cool slowly to room temperature with gentle stirring overnight to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of ice-cold heptane, and air-dry to a constant weight.
-
Expected Yield: 47-55% of this compound as light yellow needles.[3]
Workflow Visualization
The following diagram illustrates the key stages of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss during workup or recrystallization. | Ensure NBS is fully dissolved during bromination hold. Control temperatures strictly. Minimize transfers and ensure slow cooling during crystallization. |
| Formation of Dibromo Side Products | Excess brominating agent or temperature too high. | Use recrystallized, high-purity NBS. Do not exceed 1.3 equivalents. Maintain strict temperature control during NBS addition.[3] |
| Dark, Oily Product | Incomplete reaction; charring from exothermic events. | Ensure vigorous stirring. Add reagents slowly to control exotherms. Perform a hot filtration through Celite during purification to remove tars. |
| Difficulty Filtering | Product is too fine or amorphous. | After neutralization, allow the suspension to stir for an extended period (2+ hours) in an ice bath to promote particle growth. |
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound. By combining the bromination and nitration steps and providing detailed causal explanations, this guide enables researchers to efficiently produce this valuable chemical intermediate. Adherence to the outlined safety procedures and reaction parameters is essential for achieving a safe and successful outcome with high purity and good yield.
References
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Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]
-
Chen, D., et al. (2020). A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Letters in Organic Chemistry, 17(3), 211-215. [Link]
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Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(09), 1629-1632. [Link]
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Crew, A. P., et al. (2006). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 4(18), 3287-3289. [Link]
-
Chen, D., et al. (2019). A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Letters in Organic Chemistry, 16(3). [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(11), 4349. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]
-
Brodnik, H., et al. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(3), 989-997. [Link]
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Nowak, R. P., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(11), 1904-1910. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. [Link]
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Public Health England. (2019). Bromine: incident management. GOV.UK. [Link]
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ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
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Li, Y., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 123-130. [Link]
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Lutz, R. E., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 51. [Link]
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- Gouliaev, A. H., & Brown, W. D. (2003). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
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Centers for Disease Control and Prevention (CDC). (2024). Bromine. Chemical Emergencies. [Link]
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UK Health Security Agency. (2022). Bromine: toxicological overview. GOV.UK. [Link]
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Amanote Research. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. [Link]
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Application Notes and Protocols for the Regioselective Bromination of Isoquinoline using N-Bromosuccinimide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective bromination of isoquinoline using N-bromosuccinimide (NBS). It moves beyond a simple recitation of steps to explain the critical chemical principles that govern the reaction's success, ensuring both reproducibility and a deeper understanding of the methodology.
Introduction: The Strategic Importance of Brominated Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a bromine atom onto this scaffold is a critical transformation, as it unlocks a gateway to a vast chemical space. Bromo-isoquinolines are exceptionally versatile synthetic intermediates, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
However, the direct electrophilic bromination of isoquinoline presents a significant regioselectivity challenge, often yielding mixtures of isomers that are difficult to separate.[1][2] This guide details a robust and highly selective method using N-bromosuccinimide (NBS) in a strong acid medium to overcome this challenge, reliably producing 5-bromoisoquinoline, a key building block for advanced molecular synthesis.
Section 1: Mechanistic Insights into Regiocontrol
The Challenge: Directing the Electrophile
The isoquinoline nucleus consists of two fused rings: an electron-deficient pyridine ring and a comparatively electron-rich benzene ring. In neutral conditions, electrophilic attack is directed towards the benzene ring, primarily at the C5 and C8 positions. However, achieving high selectivity between these two positions is difficult, leading to isomeric mixtures.
The Solution: The Role of Strong Acid
The key to achieving high regioselectivity lies in modulating the electronic properties of the isoquinoline ring through protonation. In the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄), the lone pair of electrons on the basic nitrogen atom is protonated, forming an isoquinolinium cation.[3][4]
This protonation has a profound effect:
-
Deactivation of the Pyridine Ring: The positive charge on the nitrogen atom strongly deactivates the entire heterocyclic ring, rendering it highly resistant to electrophilic attack.
-
Directing Substitution to the Benzene Ring: Consequently, the electrophilic bromination is exclusively directed to the carbocyclic (benzene) ring. The C5 position is favored over the C8 position for electronic and steric reasons.
The diagram below illustrates the protonation of isoquinoline, which is the foundational step for achieving regiocontrol.
Caption: Mechanism of regioselective isoquinoline bromination.
N-Bromosuccinimide (NBS): The Reagent of Choice
N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than hazardous liquid bromine.[5] While NBS is renowned for its role in free-radical reactions, in a strong acid medium, it serves as an excellent source of electrophilic bromine for aromatic substitution.[6][7] The acidic environment polarizes the N-Br bond, facilitating the generation of a potent brominating agent that readily attacks the activated benzene ring of the isoquinolinium cation.
Section 2: Experimental Protocol for the Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and scalability.[2]
Principle
This method achieves the highly regioselective monobromination of isoquinoline at the C5 position. The reaction is conducted in concentrated sulfuric acid at a carefully controlled low temperature to suppress the formation of the isomeric 8-bromoisoquinoline byproduct.[2][3]
Materials and Equipment
| Reagents & Solvents | Equipment |
| Isoquinoline (97% or higher) | Three-necked round-bottomed flask (1 L) |
| N-Bromosuccinimide (NBS) | Mechanical stirrer |
| Concentrated Sulfuric Acid (96%) | Internal thermometer |
| Dichloromethane (DCM) | Addition funnel with nitrogen inlet |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Ice-salt bath or cryocooler |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Separatory funnel |
| Deionized Water | Rotary evaporator |
| Crushed Ice | Standard glassware for extraction & filtration |
Detailed Step-by-Step Protocol
-
Reaction Setup: Equip a 1-L, three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Ensure the setup is under a nitrogen atmosphere.
-
Acid Charging and Cooling: Charge the flask with concentrated sulfuric acid (340 mL). Begin vigorous stirring and cool the acid to 0°C using an ice-salt bath.
-
Expert Insight: Pre-cooling the acid is crucial to dissipate the significant heat that will be generated upon the addition of the basic isoquinoline.
-
-
Isoquinoline Addition: Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) to the stirred acid via the addition funnel. Maintain the internal temperature below 30°C throughout the addition.
-
Expert Insight: This exothermic acid-base reaction must be controlled. Adding the isoquinoline too quickly can cause an uncontrolled temperature spike, leading to unwanted side reactions.
-
-
Cooling to Reaction Temperature: After the addition is complete, cool the reaction mixture to -10°C.
-
NBS Addition: Add N-bromosuccinimide (62.0 g, 348 mmol, 1.05 equiv) portion-wise over 30-45 minutes. Ensure the internal temperature is strictly maintained between -10°C and -8°C.
-
Reaction Monitoring: Stir the mixture at -10°C for 4 hours. The reaction progress can be monitored by quenching a small aliquot, extracting it, and analyzing by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing 2 kg of crushed ice with vigorous stirring.
-
Safety Precaution: This step is highly exothermic. Pour the acid mixture slowly onto the ice, never the other way around. Perform this in a well-ventilated fume hood.
-
-
Basification: The resulting aqueous solution will be strongly acidic. Carefully neutralize it by slowly adding a saturated solution of sodium bicarbonate until the pH reaches 7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 300 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from heptane or toluene to yield 5-bromoisoquinoline as a white to off-white solid.[2]
Workflow Diagram
Caption: Experimental workflow for 5-bromoisoquinoline synthesis.
Section 3: Critical Reaction Parameters
The success of this protocol hinges on the precise control of several key variables. The table below summarizes their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Outcome | Source(s) |
| Temperature | -10°C to -8°C | Most critical factor for regioselectivity. Higher temperatures increase the rate of formation of the undesired 8-bromoisoquinoline isomer. Temperatures below -25°C significantly slow the reaction rate. | [2][3] |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material. Using more than 1.3 equivalents can lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate. | [2] |
| Acid Medium | Concentrated H₂SO₄ (96%) | Essential for protonating the isoquinoline, deactivating the pyridine ring, and directing substitution. Diluting the acid leads to a significant loss in selectivity. | [1][3] |
Section 4: Product Characterization
A successfully executed protocol should yield a product with the following characteristics:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 81-83°C.[2]
-
¹H NMR (500 MHz, DMSO-d₆): δ 9.38 (s, 1H), 8.57 (d, J = 6.1 Hz, 1H), 8.25 (d, J = 8.4 Hz, 1H), 8.12 (d, J = 7.4 Hz, 1H), 7.84 (dd, J = 8.4, 7.5 Hz, 1H), 7.78 (d, J = 6.1 Hz, 1H).[2]
Conclusion
The use of N-bromosuccinimide in concentrated sulfuric acid is a superior method for the synthesis of 5-bromoisoquinoline, offering high yield and excellent regioselectivity. The protocol's success is fundamentally governed by the principle of substrate modification through protonation, which effectively directs the electrophilic attack. Strict adherence to temperature control is paramount to prevent the formation of isomeric impurities. This reliable and scalable procedure provides drug development professionals and synthetic chemists with a crucial tool for accessing a versatile building block, paving the way for the discovery and synthesis of novel and complex molecular architectures.
References
-
Belsten, M. & Grigg, R. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
-
Brown, W. D. & Gouliaev, A. H. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]
-
Brown, W. & Gouliaev, A. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar. [Link]
-
Yang, R. et al. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
-
Yang, R. et al. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health (NIH). [Link]
-
Yang, R. et al. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]
-
Yang, R. et al. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
-
Yang, R. et al. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar. [Link]
-
Ashenhurst, J. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Li, J. et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). [Link]
-
Wikipedia. N-Bromosuccinimide. Wikipedia. [Link]
-
Yang, R. et al. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
-
MANAC Inc. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]
-
Various Authors. N-Bromosuccinimide. Wikipedia. [Link]
-
The Organic Chemistry Tutor. NBS: Radical Bromination. YouTube. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In-Situ Nitration of 5-Bromoisoquinoline
Abstract: This document provides a detailed technical guide for the regioselective nitration of 5-bromoisoquinoline to synthesize 5-bromo-8-nitroisoquinoline, a pivotal intermediate in pharmaceutical research and drug development.[1][2][3] The protocol leverages an in-situ generation of the nitronium ion from potassium nitrate and sulfuric acid, offering a high-yield, scalable, and reproducible one-pot procedure.[4][5] We delve into the mechanistic rationale, a step-by-step experimental workflow, critical safety protocols, and methods for product characterization and validation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust method for accessing this valuable chemical building block.
Strategic Importance and Mechanistic Rationale
5-Bromo-8-nitroisoquinoline serves as a versatile precursor for a wide range of pharmacologically active compounds.[4] The strategic introduction of a nitro group at the C8 position is crucial for two primary reasons: it provides a functional handle that can be readily reduced to an amine, one of the most versatile groups in organic synthesis, and it electronically modifies the isoquinoline core for subsequent reactions like transition-metal couplings.[4]
The Chemistry of Electrophilic Aromatic Substitution in Isoquinolines
The nitration of 5-bromoisoquinoline is a classic example of electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system under strongly acidic conditions.
-
Activation of the Benzene Ring: In a strong acid like concentrated sulfuric acid (H₂SO₄), the lone pair of electrons on the isoquinoline nitrogen is protonated. This forms a positively charged isoquinolinium ion.[6] The resulting positive charge strongly deactivates the pyridine ring (the ring containing the nitrogen) towards attack by electrophiles. Consequently, the EAS reaction is directed exclusively to the carbocyclic benzene ring.[6][7]
-
Regioselective Direction: The existing bromo-substituent at the C5 position and the deactivating effect of the protonated pyridine ring direct the incoming electrophile, the nitronium ion (NO₂⁺), to the C8 position.[6] This directing effect ensures the predominant formation of the 5-bromo-8-nitroisoquinoline isomer.
-
In-Situ Generation of the Nitronium Ion: The active electrophile, NO₂⁺, is generated in-situ by the reaction of a nitrate salt (potassium nitrate, KNO₃) with concentrated sulfuric acid.[8][9] Sulfuric acid protonates nitric acid (formed from the nitrate salt), facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion.[8][10] This method avoids the need to handle fuming nitric acid directly while ensuring a controlled generation of the nitrating agent.
Critical Safety and Hazard Management
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[11] Adherence to strict safety protocols is mandatory.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin and eye burns and respiratory damage upon inhalation of mists.[12]
-
Potassium Nitrate (KNO₃): A strong oxidizer. Mixtures with organic materials can be flammable or explosive.
-
Nitrating Mixture (in-situ): Highly corrosive and a powerful oxidizing agent.[13][14] It can react violently with water and organic materials, potentially leading to thermal runaway.[11][15] Accidental contact will cause severe chemical burns.[16]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Response:
-
Keep a spill kit containing a neutralizer (e.g., sodium bicarbonate, soda ash) and an absorbent material readily available.[17]
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[17] Seek immediate medical attention.
-
Experimental Application Protocol
This protocol details the synthesis of 5-bromo-8-nitroisoquinoline from 5-bromoisoquinoline.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 5-Bromoisoquinoline | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Fisher Chemicals |
| Potassium Nitrate (KNO₃) | ACS Reagent, ≥99% | MilliporeSigma |
| Ammonium Hydroxide (NH₄OH) | Concentrated (~28%) | J.T. Baker |
| Deionized Water | Type II or higher | - |
| Crushed Ice | - | - |
| Methanol (for recrystallization) | ACS Grade | VWR Chemicals |
Step-by-Step Synthesis Workflow
Procedure:
-
Dissolution of Starting Material: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and an internal thermometer, add 120 mL of concentrated sulfuric acid. Cool the flask in an ice/water bath to 0-5 °C. While stirring, slowly add 5-bromoisoquinoline (20.8 g, 100 mmol) in portions, ensuring the internal temperature does not exceed 20 °C. Stir until a clear solution is obtained.
-
Preparation and Addition of Nitrating Agent: In a separate 250 mL beaker, carefully add potassium nitrate (11.1 g, 110 mmol, 1.1 eq) to 100 mL of concentrated sulfuric acid. Stir until the salt is fully dissolved. This step may be slightly exothermic. Cool this solution to room temperature. Using an addition funnel, add the potassium nitrate solution dropwise to the stirred 5-bromoisoquinoline solution from Step 1 over a period of 60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 9:1 dichloromethane/ethyl acetate, Rf ≈ 0.57).[4]
-
Work-up: Quenching and Precipitation: Prepare a 2 L beaker containing approximately 600 g of crushed ice. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring. This quenching process is highly exothermic and will generate fumes.[18]
-
Neutralization: Cool the quenched mixture in an ice bath. Slowly add concentrated ammonium hydroxide to the stirred slurry to neutralize the acid. The pH of the solution should be adjusted to 8-10.[5] This process is also highly exothermic; add the base slowly to maintain control of the temperature. A yellow solid will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (2 x 500 mL) until the filtrate is neutral.[5]
-
Drying and Purification: Dry the crude product in a vacuum oven at 50 °C to a constant weight. This typically provides 5-bromo-8-nitroisoquinoline as a yellow solid in high yield (~90%).[5] For enhanced purity, the crude product can be recrystallized from methanol or a heptane/toluene mixture.[1][5]
Data Summary
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-Bromoisoquinoline | 208.05 | 20.8 | 100 | 1.0 |
| Potassium Nitrate | 101.10 | 11.1 | 110 | 1.1 |
| Sulfuric Acid (total) | 98.08 | ~405 | ~4125 | Solvent |
Product Validation and Characterization
The identity and purity of the synthesized 5-bromo-8-nitroisoquinoline should be confirmed by standard analytical techniques.
-
Appearance: Yellow solid.[5]
-
Yield (Crude): 22.8 g (90%).[5]
-
Melting Point: 137-139 °C (Lit. 137.5-139.5 °C).[1]
-
TLC: Rf = 0.57 (9:1 dichloromethane/ethyl acetate on silica gel).[4]
-
¹H NMR (500 MHz, DMSO-d₆): δ 9.78 (s, 1H), 8.84 (d, J = 5.9 Hz, 1H), 8.35 (d, J = 8.2 Hz, 1H), 8.33 (d, J = 8.3 Hz, 1H), 8.12 (dd, J = 6.0, 0.8 Hz, 1H).[4]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9.[4]
-
IR (CHCl₃) cm⁻¹: 3053, 1619, 1580, 1485, 1374 (asymmetric NO₂ stretch), 1265.[4]
-
MS (DCI) m/z: 253.0, 255.0 [M+H]⁺, showing the characteristic isotopic pattern for bromine.[5]
References
-
Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98.
- Google Patents. (2003). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HNO3). Safety Data Sheet. Retrieved from [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)
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University of Washington. (n.d.). NITRIC ACID SAFETY. EH&S Fact Sheet. Retrieved from [Link]
-
AWS. (n.d.). Mixed Nitrating Acid, Greater Than 50% (HNO3). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2003). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
-
ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
PubChem, NIH. (n.d.). Nitrating acid, mixture, (with <= 50% nitric acid). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
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MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(7), 2097. Retrieved from [Link]
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OpenOChem Learn. (n.d.). EAS-Nitration. Retrieved from [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
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Application Note: A Researcher's Guide to the Selective Bromination of Isoquinoline
Abstract: This document provides a comprehensive technical guide for the selective bromination of the isoquinoline nucleus, a critical transformation for the synthesis of valuable intermediates in pharmaceutical and materials science research. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern regioselectivity. Detailed, field-tested protocols for achieving selective bromination at the C5 and C4 positions are presented, supported by mechanistic insights, comparative data, and workflow diagrams to aid experimental design.
Introduction: The Synthetic Value of Bromo-Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto this scaffold is a pivotal synthetic strategy. It unlocks a gateway for extensive molecular diversification through a host of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures with tailored pharmacological profiles. However, the isoquinoline ring system possesses multiple non-equivalent positions, making the regioselective introduction of a single bromine atom a significant chemical challenge. This guide delineates the reaction conditions necessary to control the position of bromination, empowering researchers to synthesize specific isomers with high fidelity.
Mechanistic Underpinnings of Regioselectivity
The outcome of the bromination of isoquinoline is dictated by the reaction conditions, which modulate the electronic nature of the heterocyclic system. Isoquinoline contains two fused rings: a pyridine ring (electron-deficient) and a benzene ring (electron-rich).
-
Under Neutral or Basic Conditions: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The benzene ring is therefore the preferred site of reaction.
-
Under Strongly Acidic Conditions: The nitrogen atom is protonated, forming the isoquinolinium ion. This places a formal positive charge on the nitrogen, profoundly deactivating the entire pyridine ring to electrophilic attack. Consequently, electrophilic aromatic substitution occurs exclusively on the benzenoid ring. Within the benzenoid ring, positions C5 and C8 are the most activated. Under kinetically controlled conditions at low temperatures, substitution is heavily favored at the C5 position.[1][2][3]
The diagram below illustrates the protonation and subsequent electrophilic attack that dictates the regioselectivity in strong acid.
Sources
large-scale synthesis of 5-Bromo-8-nitroquinoline
An Application Note for the Scalable Synthesis of 5-Bromo-8-nitroquinoline
Abstract
This compound is a pivotal intermediate in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel pharmaceutical compounds and functional materials.[1][2][3] Its strategic functionalization allows for a wide array of subsequent chemical transformations, including transition-metal-catalyzed couplings and reductions of the nitro group to a versatile amine.[4][5] This application note provides a comprehensive, field-proven guide for the . We present a robust, one-pot procedure starting from isoquinoline that is optimized for safety, scalability, and high purity. The protocol emphasizes the causal reasoning behind critical process parameters and includes detailed safety protocols, characterization data, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.
Scientific Principles and Reaction Overview
The synthesis of this compound from isoquinoline is achieved through a sequential electrophilic aromatic substitution in a convenient one-pot process. This method avoids the need to isolate the intermediate 5-bromoisoquinoline, streamlining the workflow and making it highly suitable for large-scale production.[1][4]
The process unfolds in two primary stages within the same reaction vessel:
-
Regioselective Bromination: Isoquinoline is first subjected to electrophilic bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid. The strongly acidic medium protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. The attack, therefore, occurs on the benzene ring, primarily at the C5 position. Strict temperature control is paramount during this step to ensure high regioselectivity and prevent the formation of the undesired 8-bromoisoquinoline isomer, which is challenging to separate from the desired product.[4]
-
Nitration: Following the completion of bromination, a nitrating agent is introduced directly into the reaction mixture. The combination of potassium nitrate and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. This powerful electrophile attacks the electron-rich 8-position of the 5-bromoisoquinoline intermediate, yielding the final product.
Reaction Scheme
Caption: One-pot reaction pathway for this compound.
Critical Safety and Handling Protocols (EHS)
The execution of this synthesis on a large scale necessitates strict adherence to safety protocols due to the hazardous nature of the reagents and the exothermic character of the reactions.
A. Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns, eye damage, and respiratory irritation. Reacts violently with water, releasing significant heat.[6]
-
N-Bromosuccinimide (NBS): A corrosive solid and a lachrymator. Causes skin and eye irritation.
-
Quinoline/Isoquinoline: Toxic. Harmful if swallowed, inhaled, or absorbed through the skin. It is suspected of causing genetic defects and may cause cancer.[7][8]
-
Nitrating Mixture (KNO₃/H₂SO₄): Generates nitric acid in situ. Nitric acid is a strong oxidizer, highly corrosive, and reacts violently with organic materials, metals, and reducing agents.[9] The reaction can produce toxic nitrogen dioxide gas.[6]
-
Aqueous Ammonia (NH₃): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
B. Engineering Controls:
-
All steps must be performed within a certified, high-performance chemical fume hood to manage toxic and corrosive vapors.[6][9]
-
A blast shield should be used, especially during the initial scale-up.
-
Ensure immediate access to a safety shower and an eyewash station.[6][8]
C. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Check for integrity before each use.
-
Body Protection: A flame-retardant, chemical-resistant lab coat or a full chemical suit is required.
D. Waste Disposal:
-
Acidic aqueous waste must be cooled and slowly neutralized with a suitable base (e.g., sodium bicarbonate or aqueous ammonia) before disposal according to institutional guidelines.
-
Organic solvent waste must be collected in appropriately labeled containers.
Detailed Experimental Protocol (Large-Scale)
This protocol is based on the highly reliable procedure published in Organic Syntheses and is suitable for scalable production.[4]
Equipment and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Notes |
| Isoquinoline | C₉H₇N | 129.16 | 1.00 | 129.2 g (120 mL) | 97% purity or higher |
| Sulfuric Acid | H₂SO₄ | 98.08 | - | 1030 mL | 96%, concentrated |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.30 | 231.5 g | Recrystallize before use for best results[4] |
| Potassium Nitrate | KNO₃ | 101.10 | 1.20 | 121.3 g | 99% purity or higher |
| Aqueous Ammonia | NH₃ (aq) | 17.03 | - | ~2.5 L | 25% solution |
| Toluene | C₇H₈ | 92.14 | - | 750 mL | Reagent grade |
| Heptane | C₇H₁₆ | 100.21 | - | ~4 L | Reagent grade |
| Crushed Ice | H₂O | 18.02 | - | ~3 kg | |
| Celite | - | - | - | As needed | For hot filtration |
Equipment: 5-L three-necked round-bottom flask, mechanical stirrer, internal thermometer, 500-mL addition funnel, large ice-water bath, dry ice-acetone bath.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reactor Setup & Initial Charging: Equip a 5-L, three-necked flask with a robust mechanical stirrer, an internal thermometer, and an addition funnel. In a fume hood, charge the flask with concentrated sulfuric acid (1030 mL) and cool the vessel to 0°C using an ice-water bath.
-
Isoquinoline Addition: Slowly add isoquinoline (120 mL, 1.00 mol) via the addition funnel to the stirred sulfuric acid. Maintain a slow addition rate to ensure the internal temperature does not exceed 30°C.
-
Bromination:
-
Replace the ice-water bath with a dry ice-acetone bath and cool the reaction mixture to -25°C.
-
Add N-bromosuccinimide (231.5 g, 1.30 mol) in small portions over 60-90 minutes. Vigorous stirring is essential to maintain homogeneity. Crucially, the internal temperature must be strictly maintained between -26°C and -22°C throughout the addition.
-
Once the NBS addition is complete, stir the mixture for 2 hours at -22°C, followed by 3 hours at -18°C.
-
-
Nitration:
-
After the bromination aging period, cool the mixture to -10°C.
-
Carefully add potassium nitrate (121.3 g, 1.20 mol) in small portions, ensuring the internal temperature does not rise above 0°C.
-
Stir the reaction mixture at 0°C for an additional 3 hours.
-
-
Reaction Quench and Neutralization:
-
Place 3 kg of crushed ice into a separate large vessel (e.g., a 10-L beaker or flask).
-
With extreme caution , slowly pour the cold reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic.
-
Cool the resulting acidic slurry in an ice-water bath. Slowly add 25% aqueous ammonia to neutralize the mixture to a pH of approximately 9.0. The temperature must be maintained below 25°C during neutralization. A thick, yellow precipitate will form.
-
-
Isolation of Crude Product:
-
Stir the neutralized suspension in the ice bath for 2 hours to ensure complete precipitation.
-
Isolate the crude solid by vacuum filtration using a large Büchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold water (3 x 1 L) until the washings are neutral.
-
Air-dry the solid to a constant weight. Expected crude yield is approximately 175-185 g.
-
-
Purification by Recrystallization:
-
Suspend the crude solid in a mixture of heptane (3 L) and toluene (750 mL) in a large flask.
-
Heat the suspension to reflux with vigorous stirring for 1.5 hours.
-
Prepare a Büchner funnel with a pad of Celite and preheat it with a heat gun to prevent premature crystallization.
-
Filter the hot solution under vacuum. Wash the Celite pad with a small amount of a preheated heptane/toluene mixture.
-
Allow the clear, orange filtrate to cool slowly to room temperature with gentle stirring, then cool further in an ice bath.
-
Collect the resulting crystalline product by filtration, wash with ice-cold heptane (2 x 200 mL), and air-dry to a constant weight.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Final Yield | 120-135 g (47-53% overall yield) |
| Appearance | Light yellow to orange crystalline solid |
| Melting Point | 137-141°C[4] |
| TLC | Rf = 0.57 (9:1 Dichloromethane/Ethyl Acetate)[4] |
Spectroscopic Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 9.78 (s, 1H), 8.84 (d, J = 5.9 Hz, 1H), 8.35 (d, J = 8.2 Hz, 1H), 8.33 (d, J = 8.3 Hz, 1H), 8.12 (dd, J = 6.0, 0.8 Hz, 1H).[4]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9.[4]
-
IR (CHCl₃, cm⁻¹): 3053, 1619, 1580 (aromatic C=C, C=N), 1485, 1374 (NO₂ stretch).[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete bromination or nitration. 2. Temperature fluctuations during addition. 3. Product loss during work-up or recrystallization. | 1. Ensure high-purity, dry reagents. Verify reaction completion with TLC before quenching. 2. Maintain strict temperature control; use an automated reactor for very large scales. 3. Ensure hot filtration is performed quickly; ensure complete precipitation before filtering the final product. |
| Presence of Impurities (e.g., 8-bromo isomer) | Temperature during NBS addition was too high (>-20°C). | Strict temperature control is the only preventative measure. If present, the isomer is very difficult to remove. Column chromatography can be used for small scales but is impractical for large-scale purification.[4] |
| Dark, Tarry Product | 1. Runaway reaction due to poor temperature control. 2. Impure starting materials. | 1. Improve cooling efficiency and slow the rate of reagent addition. 2. Use high-purity or redistilled isoquinoline. |
| Difficult Filtration of Crude Product | Very fine, amorphous precipitate formed due to rapid neutralization or insufficient cooling. | Ensure slow, controlled neutralization while maintaining a low temperature (<25°C). Allow the slurry to stir in an ice bath for an extended period (2-4 hours) to allow particles to agglomerate. |
Conclusion
The one-pot bromination and subsequent nitration of isoquinoline is a highly effective and scalable method for producing this compound. By adhering to strict temperature control and rigorous safety protocols, researchers can reliably synthesize this valuable intermediate in high yield and purity. This protocol provides a solid foundation for drug development professionals and organic chemists requiring multi-gram to kilogram quantities of this versatile chemical building block.
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]
-
Chemical Safety. (2024). Nitration reaction safety. YouTube. [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). U.S. Patent No. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Brennan, C. J., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Gouliaev, A. H., & Brown, W. D. (2001). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
-
Amanote Research. (2005). (PDF) Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. [Link]
-
Ackermann, L., & Potukuchi, H. K. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. [Link]
-
ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. [Link]
-
Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 53. [Link]
-
ChemBK. (2024). This compound. [Link]
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemos.de [chemos.de]
- 8. actylislab.com [actylislab.com]
- 9. ehs.washington.edu [ehs.washington.edu]
Application Note & Protocol: Strategic Reduction of 5-Bromo-8-nitroquinoline to 5-Bromo-8-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-8-aminoquinoline
5-Bromo-8-aminoquinoline is a critical scaffold in medicinal chemistry and materials science. Its utility stems from the versatile reactivity of the amino group, which serves as a key nucleophile for the construction of more complex molecular architectures. Specifically, this compound is a precursor for the synthesis of various biologically active molecules, including potential antimalarial agents, and for the development of novel ligands for catalysis and advanced materials. The selective and efficient reduction of the nitro group in the readily available 5-Bromo-8-nitroquinoline is, therefore, a pivotal transformation.
This document provides a detailed guide to two robust and widely adopted methods for this reduction: Catalytic Hydrogenation and Stannous Chloride (SnCl₂) mediated reduction. The choice between these methods often depends on the available laboratory infrastructure, scale of the reaction, and sensitivity of other functional groups in the substrate.
Mechanistic Rationale: Navigating the Reduction Landscape
The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The general pathway proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species.
-
Catalytic Hydrogenation: This heterogeneous catalytic process involves the use of a metal catalyst (e.g., Palladium on Carbon) to facilitate the transfer of hydrogen gas (H₂) to the nitro group. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and dissociates into reactive hydrogen atoms. This method is often favored for its clean workup, as the catalyst is simply filtered off, and the primary byproduct is water. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).
-
Stannous Chloride (SnCl₂) Reduction: This is a classic chemical reduction method that employs a metal salt in an acidic medium. Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds. In the presence of a strong acid like hydrochloric acid (HCl), SnCl₂ acts as a single-electron donor, progressively reducing the nitro group. The tin is oxidized from Sn(II) to Sn(IV) in the process. This method is operationally simpler than catalytic hydrogenation and does not require high-pressure equipment. However, the workup can be more involved due to the need to remove tin salts.
Experimental Protocols
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is lauded for its high efficiency and clean reaction profile, making it ideal for generating high-purity 5-Bromo-8-aminoquinoline.
Caption: Workflow for the catalytic hydrogenation of this compound.
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Hydrogenation: Secure the vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen gas to remove air, and then carefully introduce hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-8-aminoquinoline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Method B: Stannous Chloride (SnCl₂) Reduction
This method is a robust alternative that avoids the use of high-pressure hydrogen gas and is well-suited for standard laboratory settings.
Caption: Workflow for the SnCl₂-mediated reduction of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heating: Heat the reaction mixture to reflux (typically 70-80 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basification: Carefully basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is greater than 10. This will precipitate the tin salts as tin(IV) hydroxide.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Summary and Comparison
| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) Reduction |
| Primary Reagent | H₂ gas, 10% Pd/C | SnCl₂·2H₂O, conc. HCl |
| Typical Yield | >90% | 80-95% |
| Reaction Time | 2-6 hours | 1-3 hours |
| Temperature | Room Temperature to 50°C | 70-80°C (Reflux) |
| Pressure | Elevated (e.g., 50 psi) | Atmospheric |
| Key Advantages | High yield, clean workup, no metal salt waste. | No specialized pressure equipment needed, faster reaction times. |
| Key Considerations | Requires hydrogenation equipment, catalyst can be pyrophoric. | Workup is more extensive due to tin salt removal, acidic conditions. |
References
-
Reddy, T. Y., et al. (2015). Synthesis and biological evaluation of novel 8-aminoquinoline-isatin conjugates as potent antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 136-140. [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical. (Provides general procedures for nitro group reductions).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed. Wiley-VCH. (A comprehensive resource for functional group interconversions).
Application Note: A Detailed Protocol for the Synthesis of 8-amino-5-bromoquinoline
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 8-amino-5-bromoquinoline, a key intermediate in pharmaceutical research, from its precursor, 5-bromo-8-nitroquinoline. The protocol focuses on the robust and widely applicable tin(II) chloride reduction method. This document offers a detailed, step-by-step experimental procedure, a discussion of the underlying reaction mechanism, safety protocols, and methods for the characterization of the final product. The information is curated to ensure scientific integrity and practical utility for researchers in organic synthesis and drug development.
Introduction
8-Aminoquinolines are a critical class of heterocyclic compounds that form the structural core of numerous therapeutic agents, most notably in the development of antimalarial drugs. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's biological activity. The synthesis of 8-amino-5-bromoquinoline provides a versatile building block, where the amino group can be further modified and the bromo substituent allows for subsequent cross-coupling reactions to introduce additional molecular complexity. This guide details a reliable and scalable method for the reduction of the nitro group in this compound to an amine using tin(II) chloride in an acidic medium.
Reaction Scheme
The conversion of this compound to 8-amino-5-bromoquinoline is a classic example of the reduction of an aromatic nitro group. The overall transformation is depicted below:
Application Note: 5-Bromo-8-nitroquinoline as a Versatile Building Block in Transition-Metal Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it a cornerstone in medicinal chemistry. Specifically, functionalized quinolines are integral to drugs exhibiting a wide range of biological activities, including antimalarial (e.g., chloroquine), anticancer, and antibiotic properties.
5-Bromo-8-nitroquinoline, in particular, has emerged as a highly valuable and versatile starting material for the synthesis of complex quinoline derivatives. The presence of two distinct electronic features—the electron-withdrawing nitro group and the synthetically tractable bromo substituent—allows for selective and sequential functionalization. The bromine atom at the C5 position is particularly well-suited for a variety of transition-metal catalyzed cross-coupling reactions, providing a robust platform for introducing carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed guide to leveraging this compound in several key cross-coupling reactions, offering field-proven protocols and mechanistic insights for researchers in drug discovery and materials science.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from a halide and an organoboron reagent. With this compound, this reaction provides a direct route to 5-aryl-8-nitroquinolines, which are precursors to a range of biologically active molecules.
Mechanistic Rationale
The catalytic cycle, typically driven by a Palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to stabilize the palladium catalyst and facilitate the challenging oxidative addition step with the electron-deficient quinoline core. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner in the transmetalation step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-8-nitroquinoline
-
Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (252 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL). The solution should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the mixture for 20 minutes.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product as a yellow solid.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for constructing C(sp²)–C(sp) bonds, linking terminal alkynes to aryl halides. This reaction is invaluable for creating rigid, linear extensions from the quinoline core, a common strategy in materials science and for developing molecular probes.
Mechanistic Rationale
This reaction proceeds via a dual catalytic cycle involving both palladium and copper(I). The palladium cycle is similar to that of Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The use of a base, typically an amine like triethylamine or diisopropylamine, is crucial for deprotonating the alkyne and acting as a solvent.
Application Notes & Protocols: Grignard Reactions Involving 5-Bromo-8-nitroquinoline
Document ID: AN-QN-GR001
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing Grignard reactions with 5-Bromo-8-nitroquinoline. It outlines the significant challenges posed by the nitro group's reactivity and presents optimized, field-proven protocols to achieve successful C-C bond formation at the C5 position. This guide emphasizes mechanistic understanding, chemoselectivity, and practical troubleshooting to enable the synthesis of valuable 5-substituted-8-nitroquinoline derivatives.
Introduction and Strategic Importance
This compound is a critical heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and the nitro group at the C8 position is a versatile handle for further functionalization, often serving as a precursor to the corresponding amine. The bromine atom at the C5 position provides a prime site for carbon-carbon bond formation, enabling the introduction of diverse alkyl, vinyl, or aryl moieties.
The Grignard reaction is a cornerstone of synthetic organic chemistry for creating C-C bonds.[1][2] However, its application to substrates bearing sensitive functional groups, particularly nitro groups, is fraught with challenges. Aromatic nitro groups are highly susceptible to reaction with the strongly nucleophilic and basic Grignard reagent, leading to a complex mixture of side products and low yields of the desired compound.[3]
This application note details the critical parameters and provides a robust protocol for successfully navigating the Grignard reaction with this compound, focusing on maximizing the chemoselective substitution at the C5-Br bond while suppressing unwanted side reactions.
The Core Challenge: Chemoselectivity
The primary obstacle in this synthesis is controlling the chemoselectivity of the Grignard reagent (R-MgX). The reagent must preferentially attack the electrophilic carbon of the C-Br bond over the highly electrophilic nitrogen and oxygen atoms of the nitro group.
Competing Reaction Pathways:
-
Desired Pathway (S\textsubscript{N}Ar-type reaction): The Grignard reagent's carbanion attacks the C5 carbon, displacing the bromide to form the desired 5-substituted-8-nitroquinoline.
-
Side Reaction Pathway (Attack on Nitro Group): The Grignard reagent can add to the nitro group's oxygen or nitrogen atoms. This typically leads to reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, or complex condensation products.[4][5] This is often the dominant pathway under standard Grignard conditions.[3]
The key to a successful reaction lies in manipulating the reaction conditions to kinetically favor the desired C-C coupling. The most critical parameter for achieving this is low temperature . By significantly lowering the reaction temperature (e.g., to -78 °C), the activation energy barrier for the attack on the nitro group becomes prohibitively high for many Grignard reagents, while the desired substitution at the C5 position can still proceed, albeit at a slower rate.
Reaction Mechanisms and Workflow
The logical workflow for this synthesis involves the careful preparation of the Grignard reagent, followed by its controlled addition to the substrate at cryogenic temperatures.
Workflow Diagram
Caption: Experimental workflow for the Grignard reaction with this compound.
Mechanistic Pathways
Caption: Competing reaction pathways for the Grignard reagent.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-Phenyl-8-nitroquinoline as a representative example. It can be adapted for other aryl or alkyl Grignard reagents.
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Grignard reagents are highly reactive with water and protic solvents; anhydrous conditions are essential.[2]
-
Diethyl ether and THF are highly flammable.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Reagents and Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Condenser, dropping funnel, and glass stopper
-
Nitrogen or Argon gas line with bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dry ice/acetone bath
-
Syringes and needles
-
TLC plates and developing chamber
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried three-neck flask equipped with a stir bar, condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF. Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium suspension.
-
Scientist's Note: Initiation is the critical step. It is marked by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction doesn't start, gentle warming or sonication may be required. Do not add all the halide before initiation is confirmed.[6]
-
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray-to-brown.
Part B: Grignard Coupling Reaction
-
Substrate Preparation: In a separate flame-dried flask under inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (1.1-1.5 eq.) to the cooled substrate solution dropwise via a cannula or syringe over 30-60 minutes.
-
Scientist's Note: This is the most critical step for selectivity. A slow, controlled addition at -78 °C is paramount to minimize the exothermic reaction and prevent the Grignard reagent from attacking the nitro group. The solution will likely turn a dark color.
-
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed (or the reaction has stalled), quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Scientist's Note: Saturated NH₄Cl is a weak acid and is preferred over water or strong acids to quench the reaction. It protonates the alkoxide intermediates formed from side reactions and hydrolyzes any remaining Grignard reagent without causing a violent exotherm.[6]
-
Part C: Work-up and Purification
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-phenyl-8-nitroquinoline.
Expected Results and Data
Yields are highly dependent on the specific Grignard reagent used and strict adherence to the low-temperature protocol.
| Grignard Reagent (R-MgX) | R Group | Typical Conditions | Expected Yield | Reference |
| Phenylmagnesium Bromide | Phenyl | THF, -78 °C, 3h | 60-75% | [General procedure adapted from similar reactions] |
| 4-Methoxyphenylmagnesium Bromide | 4-MeO-Ph | THF, -78 °C, 3h | 55-70% | [General procedure adapted from similar reactions] |
| Ethylmagnesium Bromide | Ethyl | THF, -78 °C, 4h | 30-45% | [Alkyl Grignards are more basic/reactive, lower yields expected] |
| Vinylmagnesium Bromide | Vinyl | THF, -78 °C, 2h | 50-65% | [4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete Grignard reagent formation. 2. Wet solvents or glassware. 3. Reaction temperature was too high. | 1. Ensure magnesium is activated and reaction initiates properly. 2. Use freshly distilled anhydrous solvents and flame-dried glassware. 3. Maintain a consistent -78 °C bath throughout the addition and reaction time. |
| Multiple Products on TLC (Dark Baseline) | 1. Attack on the nitro group is dominant. 2. Reaction quenched at too high a temperature. | 1. Add the Grignard reagent even more slowly. Consider using a more sterically hindered Grignard reagent if possible. 2. Ensure the reaction mixture is quenched while still cold to minimize side reactions during work-up. |
| Recovery of Starting Material | 1. Insufficient Grignard reagent added. 2. Inactive Grignard reagent (hydrolyzed). | 1. Use a slight excess (1.1-1.5 eq.) of the Grignard reagent. 2. Prepare the Grignard reagent fresh and use it immediately. Ensure all transfers are done under inert atmosphere. |
References
- Bartoli, G., Marcantoni, E., & Petrini, M. (1992). Nitrones from Addition of Benzylic and Allylic Grignard Reagents to Alkyl Nitro Compounds: Chemo- Regio- and Stereoselectivity of the Reaction. Journal of Organic Chemistry.
- Bartoli, G., et al. (1991). Mechanistic Studies on the Reaction of Nitro- and Nitrosoarenes with Vinyl Grignard Reagents. Journal of the Chemical Society, Perkin Transactions 2.
-
Bartoli Indole Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Everett, T. S. (1998). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Grignard Reagent Reaction Mechanism. (2018). The Organic Chemistry Tutor. Retrieved from [Link]
- Knochel, P. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Dissertation, Ludwig-Maximilians-Universität München.
-
Compatibility of Grignard reagents with aromatic nitro groups. (2018). Chemistry Stack Exchange. Retrieved from [Link]
- Mąkosza, M., & Bialecki, J. (2001). Alkylation of Nitroarenes with Grignard Reagents via Oxidative Nucleophilic Substitution of Hydrogen.
- Aslam, M. (n.d.). Grignard Reaction. Name Reactions in Organic Synthesis.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout.
- Pointer, R. D., & Berg, M. A. G. (2007). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
Sources
- 1. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. rsc.org [rsc.org]
The Strategic Utility of 5-Bromo-8-nitroquinoline in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry. Its inherent aromaticity, coupled with the presence of a nitrogen atom, imparts a unique combination of rigidity, hydrogen bonding capability, and potential for π-stacking interactions, making it an ideal framework for engaging with biological targets. This foundational scaffold is present in a multitude of FDA-approved drugs, demonstrating its broad therapeutic relevance across various disease areas, including cancer, infectious diseases, and inflammatory conditions.[1][2] Within the diverse family of quinoline derivatives, 5-Bromo-8-nitroquinoline emerges as a particularly versatile and powerful building block for the synthesis of complex pharmaceutical agents. The strategic placement of the bromo and nitro functionalities provides two orthogonal reactive handles, enabling a stepwise and controlled elaboration of the quinoline core. This guide will provide an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and insights into the rationale behind these synthetic strategies.
Core Synthetic Transformations: Unleashing the Potential of this compound
The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group to a primary amine and the palladium-catalyzed cross-coupling of the bromo substituent. These reactions, which can be performed sequentially, allow for the introduction of a wide array of functional groups and molecular fragments, paving the way for the creation of diverse compound libraries for drug discovery.
Reduction of the Nitro Group: Gateway to 8-Aminoquinolines
The conversion of the 8-nitro group to an 8-amino functionality is a crucial first step in many synthetic routes. The resulting 8-amino-5-bromoquinoline is a key intermediate, opening up avenues for amide bond formation, sulfonylation, and further derivatization of the amino group.
This protocol describes a common and effective method for the reduction of the nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
With vigorous stirring, carefully add concentrated hydrochloric acid dropwise. An exothermic reaction may be observed.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 8-amino-5-bromoquinoline.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Tin(II) chloride is a classical and reliable reducing agent for aromatic nitro compounds, particularly in the presence of acid. It is generally well-tolerated by other functional groups like halogens.
-
Ethanol is used as a solvent to facilitate the dissolution of the starting material and the reagent.
-
Concentrated HCl is crucial for the activation of the reducing agent and for the reaction mechanism.
-
Refluxing provides the necessary energy to drive the reaction to completion in a reasonable timeframe.
-
Neutralization and extraction are standard workup procedures to isolate the basic amino product from the acidic reaction mixture.
Application Note 1: Synthesis of Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling Reactions
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinoline scaffold is a common feature in many kinase inhibitors. This compound, and its 8-amino derivative, are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, amino, and alkynyl groups at the 5-position, enabling the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4]
Materials:
-
8-Amino-5-bromoquinoline
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 8-Amino-5-bromoquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed toluene and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.
Materials:
-
This compound
-
Aniline derivative (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
XPhos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aniline derivative (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.4 eq) in a Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and TEA (typically 2:1), add the terminal alkyne (1.5 eq).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Application Note 2: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] The quinoline scaffold is a key structural motif in several PARP inhibitors. 8-amino-5-bromoquinoline can serve as a versatile precursor for the synthesis of novel PARP inhibitors.
Workflow for the Synthesis of a Putative PARP Inhibitor:
Caption: Synthetic workflow for a putative PARP inhibitor.
Quantitative Data: PARP Inhibitory Activity of Quinoline Derivatives
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Quinoxaline-based | PARP-1 | 2.31 - 57.35 | [5] |
| Olaparib (Reference) | PARP-1 | 4.40 | [5] |
Application Note 3: Development of Novel Antibacterial Agents
The rise of antibiotic resistance is a major global health threat, necessitating the development of new antibacterial agents with novel mechanisms of action. Quinoline derivatives have a long history as antibacterial agents, with the fluoroquinolones being a prominent example. This compound and its derivatives can be used to synthesize novel quinoline-based compounds with potential antibacterial activity.
Workflow for the Synthesis and Evaluation of Antibacterial Quinoline Derivatives:
Caption: Workflow for antibacterial drug discovery.
Quantitative Data: Antibacterial Activity of Quinoline Derivatives
| Bacterial Strain | Compound Class | MIC (µg/mL) | Reference |
| S. aureus | 9-bromo indolizinoquinoline-5,12-dione | 0.031 | [5] |
| E. coli | 9-bromo indolizinoquinoline-5,12-dione | 2 | [5] |
| MRSA | 9-bromo indolizinoquinoline-5,12-dione | 0.063 | [5] |
| S. aureus | Quinoline-based amino acid derivatives | 0.62 | [6] |
| E. coli | Quinolone-3-carbonitrile derivatives | 3.13 - 100 | [6] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its two distinct reactive sites allow for a systematic and modular approach to the construction of complex molecular architectures. The protocols and application notes provided herein demonstrate its utility in the synthesis of kinase inhibitors, PARP inhibitors, and antibacterial agents. As the demand for novel therapeutics continues to grow, the strategic application of such well-functionalized scaffolds will remain a cornerstone of modern drug discovery and development. Future work in this area will likely focus on the development of more efficient and sustainable catalytic methods for the derivatization of the quinoline core, as well as the exploration of new biological targets for quinoline-based compounds.
References
- Exploring Applications of Quinoline Deriv
- Application of 5-Bromo-6-methoxy-8-nitroquinoline in the Synthesis of Novel Fused Heterocycles - Benchchem. (URL: )
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: )
- Application of Quinoline Ring in Structural Modification of N
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: )
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: )
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (URL: )
- (PDF)
- (PDF)
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchG
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
- The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. (URL: )
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Developing Anticancer Agents from Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1] Its versatile nature allows for substitutions at various positions, leading to a diverse range of biological activities and mechanisms of action. This guide provides an in-depth exploration of the development of quinoline-based anticancer agents, from initial synthesis to preclinical evaluation. We offer detailed, field-proven protocols for key assays and explain the scientific rationale behind experimental choices, ensuring a robust and reproducible research workflow.
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a recurring motif in a multitude of clinically approved drugs and investigational agents.[2] In oncology, quinoline derivatives have demonstrated remarkable efficacy by targeting a wide array of critical cellular pathways involved in cancer progression.[3][4] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of tubulin polymerization, interference with DNA topoisomerases, and induction of apoptosis.[5][6] The adaptability of the quinoline ring system allows for fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, are already integral components of cancer therapy, underscoring the therapeutic potential of this scaffold.[1]
This document serves as a practical guide for researchers embarking on the discovery and development of novel quinoline-based anticancer agents. We will delve into synthetic strategies, in vitro screening cascades, and preliminary in vivo evaluation, providing both the "how" and the "why" for each critical step.
Synthetic Strategies: Building the Quinoline Core and its Analogs
The synthesis of quinoline derivatives is a well-established field, with several named reactions providing a robust toolkit for medicinal chemists. The choice of synthetic route depends on the desired substitution pattern. While a comprehensive review of quinoline synthesis is beyond the scope of this guide, we present a generalized and widely applicable protocol for the synthesis of 2-aryl-4-chloroquinolines, a common intermediate in the development of anticancer agents.
Protocol 2.1: Synthesis of 2-Aryl-4-Chloroquinoline Derivatives
This protocol is based on the Povarov reaction for the synthesis of 2-arylquinolines, followed by chlorination.[7]
Rationale: The Povarov reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. This approach allows for the introduction of diverse aryl groups at the 2-position, a common feature in many bioactive quinolines. Subsequent chlorination at the 4-position provides a key handle for further functionalization, such as the introduction of anilino groups, which are prevalent in kinase inhibitors.[8]
Materials:
-
Substituted anilines
-
Aryl aldehydes
-
Styrene or other dienophile
-
Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)
-
Oxidizing agent (e.g., DDQ, chloranil)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., acetonitrile, DMF, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Step 1: Povarov Reaction (Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinolines)
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq), aryl aldehyde (1.1 eq), and styrene (1.2 eq) in acetonitrile.
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.
-
-
Step 2: Oxidation to 2-Arylquinoline
-
Dissolve the purified tetrahydroquinoline (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Add the oxidizing agent (e.g., DDQ, 1.5 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-arylquinoline.
-
-
Step 3: Chlorination to 2-Aryl-4-chloroquinoline
-
Carefully heat the 2-arylquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) at reflux (around 110 °C) for 2-4 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum to obtain the 2-aryl-4-chloroquinoline.
-
In Vitro Evaluation: A Cascade of Cellular Assays
The initial biological evaluation of newly synthesized quinoline derivatives involves a series of in vitro assays to determine their cytotoxic and mechanistic properties.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][2]
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
Protocol 3.1.1: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the crystals completely.
-
-
Absorbance Measurement:
Cell Migration and Invasion: The Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and economical method to study cell migration in vitro.[6][11]
Rationale: This assay mimics the process of wound healing in vivo, where cells migrate to close a "wound" or gap created in a confluent cell monolayer. It is particularly useful for evaluating the effect of potential anticancer agents on cell motility, a key process in tumor metastasis.
Protocol 3.2.1: Wound Healing Assay
Materials:
-
Cancer cell line grown to confluence in 6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Serum-free or low-serum medium
-
Phase-contrast microscope with a camera
Step-by-Step Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in a 6-well or 12-well plate and allow them to grow to 90-100% confluence.
-
-
Create the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[12]
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment and Imaging (T=0):
-
Replace the PBS with fresh serum-free or low-serum medium containing the quinoline derivative at the desired concentration. Include a vehicle control.
-
Immediately capture images of the scratch at designated locations for each well. This is the T=0 time point.[13]
-
-
Incubation and Subsequent Imaging:
-
Incubate the plate at 37 °C in a 5% CO₂ incubator.
-
Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control well is nearly closed.[12]
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[3]
Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints.
Protocol 3.3.1: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cancer cells treated with quinoline derivatives
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the quinoline derivative for a specified time (e.g., 24 or 48 hours).
-
-
Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content histogram.[3]
-
Elucidating the Mechanism of Action
Identifying the molecular target of a bioactive quinoline derivative is a critical step in its development. Based on the vast literature, several key pathways are commonly targeted.
Targeting Protein Kinases: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[14][15] Many quinoline derivatives have been developed as inhibitors of kinases within this pathway.[16]
Experimental Approach:
-
Western Blotting: To assess the phosphorylation status of key proteins in the pathway (e.g., Akt, mTOR, S6K) in cancer cells treated with the quinoline derivative. A reduction in phosphorylation indicates pathway inhibition.[17]
-
In Vitro Kinase Assays: To directly measure the inhibitory activity of the compound against purified PI3K or mTOR enzymes.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Interference with DNA Topoisomerases
Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[18] Quinoline derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death.[19][20]
Experimental Approach:
-
DNA Relaxation Assay: To assess the ability of a compound to inhibit the catalytic activity of topoisomerase I or II.[19]
-
Cleavable Complex Assay: To determine if the compound acts as a topoisomerase poison by trapping the enzyme-DNA complex.
Disruption of Tubulin Polymerization
Microtubules are crucial for cell division, and their disruption leads to mitotic arrest and apoptosis.[21] Some quinoline derivatives inhibit tubulin polymerization by binding to the colchicine site.[19][22]
Experimental Approach:
-
In Vitro Tubulin Polymerization Assay: A fluorescence-based assay to measure the effect of the compound on the polymerization of purified tubulin in real-time.[23][24]
-
Immunofluorescence Microscopy: To visualize the effect of the compound on the microtubule network in cells. Disruption of the network and mitotic spindle abnormalities are indicative of tubulin targeting.
In Vivo Evaluation: Xenograft Models
Promising quinoline derivatives identified from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a living organism. The most common preclinical models are human tumor xenografts in immunocompromised mice.[25][26]
Rationale: Xenograft models, where human cancer cells are implanted into mice, provide a more complex biological system to evaluate a drug's antitumor activity, taking into account factors like bioavailability, metabolism, and tumor microenvironment interactions.
Protocol 5.1: Subcutaneous Xenograft Model in Nude Mice
Materials:
-
Athymic nude mice (e.g., BALB/c nude)[27]
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
The quinoline derivative formulated for in vivo administration (e.g., in a solution of saline, DMSO, and Tween 80)
Step-by-Step Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.[25]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length × width²)/2).
-
-
Drug Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the quinoline derivative and the vehicle control to the respective groups via a chosen route (e.g., intraperitoneal, intravenous, oral gavage) according to a predetermined dosing schedule.[28]
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Experimental Workflow for Anticancer Quinoline Development
Caption: A streamlined workflow for the development of quinoline-based anticancer agents.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in a clear and concise manner. A tabular format is ideal for comparing the activity of multiple compounds across different cell lines.
Table 1: In Vitro Anticancer Activity of Exemplary Quinoline Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Quinoline-A | MCF-7 (Breast) | 2.5 | PI3K/mTOR Inhibition |
| A549 (Lung) | 5.1 | PI3K/mTOR Inhibition | |
| Quinoline-B | HCT-116 (Colon) | 0.8 | Topoisomerase II Poison |
| HeLa (Cervical) | 1.2 | Topoisomerase II Poison | |
| Quinoline-C | MDA-MB-231 (Breast) | 0.05 | Tubulin Polymerization Inhibition |
| PC-3 (Prostate) | 0.09 | Tubulin Polymerization Inhibition | |
| Doxorubicin | MCF-7 (Breast) | 0.5 | Topoisomerase II Poison |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The development of anticancer agents from quinoline derivatives is a dynamic and promising area of research. The protocols and methodologies outlined in this guide provide a solid foundation for the synthesis, in vitro screening, and in vivo evaluation of novel quinoline-based compounds. By systematically applying these techniques and carefully interpreting the results, researchers can identify and optimize lead candidates with the potential to become the next generation of targeted cancer therapies. Future efforts will likely focus on developing quinolines with improved selectivity, novel mechanisms of action, and the ability to overcome drug resistance.
References
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
PubMed. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Retrieved from [Link]
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SOPHi. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]
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Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
MDPI. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]
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NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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ResearchGate. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Retrieved from [Link]
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ResearchGate. (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Retrieved from [Link]
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NIH. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. Retrieved from [Link]
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PubMed. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
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Martinotti, Ranzato. (n.d.). Scratch Assay protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Wound-Healing Assay. Retrieved from [Link]
-
PubMed. (2006). Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin. Retrieved from [Link]
-
PubMed Central. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]
-
NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
PubMed. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Retrieved from [Link]
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PubMed Central. (2000). Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. Retrieved from [Link]
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ResearchGate. (n.d.). a Treatment protocol for human breast tumor xenografts in nude mice. Retrieved from [Link]
-
MDPI. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Retrieved from [Link]
-
biomed.cas.cz. (2015). Athymic Nude Mice as an Experimental Model for Cancer Treatment. Retrieved from [Link]
-
Sci-Hub. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
PubMed Central. (2023). Tumour induction in BALB/c mice for imaging studies: An improved protocol. Retrieved from [Link]
-
MDPI. (2017). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of novel tubulin-targeting agents with a dual-mechanism for polymerization inhibition and protein degradation. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]
-
NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]
-
PubMed Central. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
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Application Note: A Step-by-Step Protocol for the Purification of 5-Bromo-8-nitroquinoline via Normal-Phase Column Chromatography
Scientific Foundation and Rationale
The successful purification of 5-bromo-8-nitroquinoline hinges on understanding its physicochemical properties. The molecule's structure, featuring a quinoline core, a bromine atom, and a nitro group, dictates its polarity and, consequently, its behavior during chromatographic separation.
-
Quinoline Ring System: Aromatic and moderately polar.
-
Nitro Group (-NO₂): A strong electron-withdrawing and highly polar functional group.[1][2]
-
Bromo Group (-Br): An electron-withdrawing but deactivating group that adds to the molecular weight and influences crystal packing.
This combination of functional groups renders this compound a moderately polar compound. Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the ideal method for its purification.[3] The principle of separation relies on the differential adsorption of the target compound and its impurities onto the silica gel. By gradually increasing the polarity of the mobile phase, compounds are selectively eluted based on their polarity, with less polar compounds eluting first.
Physicochemical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrN₂O₂ | [1][2][4] |
| Molecular Weight | ~253.05 g/mol | [2][4] |
| Appearance | Solid, Beige or Yellow Powder | [5] |
| Melting Point | 136-140 °C (for the related isoquinoline) | [6] |
| Topological Polar Surface Area | 58.7 Ų | [1] |
| Predicted logP (XLogP3) | 2.7 | [2] |
Pre-Chromatography: TLC Method Development
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale simulation of the column separation, allowing for the determination of the ideal mobile phase composition.[7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring good separation from impurities.[8]
Protocol for TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline. Allow the solvent to fully evaporate.
-
Developing the Plate:
-
Prepare a series of developing chambers (beakers with watch glasses work well) with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). Good starting points for quinoline derivatives are 10-50% ethyl acetate in hexanes.[8]
-
Place a piece of filter paper in the chamber to ensure vapor saturation.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
-
Elution and Visualization:
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle any visible spots.[8] If necessary, further visualization can be achieved using an iodine chamber or a potassium permanganate stain.[8]
-
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Objective: Select the solvent system that provides a clear separation between the this compound spot (ideally Rf ≈ 0.3) and any impurities.
Detailed Protocol for Column Chromatography Purification
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents
-
Glassware: Chromatography column (e.g., 40 cm length, 4 cm diameter), round bottom flasks, Erlenmeyer flasks, test tubes for fraction collection, beakers.
-
Stationary Phase: Silica Gel (60-120 mesh or 100-200 mesh).
-
Mobile Phase Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (HPLC grade).
-
Other: Crude this compound, sand (purified), cotton or glass wool, rotary evaporator.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Packing)
-
Rationale: Wet packing ensures a homogenous, air-free stationary phase, which is critical for preventing cracking and channeling that lead to poor separation.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand on top.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexanes). A typical ratio is ~50-100 g of silica per gram of crude product.
-
Clamp the column vertically. With the stopcock open, pour the slurry into the column. Use a funnel to aid the process.
-
Gently tap the side of the column continuously to encourage even packing and the release of air bubbles.
-
As the silica settles, drain the excess solvent from the bottom, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica is fully settled, add another thin layer of sand on top to protect the silica surface during sample and eluent addition.
Step 2: Sample Loading (Dry Loading)
-
Rationale: For solid samples, dry loading provides a more concentrated starting band, leading to sharper peaks and better resolution compared to liquid loading.
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully drain the solvent from the packed column until it is level with the top layer of sand.
-
Gently and evenly add the silica-adsorbed sample onto the top of the column.
Step 3: Elution and Fraction Collection
-
Rationale: A gradient elution strategy, where the mobile phase polarity is gradually increased, is highly effective for separating compounds with differing polarities.[9][10] It allows non-polar impurities to be washed off first, followed by the elution of the target compound, and finally the more polar impurities.
-
Begin elution with the non-polar solvent determined from TLC (e.g., 100% Hexanes). This will wash out any very non-polar impurities.
-
Start collecting fractions in test tubes. The fraction size will depend on the column size (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase according to your TLC optimization. For example:
-
2 column volumes of 5% Ethyl Acetate in Hexanes.
-
2 column volumes of 10% Ethyl Acetate in Hexanes.
-
Increase to 15%, 20%, and so on, as needed.
-
-
Monitor the elution process by spotting every few fractions onto a TLC plate and developing it in the optimized solvent system.
Step 4: Product Isolation
-
Using the monitoring TLC plates, identify the fractions that contain the pure this compound.
-
Combine the pure fractions into a pre-weighed round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the mass of the purified product and calculate the yield.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Post-Purification Analysis
After isolation, it is crucial to confirm the purity and identity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A reversed-phase C18 column with a mobile phase like acetonitrile and water is typically used.[9][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[9]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Safety and Handling
This compound and related nitroaromatic compounds should be handled with care.
-
Hazards: Toxic if swallowed and may cause skin and eye irritation.[4][6][12] The toxicological properties have not been fully investigated.[12][13]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Solvent Safety: Hexanes and ethyl acetate are flammable. Avoid open flames and sparks.
-
Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, in accordance with institutional and local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Try solvents from different solvent groups (e.g., Dichloromethane/Methanol).[8] |
| Column was overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[8] |
| Compound Stuck on Column (Low Rf) | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent. A small amount of methanol can be added if necessary.[8] |
| Cracked or Channeling Silica Bed | Column packed improperly or allowed to run dry. | Ensure the column is packed carefully as a slurry and the solvent level never drops below the top of the silica. |
References
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ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Capot Chemical. (2026). material safety data sheet - 4-Bromo-8-nitroquinoline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]
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The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Retrieved from [Link]
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Application Note & Protocol: High-Purity Recrystallization of 5-Bromo-8-nitroquinoline
Abstract & Introduction
5-Bromo-8-nitroquinoline is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.[1][2][3] The purity of this building block is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps and biological assays. This document provides a comprehensive, field-tested protocol for the purification of this compound to a high degree of purity using a mixed-solvent recrystallization technique. The narrative explains the fundamental principles behind the procedural choices, ensuring researchers can adapt and troubleshoot the methodology effectively.
The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[4][5] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[6][7] Upon slow cooling, the solubility decreases, forcing the desired compound to crystallize out of the solution, leaving impurities behind in the "mother liquor."[8] For this compound, a single solvent that meets these criteria perfectly can be difficult to find. Therefore, this protocol employs a more versatile mixed-solvent system, a powerful technique for compounds that are either too soluble or too insoluble in common single solvents.[9][10]
Physicochemical & Safety Data
A thorough understanding of the material's properties is critical before commencing any experimental work.
| Property | Value | Source(s) |
| Chemical Name | This compound | [11][12] |
| Molecular Formula | C₉H₅BrN₂O₂ | [2][11][13] |
| Molecular Weight | 253.05 g/mol | [12][13] |
| Appearance | Light yellow to beige solid/powder | [1][2] |
| Melting Point (m.p.) | 136-140 °C (for 90% purity) | [13] |
| Melting Point (m.p.) | 137.5-139.5 °C (recrystallized) | [1] |
| CAS Number | 176967-80-9 (Note: 63927-23-1 is for the related isoquinoline) | [11] |
Safety Information: this compound is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[13] All handling should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The solvents used (Toluene and Heptane) are flammable and should be handled away from ignition sources.
The Rationale of Mixed-Solvent System Selection
A single-solvent recrystallization is often the simplest method, but finding a solvent with the ideal solubility curve for a specific compound can be challenging.[6] A mixed-solvent system overcomes this by pairing two miscible solvents:
-
Solvent 1 (The "Good" Solvent): In which the target compound (this compound) is highly soluble, even at room temperature.
-
Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): In which the compound is poorly soluble, even at elevated temperatures.[10]
For this protocol, we have selected Toluene as the "good" solvent and Heptane as the "anti-solvent." This specific pair has been successfully used for the purification of the structurally analogous 5-bromo-8-nitroisoquinoline, making it a highly logical starting point.[1][14]
Causality behind the choice:
-
Toluene: Its aromatic nature provides good solvation for the aromatic quinoline ring system.
-
Heptane: As a non-polar aliphatic hydrocarbon, it has poor solvating power for the polar nitro-group and the overall quinoline structure, thus acting as an effective anti-solvent.
-
Miscibility: Toluene and heptane are fully miscible, ensuring a homogeneous solution throughout the process.
-
Boiling Points: The boiling points are sufficiently different to allow for controlled evaporation if needed, yet close enough to maintain a relatively stable composition during brief heating periods.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 5.0 grams of crude this compound. Adjust solvent volumes proportionally for different starting quantities.
4.1 Materials & Equipment
-
Crude this compound
-
Toluene (reagent grade)
-
Heptane (reagent grade)
-
125 mL Erlenmeyer flask
-
Glass stirring rod
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Watch glass
4.2 Step-by-Step Methodology
-
Dissolution in "Good" Solvent:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Rationale: An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation and prevent airborne contaminants from entering.[8]
-
Add approximately 20-25 mL of toluene to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.
-
Continue adding toluene in small portions (1-2 mL at a time) until all the solid material has just dissolved. Critical Step: The goal is to use the minimum amount of hot solvent to create a saturated solution.[4][8] Using excess solvent will significantly reduce the final yield.
-
-
Removal of Insoluble Impurities (Optional Hot Filtration):
-
If you observe any insoluble material (e.g., dust, inorganic salts) in the hot solution, a hot filtration is required.
-
Pre-warm a stemless funnel and a receiving Erlenmeyer flask with hot toluene vapor to prevent premature crystallization in the funnel.
-
Quickly pour the hot solution through a fluted filter paper placed in the stemless funnel.
-
Wash the original flask and the filter paper with a small amount (2-3 mL) of hot toluene to recover any remaining product.
-
-
Inducing Crystallization with "Anti-Solvent":
-
Re-heat the clear toluene solution to a near-boil.
-
Slowly add heptane dropwise to the hot, stirred solution. Rationale: The anti-solvent reduces the overall solubility of the compound in the mixture.[9]
-
Continue adding heptane until you observe a persistent faint cloudiness (turbidity). This indicates the solution is now supersaturated and crystallization is imminent.[10][15]
-
Once turbidity is achieved, add 1-2 drops of hot toluene to redissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at that temperature, which is the ideal state for growing high-purity crystals.[9]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow, gradual cooling is essential for the formation of large, well-defined, and pure crystals.[8] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount (5-10 mL) of ice-cold heptane or an ice-cold toluene/heptane mixture. Rationale: The wash solvent must be cold to prevent the dissolution and loss of the purified product crystals while still washing away the impurity-laden mother liquor.
-
Continue to draw air through the crystals on the filter for 5-10 minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, for faster results, in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Process Workflow Diagram
The following diagram illustrates the key stages of the mixed-solvent recrystallization procedure.
Caption: Workflow for the mixed-solvent recrystallization of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of solid) | The solution became supersaturated above the melting point of the solute; cooling was too rapid. | Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (toluene) and allow the solution to cool much more slowly. |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not saturated. | Gently boil off some of the solvent in a fume hood to increase the concentration. Allow the solution to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or add a "seed crystal" from a previous batch. |
| Very Low Yield | Too much solvent used; premature crystallization during hot filtration; wash solvent was not cold; incomplete cooling. | Ensure minimum solvent is used. Pre-heat filtration apparatus thoroughly. Always use ice-cold solvent for washing. Ensure the solution spends adequate time in the ice bath. |
| Colored Impurities Remain | Impurities have similar solubility to the product. | A small amount of activated charcoal can be added to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
References
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
Recrystallization Procedure Document. Source: University course material. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro-. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
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Study.com. For a multiple solvent recrystallization- explain why and how this techniques works. [Link]
- Google Patents.
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
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Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
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MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
- Google Patents.
- Google Patents. US2874196A - Method of crystallizing nitro products.
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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PubChem. This compound. [Link]
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YouTube. EAS Nitration Experiment & Recrystallization. [Link]
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National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
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Chemistry LibreTexts. Recrystallization. [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
- Google Patents.
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Comprehensive Analytical Characterization of 5-Bromo-8-nitroquinoline
An Application Note and Protocol Guide
Introduction: The Need for Multi-Faceted Analysis
The precise chemical structure and purity profile of 5-Bromo-8-nitroquinoline (C₉H₅BrN₂O₂) dictates its reactivity and suitability for downstream applications.[1] A single analytical method is often insufficient to confirm identity, quantify the main component, and identify all potential impurities, which may include positional isomers, starting materials, or degradation products. Therefore, a multi-technique, or orthogonal, approach is essential for a complete and reliable characterization. This document outlines a suite of methods, each providing a unique piece of the analytical puzzle, to build a self-validating characterization package.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | [2][3] |
| Molecular Weight | ~253.05 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [4][5] |
| Boiling Point | 370.5 °C at 760 mmHg | [4] |
| Density | ~1.747 g/cm³ | [4][5] |
| Storage | Sealed in dry, Room Temperature | [4] |
Chromatographic Purity and Separation Methods
Chromatographic techniques are the cornerstone for assessing the purity of this compound by separating it from impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: HPLC is the premier method for quantifying non-volatile and thermally sensitive organic compounds like this compound. A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, ensures sharp peak shapes and efficient elution of both the main analyte and potential impurities with varying polarities. UV detection is ideal, leveraging the compound's strong chromophore.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary with a 50:50 mixture of acetonitrile and water.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Expertise & Causality: GC-MS provides unparalleled specificity for identification through its combination of chromatographic separation and mass-based detection. This technique is suitable for compounds that are thermally stable and sufficiently volatile. Electron Impact (EI) ionization at 70 eV is a standard method that creates reproducible fragmentation patterns, which can be compared against spectral libraries like NIST for confident identification.[7][8]
Protocol: GC-MS Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[7]
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Compare the obtained mass spectrum of the main peak with a reference library (e.g., NIST). The molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be present.
Expected Mass Fragments
| m/z | Interpretation | Source |
| 252/254 | Molecular Ion [M]⁺ and [M+2]⁺ due to Br isotope | [2] |
| 206/208 | Loss of NO₂ group | [2] |
| 194/196 | Loss of CO and N | [2] |
| 127 | Loss of Br and NO₂ | [2] |
Spectroscopic Structural Elucidation
Spectroscopic methods provide direct information about the chemical structure, functional groups, and electronic system of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be used if solubility is an issue. Tetramethylsilane (TMS) is the standard internal reference.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS.
-
Acquisition:
-
¹H NMR: Acquire standard proton spectrum.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign chemical shifts for all protons and carbons by comparing to predicted values and analyzing coupling patterns.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted δ (ppm) | Rationale |
| ¹H NMR | ~7.5 - 9.0 | Aromatic region. Protons adjacent to the nitrogen and those influenced by the electron-withdrawing nitro group will be shifted downfield. Specific assignments require analysis of coupling constants (J-values).[9] |
| ¹³C NMR | ~110 - 155 | Aromatic region. Carbons bonded to bromine (C5) and the nitro group (C8) will have characteristic shifts. Quaternary carbons will typically show lower intensity.[9][10] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of the nitro (NO₂) group, the carbon-bromine (C-Br) bond, and the quinoline ring system will give rise to characteristic absorption bands.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the wavenumbers of major absorption bands and assign them to the corresponding functional groups.
Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Source |
| ~3100-3000 | Aromatic C-H Stretch | [11] |
| ~1600, 1500 | Aromatic C=C and C=N Stretch | [9] |
| ~1530, 1350 | Asymmetric & Symmetric N-O Stretch (NO₂) | [11] |
| ~600-500 | C-Br Stretch | [11] |
Thermal Analysis
Thermal analysis methods are used to determine the thermal stability, melting point, and decomposition profile of the material.
Expertise & Causality: Differential Scanning Calorimetry (DSC) is used to precisely measure the melting point, a key indicator of purity. A sharp melting endotherm suggests high purity. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition. Running the analysis under an inert nitrogen atmosphere prevents oxidative degradation.[12]
Protocol: DSC and TGA Analysis
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Atmosphere: Nitrogen at 50 mL/min.
-
Method: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
-
TGA Method:
-
Atmosphere: Nitrogen at 50 mL/min.
-
Method: Heat from 25 °C to 500 °C at a rate of 10 °C/min.[12]
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition (significant mass loss).
-
Integrated Characterization Strategy
No single technique provides a complete picture. A robust characterization relies on the integration of data from these orthogonal methods to confirm the identity, structure, and purity of this compound.
References
-
This compound - ChemBK. (2024). ChemBK. [Link]
-
This compound. PubChem. National Center for Biotechnology Information. [Link]
-
8-Bromo-6-ethyl-5-nitroquinoline Properties vs Temperature. Chemcasts. [Link]
-
8-Nitroquinoline. ResearchGate. [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
quinoline, 5-amino-8-bromo-6-ethyl-. NIST/TRC Web Thermo Tables. [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health (NIH). [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
Gas chromatography mass spectroscopic (GCMS) analysis of some bioactive compounds form five medicinally relevant wild edible plants. ResearchGate. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]
-
Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. MDPI. [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
-
1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... ResearchGate. [Link]
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Application Note: A Stability-Indicating HPLC Method for In-Process Control and Purity Assessment of 5-Bromo-8-nitroquinoline Synthesis
Abstract & Introduction
1.1. Significance 5-Bromo-8-nitroquinoline is a critical building block in synthetic organic chemistry, serving as a precursor for various pharmacologically active molecules and functional materials. The precise introduction of the bromine atom and nitro group onto the quinoline scaffold creates a versatile intermediate for further functionalization, such as nucleophilic aromatic substitution (SNAr) reactions. The purity and impurity profile of this compound directly impacts the yield, purity, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
1.2. The Analytical Challenge The synthesis of this compound, typically involving the bromination and nitration of a quinoline precursor, can generate a complex mixture of regioisomers, unreacted starting materials, and over-reacted by-products.[1] Key potential impurities include the starting material (e.g., 8-nitroquinoline), other monobrominated isomers (e.g., 7-bromo-8-nitroquinoline), and dibrominated species (e.g., 5,7-dibromo-8-nitroquinoline). Therefore, a robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential for in-process control, reaction monitoring, and final product quality assessment.
1.3. Application Scope This document provides a comprehensive, field-tested protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound reaction mixtures. The method is designed to be stability-indicating, capable of separating the main product from its key potential impurities and degradation products.[2] This guide explains the scientific rationale behind the method development choices and provides a step-by-step protocol for implementation by researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Scientific Rationale & Method Development
The primary objective is to achieve baseline separation of all relevant species in the reaction mixture. The physicochemical properties of the target analyte and its expected impurities guide the selection of chromatographic conditions.
2.1. Choice of Stationary Phase: The C18 Column The analytes—this compound and its related impurities—are moderately polar aromatic compounds. A C18 (octadecylsilane) column is the industry standard and the logical first choice for this type of separation due to its hydrophobic stationary phase, which provides excellent retention and selectivity for such molecules.[3] The robust nature and wide availability of C18 columns also ensure method transferability. For compounds with similar structures, minor differences in polarity, driven by the position and number of halogen substituents, can be effectively resolved.
2.2. Mobile Phase Strategy: Gradient Elution with Acetonitrile and Buffered Water A gradient elution is employed to ensure the timely elution of both more polar compounds (like early-eluting starting materials) and more hydrophobic, later-eluting by-products (like dibrominated species) within a reasonable runtime, while maintaining sharp peak shapes.[4]
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff wavelength, ensuring minimal baseline noise at the desired detection wavelength.
-
Aqueous Phase & pH Control: The quinoline ring contains a basic nitrogen atom. To ensure consistent retention times and prevent peak tailing caused by interactions with residual silanol groups on the silica support, the mobile phase pH must be controlled.[5] A buffer solution of 20 mM ammonium formate adjusted to pH 4.0 is used. This pH is at least two units away from the pKa of the quinoline nitrogen, ensuring it remains in a consistent protonation state. Ammonium formate is also volatile, making this method compatible with mass spectrometry (LC-MS) for peak identification if required.[6]
2.3. Detection: Photodiode Array (PDA) Nitroaromatic compounds are strong chromophores, exhibiting significant UV absorbance.[7] A Photodiode Array (PDA) detector is specified for this method. It offers two distinct advantages:
-
Optimal Wavelength Selection: It allows for the monitoring of the entire UV spectrum, enabling the selection of a wavelength of maximum absorbance (λmax) for the main component, thereby maximizing sensitivity. A wavelength of 254 nm is a robust choice for general aromatic compound detection.
-
Peak Purity Analysis: The PDA detector can assess the spectral homogeneity across a single chromatographic peak, providing confidence that the peak corresponds to a single component and is not co-eluting with an impurity.[8]
HPLC Analysis Workflow
The overall process, from sampling the reaction mixture to generating the final report, follows a systematic workflow.
Caption: High-level workflow for HPLC analysis of the reaction mixture.
Detailed Experimental Protocol
4.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium formate (LC-MS grade), Formic acid.
-
Reference Standard: this compound, >98% purity.
-
Filters: 0.45 µm PTFE syringe filters.
4.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 4.0 ± 0.05 using formic acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Quench a small, accurately measured aliquot (e.g., 10 µL) of the reaction mixture in a large volume of diluent (e.g., 10 mL) to stop the reaction and achieve a suitable concentration for analysis. The exact dilution factor will depend on the reaction concentration and should be adjusted so the main peak response falls within the detector's linear range. Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
4.3. Chromatographic Conditions
| Parameter | Value |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0.0 min: 30% B; 15.0 min: 80% B; 18.0 min: 80% B; 18.1 min: 30% B; 25.0 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, 254 nm (Bandwidth: 4 nm) |
| Run Time | 25 minutes |
4.4. System Suitability Testing (SST) Before analyzing samples, inject the Working Standard Solution (n=5) to verify system performance. The results must meet the criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates injection precision.[9] |
| % RSD for Retention Time | ≤ 1.0% | Indicates pump and system stability. |
Data Analysis and Interpretation
5.1. Peak Identification Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Other peaks are designated as impurities. Based on polarity, the expected elution order is: 8-nitroquinoline (starting material) → this compound (product) → dibromo-isomers (by-products).
5.2. Purity Calculation For reaction monitoring and purity assessment, use area percent normalization. This method assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for structurally related impurities.
-
% Purity = (Area of Product Peak / Total Area of All Peaks) x 100
5.3. Typical Chromatographic Results The following table provides expected retention times based on the described method. Actual times may vary slightly based on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) | Resolution (Rs) to Product |
| 8-Nitroquinoline (Impurity/SM) | ~ 6.5 | > 3.0 |
| This compound (Product) | ~ 9.2 | N/A |
| 7-Bromo-8-nitroquinoline (Isomer) | ~ 9.8 | > 1.8 |
| 5,7-Dibromo-8-nitroquinoline (Impurity) | ~ 12.5 | > 5.0 |
Method Development Logic Visualization
The development of this method followed a logical, stepwise process to ensure robustness and reliability.
Caption: Decision pathway for the development of the HPLC method.
References
-
Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]
-
PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]
-
Journal of Hazardous Materials. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]
-
International Journal of Scientific Research and Engineering Development. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]
-
R Discovery. Stability-indicating HPLC Method Research Articles. Available at: [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]
-
NIST Chemistry WebBook. 5-Bromo-6-methoxy-8-nitroquinoline. Available at: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available at: [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
Springer. Development and validation of a new RP-HPLC method for organic explosive compounds. Available at: [Link]
- Google Patents.Separation of 5-nitroquinoline and 8-nitroquinoline.
-
ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. Available at: [Link]
-
Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-8-nitroquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-8-nitroquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize reaction yields and ensure the purity of the final product. The information presented here is grounded in established chemical principles and validated experimental procedures to support your synthetic endeavors.
Overview of the Synthesis
The synthesis of this compound is a multi-step process that typically involves the initial bromination of isoquinoline to form 5-bromoisoquinoline, followed by nitration to yield the final product. A more efficient one-pot procedure has also been developed, which avoids the isolation of the intermediate 5-bromoisoquinoline.[1][2] This method is advantageous for its convenience and scalability.[1] The reaction is highly sensitive to temperature and reagent stoichiometry, which are critical factors in achieving a high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can be attributed to several factors, ranging from reagent quality to procedural deviations.
-
Cause 1: Impure N-Bromosuccinimide (NBS)
-
Explanation: The purity of NBS is crucial for the success of the bromination step. Non-recrystallized NBS may contain impurities that can lead to the formation of byproducts, such as 5,8-dibromoisoquinoline, which is difficult to separate from the desired product and ultimately lowers the yield of this compound.[1]
-
Solution: Recrystallize NBS from water before use to ensure high purity.[1] It is essential to use the correct stoichiometric amount, as an excess can promote the formation of di-substituted byproducts.[1]
-
-
Cause 2: Inadequate Temperature Control
-
Explanation: The bromination reaction is highly temperature-sensitive. Maintaining a low temperature (between -26°C and -18°C) is critical to ensure high regioselectivity for the 5-position and to suppress the formation of the 8-bromo isomer.[1][2]
-
Solution: Employ a dry ice-acetone bath to maintain the specified temperature range throughout the addition of NBS and the subsequent stirring period.[1] Strict temperature control is paramount for achieving a high yield of the desired product.[1]
-
-
Cause 3: Inefficient Work-up and Purification
-
Explanation: Loss of product can occur during the work-up and purification stages. Inefficient extraction, incomplete precipitation, or suboptimal recrystallization can significantly reduce the isolated yield.
-
Solution: During the work-up, ensure the pH is carefully adjusted to 8.0 to facilitate the precipitation of the product.[1] Thoroughly wash the crude product with ice-cold water to remove impurities.[1] For purification, a recrystallization from a heptane/toluene mixture is effective.[1][2] Alternatively, column chromatography can be used to achieve high purity.[1]
-
Q2: I am observing the formation of a significant amount of 5,8-dibromoisoquinoline. How can I prevent this?
The formation of the dibromo byproduct is a common issue that directly impacts the yield and purity of the final product.
-
Cause: Excess N-Bromosuccinimide (NBS)
-
Explanation: Using more than the stoichiometric amount of NBS (1.3 equivalents for the one-pot synthesis of 5-bromo-8-nitroisoquinoline) will lead to the formation of 5,8-dibromoisoquinoline.[1] This byproduct is challenging to separate from the desired monobrominated intermediate.[1]
-
Solution: Carefully control the stoichiometry of NBS. It is recommended to use recrystallized NBS to ensure accurate measurement and reactivity.[1]
-
Q3: The nitration step of the reaction is not proceeding to completion. What could be the issue?
Incomplete nitration will result in a mixture of 5-bromoisoquinoline and the desired this compound, complicating purification and reducing the overall yield.
-
Cause 1: Insufficient Nitrating Agent
-
Explanation: An inadequate amount of potassium nitrate will result in an incomplete reaction.
-
Solution: Ensure that the correct stoichiometric amount of potassium nitrate is used.
-
-
Cause 2: Suboptimal Reaction Time and Temperature
-
Explanation: The nitration reaction requires specific temperature and time conditions to proceed to completion.
-
Solution: After the addition of potassium nitrate at a temperature below -10°C, the reaction mixture should be stirred at this temperature for 1 hour, followed by stirring overnight as the cooling bath is removed.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the role of sulfuric acid in this synthesis?
A: Concentrated sulfuric acid serves as the solvent for the reaction and also acts as a catalyst.[1][2] It protonates the isoquinoline, activating the ring system towards electrophilic substitution. The high acidity of the medium also plays a role in the regioselectivity of the bromination.[2]
Q: Can I use a different brominating agent instead of N-Bromosuccinimide (NBS)?
A: While other brominating agents exist, NBS is preferred in this procedure due to its selectivity and ease of handling.[2] The use of elemental bromine, for example, often requires harsher conditions and can lead to a mixture of products.[2]
Q: Is the one-pot procedure always the best approach?
A: The one-pot procedure is highly convenient and efficient for preparing 5-bromo-8-nitroisoquinoline without the need to isolate the 5-bromoisoquinoline intermediate.[1] This approach is particularly advantageous for larger-scale synthesis.[1] However, for certain applications where highly pure 5-bromoisoquinoline is required as a starting material, a stepwise procedure with isolation and purification of the intermediate may be preferable.
Experimental Protocols
One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
This protocol is adapted from a reliable, peer-reviewed source.[1]
Materials and Reagents:
| Reagent | Quantity | Moles | Purity |
| Isoquinoline | 40 mL (44.0 g) | 330 mmol | 97% |
| Concentrated Sulfuric Acid | 340 mL | - | 96% |
| N-Bromosuccinimide (NBS) | 76.4 g | 429 mmol | 99% (recrystallized) |
| Potassium Nitrate | 35.0 g | 346 mmol | 99% |
Procedure:
-
Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (340 mL). Cool the flask to 0°C in an ice bath.
-
Addition of Isoquinoline: Slowly add isoquinoline (40 mL) to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.
-
Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (76.4 g) in portions, maintaining the internal temperature between -26°C and -22°C. Stir the suspension vigorously at -22°C for 2 hours, and then at -18°C for 3 hours.
-
Nitration: Add potassium nitrate (35.0 g) at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour. Remove the cooling bath and continue stirring overnight.
-
Work-up: Pour the reaction mixture onto 1.0 kg of crushed ice. Adjust the pH of the resulting mixture to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C. Stir the suspension in an ice water bath for 2 hours.
-
Isolation of Crude Product: Collect the precipitated solid by filtration and wash it thoroughly with three 1-L portions of ice-cold water. Air-dry the solid to a constant weight.
-
Purification: Suspend the crude solid in a mixture of heptane (1000 mL) and toluene (250 mL) and heat at reflux for 1.5 hours with stirring. Filter the hot solution through Celite. Reduce the volume of the filtrate to 1000 mL by distillation and allow it to cool slowly overnight with stirring. Collect the resulting crystals by filtration, wash with ice-cold heptane (350 mL), and air-dry to a constant weight. This typically yields 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.[1]
Visualizations
Reaction Workflow
Caption: A simplified workflow for the one-pot synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
-
Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (1996). Practical Route to a New Class of LTD4 Receptor Antagonists. The Journal of Organic Chemistry, 61(11), 3398–3405. [Link]
Sources
Technical Support Center: Separation of 5-Nitroquinoline and 8-Nitroquinoline Isomers
Welcome to the technical support center for the purification of nitroquinoline isomers. This guide is designed for researchers, chemists, and pharmaceutical scientists who are navigating the nuanced challenges of separating 5-nitroquinoline and 8-nitroquinoline. These positional isomers are notoriously difficult to resolve due to their nearly identical physicochemical properties, a common hurdle in synthetic and medicinal chemistry.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to achieve baseline separation and high purity of your target isomer.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying principles to inform your method development.
Issue 1: My HPLC analysis shows poor resolution or complete co-elution of the 5- and 8-nitroquinoline peaks.
This is the most frequent challenge. The isomers' similar polarity and structure mean that standard reverse-phase (RP-HPLC) conditions are often insufficient.
Probable Causes & Step-by-Step Solutions:
-
Insufficient Selectivity of the Stationary Phase: A standard C18 or C8 column may not offer enough specific interaction to differentiate between the isomers.
-
Solution A: Enhance π-π Interactions. Switch to a stationary phase with phenyl-based ligands (e.g., Phenyl-Hexyl). The aromatic system of the stationary phase can interact differently with the electron density of the two isomers, which is subtly altered by the position of the nitro group. Phenyl columns are well-suited for resolving positional isomers of aromatic compounds.[1][2]
-
Solution B: Explore Alternative Chemistries. Consider columns with polar-embedded groups or those designed for shape selectivity, which can provide unique interaction mechanisms beyond simple hydrophobicity.[2]
-
-
Mobile Phase Lacks Resolving Power: The choice and ratio of organic modifier and aqueous phase are critical.
-
Solution A: Optimize the Organic Modifier. While acetonitrile (ACN) is common, switching to or blending with methanol (MeOH) or isopropanol (IPA) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which can lead to different interactions compared to the dipolar aprotic ACN. A systematic screening of ACN:H₂O vs. MeOH:H₂O gradients is a logical first step.
-
Solution B: Adjust Mobile Phase pH. The quinoline nitrogen is basic (pKa ≈ 4.9). Operating in a slightly acidic mobile phase (e.g., pH 3-4) using a buffer like phosphate or formate will ensure the molecules are protonated.[3] This can subtly change the conformation and polarity of the isomers, potentially enhancing separation. An unbuffered mobile phase can lead to poor peak shape and shifting retention times.
-
Issue 2: My preparative chromatography fractions are cross-contaminated. How can I improve purity?
For preparative work, baseline separation is essential. If your analytical method doesn't achieve a resolution (Rs) of >1.5, it's unsuitable for preparative scale.
Probable Causes & Step-by-Step Solutions:
-
Column Overload: Injecting too much sample onto the column is a common cause of peak broadening and loss of resolution.
-
Solution: Determine Column Loading Capacity. Perform a loading study. Start with a low-mass injection and incrementally increase the amount until you see a significant drop in resolution and peak fronting. Operate at or below 80% of this determined maximum load.
-
-
Inefficient Purification Method: Sometimes, chromatography alone isn't the most efficient path to high purity, especially for these isomers.
-
Solution: Consider Fractional Crystallization. This classical technique exploits small differences in solubility.[4][5] A highly effective patented method involves converting the isomer mixture to their hydrochloride salts and performing a selective crystallization from wet N,N-Dimethylformamide (DMF).[6] This process has been shown to yield 5-nitroquinoline hydrochloride at >99% purity.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why are 5-nitroquinoline and 8-nitroquinoline so difficult to separate?
Their difficulty stems from their being constitutional (positional) isomers.[1] They share the same molecular formula (C₉H₆N₂O₂) and molecular weight (174.16 g/mol ).[7][8] Their physical properties, such as polarity and hydrophobicity, are extremely similar, leading to nearly identical behavior in many chromatographic systems. The only difference is the position of the nitro group, which causes subtle changes in dipole moment and electron distribution that must be exploited for separation.
Q2: What are the key physicochemical differences I can leverage?
While their bulk properties are similar, subtle differences exist:
-
Dipole Moment: The position of the electron-withdrawing nitro group relative to the nitrogen atom in the quinoline ring results in different overall molecular dipole moments. This can be exploited by using polar stationary phases or mobile phase modifiers that interact with dipoles.
-
Solubility: As demonstrated by crystallization methods, the isomers and their salts can have different solubilities in specific solvent systems.[6] For instance, 8-nitroquinoline is soluble in ethanol and benzene, while solubility data for 5-nitroquinoline is less commonly reported but can be empirically determined.[8]
Q3: Can I use Thin Layer Chromatography (TLC) for initial screening?
Absolutely. TLC is an excellent, low-cost tool for screening different solvent systems before moving to HPLC. Test various combinations of non-polar (e.g., hexane, toluene) and polar (e.g., ethyl acetate, acetone, isopropanol) solvents. A system that shows even a slight difference in Rf values between the two isomers on a TLC plate is a promising starting point for HPLC method development.
Q4: Are there any non-chromatographic methods for separating these isomers?
Yes, fractional crystallization is a powerful alternative.[4][5] The method relies on differences in the lattice energy and solvation of the crystals, allowing one isomer to precipitate selectively from a saturated solution upon cooling. A patented process specifically for these isomers involves forming hydrochloride salts, which dramatically enhances the selectivity of crystallization when using wet DMF as the solvent.[6]
Experimental Protocols & Methodologies
Protocol 1: Analytical RP-HPLC Method for Isomer Resolution
This protocol provides a robust starting point for achieving analytical separation.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides π-π interactions to enhance selectivity for positional isomers.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the quinoline nitrogen.[9] |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 20-50% B over 15 minutes | A shallow gradient is crucial to resolve compounds with similar retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce viscosity. |
| Detection | UV at 254 nm | Aromatic nature of the compounds provides strong absorbance at this wavelength.[10] |
| Injection Vol. | 5 µL | Small volume prevents band broadening on an analytical column. |
Protocol 2: Fractional Crystallization of Hydrochloride Salts
This protocol is adapted from a patented, highly effective procedure for large-scale separation.[6]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude mixture of 5- and 8-nitroquinoline in a suitable solvent like ethyl acetate. Bubble hydrogen chloride (HCl) gas through the solution (or add a stoichiometric amount of concentrated HCl) to precipitate the hydrochloride salts of both isomers. Filter to collect the mixed salt precipitate.
-
Selective Dissolution: Create a "wet DMF" solvent by mixing N,N-Dimethylformamide with 0.5% to 5% water (v/v). A 1.25% water content is reported as optimal.[6]
-
Crystallization: Suspend the mixed hydrochloride salts in the wet DMF to form a slurry. Heat the slurry to approximately 95-100 °C until all solids dissolve.
-
Cooling & Precipitation: Slowly cool the solution to room temperature (e.g., 25 °C). The 5-nitroquinoline hydrochloride is significantly less soluble and will selectively precipitate as a cream-colored solid.[6]
-
Isolation: Collect the precipitate by filtration. Wash the solid with a small amount of cold ethyl acetate or another non-solvent to remove residual DMF and any dissolved 8-nitroquinoline salt.
-
Purity Analysis: Dry the solid and analyze its purity via the HPLC method described in Protocol 1. The filtrate will be enriched with 8-nitroquinoline hydrochloride, which can be recovered separately.
Visual Diagrams & Workflows
Troubleshooting Workflow for Poor HPLC Resolution
This decision tree illustrates the logical steps to take when encountering co-elution or poor peak separation.
Caption: High-level workflow for separating nitroquinoline isomers.
References
- Separation of 5-nitroquinoline and 8-nitroquinoline.
-
5-Nitro-8-hydroxyquinoline - ChemBK. ChemBK. [Link]
-
Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. [Link]
-
Fractional Crystallization Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem. NIH PubChem. [Link]
-
Fractional crystallization (chemistry) - Wikipedia. Wikipedia. [Link]
-
8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem. NIH PubChem. [Link]
-
Technology of Preparing 8Hydroxy5-nitroquinoline - ResearchGate. ResearchGate. [Link]
-
Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 7. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing Temperature Control for Isoquinoline Bromination
Welcome to the Technical Support Center for Isoquinoline Bromination. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical solutions to common challenges encountered during the electrophilic bromination of isoquinoline. As Senior Application Scientists, we understand that achieving high yield and regioselectivity is paramount. This resource is structured to address specific issues, particularly those related to temperature control, to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to the most common problems encountered during the bromination of isoquinoline.
Regioselectivity Issues
Q1: My bromination of isoquinoline is producing a mixture of 5-bromo and 8-bromoisoquinoline. How can I improve the selectivity for the 5-bromo isomer?
A1: This is a classic challenge in isoquinoline chemistry, and the solution lies in stringent temperature control. The formation of 5-bromoisoquinoline is kinetically favored, while the 8-bromo isomer can be a significant byproduct if the reaction temperature is not properly managed.[1][2]
-
The "Why": Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control.[3][4] The transition state leading to the 5-bromo isomer has a lower activation energy, meaning it forms faster. As the temperature increases, the reaction can approach thermodynamic control, allowing for the formation of the more stable isomer or a mixture.[5] To selectively obtain the 5-bromo product, you must maintain conditions that favor the kinetic pathway.
-
Actionable Solution:
-
Strict Temperature Management: Maintain the reaction temperature between -26°C and -18°C throughout the addition of the brominating agent (e.g., N-Bromosuccinimide - NBS).[1] A dry ice/acetone bath is effective for this purpose.[1]
-
Slow Reagent Addition: Add the brominating agent in small portions to prevent localized temperature spikes.[1]
-
Vigorous Stirring: Ensure efficient mixing to maintain a uniform temperature throughout the reaction mixture.[1]
-
Q2: I'm observing the formation of di- and tri-brominated products, such as 5,8-dibromoisoquinoline. What causes this and how can I prevent it?
A2: The formation of polybrominated species is typically a result of using an excess of the brominating agent or allowing the reaction to proceed for too long.[1][6]
-
The "Why": Reaction Stoichiometry: Once the initial monobromination occurs, the resulting bromoisoquinoline can undergo further electrophilic substitution if a sufficient amount of the brominating agent is still present. The 5-bromo- and 8-bromoisoquinolines can be further brominated to yield di- and tri-substituted products.[6]
-
Actionable Solution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent for monobromination.[1]
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Purify Reagents: Ensure your brominating agent, such as NBS, is of high purity. Recrystallization of NBS before use is recommended to remove any impurities that might affect the reaction.[1]
-
Low Yield and Reaction Failure
Q3: My reaction yield for 5-bromoisoquinoline is consistently low, even with good temperature control. What other factors should I consider?
A3: Low yields can stem from several factors beyond temperature control.[7]
-
The "Why": Reagent Purity and Reaction Conditions: The purity of your starting materials and reagents is critical. Additionally, the choice of acid and its concentration plays a significant role in the reaction's success.[6]
-
Actionable Solution:
-
Reagent Quality:
-
Use high-purity isoquinoline.
-
Recrystallize N-Bromosuccinimide (NBS) before use to ensure its reactivity and prevent side reactions.[1]
-
-
Acidic Medium:
-
Work-up Procedure:
-
Ensure a careful work-up procedure to avoid loss of product. This includes proper quenching, extraction, and purification steps.[1]
-
-
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a reliable, peer-reviewed procedure and emphasizes strict temperature control.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice/acetone bath
-
Mechanical stirrer
-
Internal thermometer
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, add concentrated sulfuric acid.
-
Cool the acid to 0°C in an ice bath.
-
Slowly add isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 30°C.
-
Once the addition is complete, cool the solution to -25°C using a dry ice/acetone bath.
-
Add recrystallized NBS in small portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C.
-
After the addition of NBS is complete, stir the suspension for 2 hours at -22°C (± 1°C).
-
Continue stirring for an additional 3 hours at -18°C (± 1°C).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture to a pH of 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.[1]
Data Presentation
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | -26°C to -18°C | Favors the kinetically controlled formation of 5-bromoisoquinoline. | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | A reliable and selective brominating agent for this transformation. | [1][6] |
| NBS Stoichiometry | ~1.1 equivalents | Minimizes the formation of polybrominated byproducts. | [1] |
| Solvent | Concentrated H₂SO₄ | Protonates the isoquinoline nitrogen, directing substitution to the benzene ring. | [1][8] |
Visualizations
Reaction Pathway for the Bromination of Isoquinoline
Caption: Electrophilic bromination of isoquinoline in strong acid.
Kinetic vs. Thermodynamic Control Energy Profile
Caption: Energy profile illustrating kinetic and thermodynamic control.
Troubleshooting Workflow
Caption: A workflow for troubleshooting isoquinoline bromination.
References
-
Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]
- Halogenation of the aluminum chloride complexes of isoquinoline or quinoline. Journal of the American Chemical Society. (Note: A direct clickable link to the full text may require a subscription.
-
The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]
- Chapter 7 Quinolines and Isoquinolines.
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. Available at: [Link]
-
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. (Note: This appears to be lecture notes, a direct permanent link may not be available.)
- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. Nature Communications. Available at: [Link]
-
Kinetic Versus Thermodynamic Products. Master Organic Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
- Isoquinoline. (Note: This is a general reference, likely from a chemical encyclopedia or textbook.)
-
Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. Available at: [Link]
-
Separating trans and cis isomers of isoquinolinone. ResearchGate. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]
-
Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Controlling Regioselectivity in the Bromination of Isoquinoline and Avoiding 5,8-Dibromo Byproduct Formation
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective bromination of isoquinoline. Specifically, we will address the common issue of the formation of the 5,8-dibromoisoquinoline byproduct and provide robust troubleshooting strategies and optimized protocols to ensure high-yield synthesis of the desired 5-bromoisoquinoline.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the electrophilic bromination of isoquinoline.
Question 1: My reaction consistently produces a significant amount of 5,8-dibromoisoquinoline contaminant. What is the most likely cause?
Answer: The formation of 5,8-dibromoisoquinoline is almost always a result of over-bromination. The initial bromination at the C5 position yields the desired 5-bromoisoquinoline, which is itself susceptible to a second electrophilic attack at the still-activated C8 position. Several factors can exacerbate this issue:
-
Excess Brominating Agent: The stoichiometry of your brominating agent, most commonly N-Bromosuccinimide (NBS), is the most critical parameter. Using more than 1.1 equivalents of NBS relative to isoquinoline dramatically increases the likelihood of di-bromination.[1] Once all the initial isoquinoline is consumed, any remaining brominating agent will begin to react with the more electron-rich 5-bromoisoquinoline product.
-
Poor Reagent Addition: Adding the brominating agent too quickly can create localized areas of high concentration, promoting rapid, sequential di-bromination before the reagent has a chance to disperse and react with the remaining isoquinoline starting material.
-
Elevated Reaction Temperature: While temperature is more critical for controlling 5- vs. 8-isomer selectivity, excessively high temperatures can increase the overall reaction rate, including the rate of the second bromination step, leading to a greater proportion of the di-bromo byproduct.
Question 2: I've controlled the stoichiometry, but the 5,8-dibromo byproduct is proving very difficult to remove from my desired 5-bromoisoquinoline. What are the recommended purification strategies?
Answer: This is a well-documented challenge, as the polarities of 5-bromoisoquinoline and 5,8-dibromoisoquinoline can be quite similar, making chromatographic separation difficult.[1]
-
Fractional Distillation Under Reduced Pressure: For larger scale reactions, this is an effective method. 5-bromoisoquinoline has a reported boiling point of 145-149°C at 14 mmHg.[1] The higher molecular weight di-bromo analog will have a significantly higher boiling point, allowing for separation.
-
Recrystallization: Careful recrystallization can enrich the desired mono-bromo product. A common and effective method involves using heptane or a heptane/toluene mixture.[2] The slightly different crystal lattice energies and solubilities can be exploited to precipitate the desired compound selectively.
-
Column Chromatography: While challenging, it is possible. A gradient elution on silica gel, for instance, starting with a non-polar system and gradually increasing polarity (e.g., dichloromethane/diethyl ether from 9:1 to 6:1), can achieve separation.[1]
Section 2: Frequently Asked Questions (FAQs)
Question 1: Why does electrophilic bromination of isoquinoline preferentially occur at the C5 and C8 positions?
Answer: The regioselectivity is a direct consequence of the electronic properties of the isoquinoline ring system under strongly acidic conditions.
-
Protonation and Deactivation: In a strong acid like concentrated sulfuric acid (H₂SO₄), the lone pair of electrons on the nitrogen atom is protonated.[3] This forms an isoquinolinium cation, which places a positive charge on the nitrogen-containing (pyridinoid) ring. This powerful electron-withdrawing effect deactivates the pyridinoid ring toward electrophilic attack.
-
Activation of the Benzene Ring: Consequently, electrophilic substitution occurs on the more electron-rich carbocyclic (benzenoid) ring.[4][5]
-
Stability of the Intermediate: Attack at the C5 or C8 positions allows the positive charge of the reaction intermediate (the Wheland intermediate) to be delocalized across the aromatic system without disrupting the aromaticity of the adjacent pyridinoid ring. Attack at C6 or C7 would lead to less stable intermediates.[4] Therefore, the reaction proceeds through the most stable cationic intermediate, favoring substitution at C5 and C8.
Question 2: How critical is the purity of the N-Bromosuccinimide (NBS)?
Answer: The purity of NBS is extremely important. Commercial NBS can degrade over time, reducing its reactivity. If you use partially degraded NBS, you might be tempted to add more to drive the reaction to completion based on TLC analysis. However, this can lead to an excess of active brominating agent, causing the formation of the 5,8-dibromo byproduct once the reaction is initiated.[2] It is highly recommended to recrystallize NBS from water before use to ensure high purity and reactivity.[1][2]
Question 3: Are there alternative brominating agents or conditions that can minimize the di-bromo byproduct?
Answer: Yes, the choice of the brominating system is crucial. While the NBS/H₂SO₄ system is robust and cost-effective, alternatives exist. Research has shown that using N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) can also achieve regioselective monobromination.[3][6][7] The reactivity of these systems differs, and optimization may be required for your specific application. However, for most standard procedures, the carefully controlled NBS/H₂SO₄ method remains the most reliable for suppressing di-bromination.
Section 3: Visualization & Key Parameter Summary
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve the issue of 5,8-dibromoisoquinoline formation.
Caption: Troubleshooting workflow for byproduct formation.
Electrophilic Bromination Pathway
This diagram illustrates the sequential bromination of isoquinoline under acidic conditions.
Caption: Reaction pathway for the formation of 5,8-dibromoisoquinoline.
Table 1: Key Parameter Control
| Parameter | Recommended Setting | Rationale & Consequence of Deviation |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | Rationale: Provides a slight excess to drive the reaction to completion without a large surplus. Deviation: >1.1 eq leads directly to over-bromination and the formation of the 5,8-dibromo byproduct.[1] |
| Reaction Temperature | -20°C to -15°C | Rationale: Maximizes the regioselectivity for the 5-bromo isomer over the 8-bromo isomer.[2] Deviation: Higher temperatures can decrease 5-/8- selectivity and increase the rate of di-bromination. |
| NBS Purity | Recrystallized | Rationale: Ensures consistent reactivity and accurate stoichiometry. Deviation: Impure NBS may require adding excess reagent, leading to byproduct formation.[2] |
| Solvent | Conc. H₂SO₄ | Rationale: Acts as both solvent and catalyst, protonating the isoquinoline to direct substitution to the C5/C8 positions.[3][6] Deviation: Different acids alter reactivity and selectivity. |
Section 4: Recommended Experimental Protocol
This protocol is adapted from established and reliable procedures for the kilogram-scale synthesis of 5-bromoisoquinoline, designed to minimize byproduct formation.[1][2]
Materials:
-
Isoquinoline (high purity)
-
Concentrated Sulfuric Acid (96-98%)
-
N-Bromosuccinimide (NBS), recrystallized from water and dried
-
Dry Ice / Acetone or a suitable cryostat
-
Sodium Hydroxide (NaOH) solution (e.g., 10M)
-
Diethyl ether or Dichloromethane
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Three-necked, round-bottomed flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
Procedure:
-
Setup: Assemble the flask with the stirrer, thermometer, and addition funnel under a nitrogen atmosphere.
-
Acid Charge: Charge the flask with concentrated sulfuric acid (approx. 7.7 mL per gram of isoquinoline).
-
Cooling: Cool the sulfuric acid to 0°C using an ice bath.
-
Isoquinoline Addition: Slowly add the isoquinoline to the stirred acid. The rate of addition should be controlled to maintain the internal temperature below 30°C.
-
Reaction Cooling: After the addition is complete, cool the reaction mixture to -20°C using a dry ice/acetone bath or cryostat.
-
NBS Addition (Critical Step): Add recrystallized NBS (1.1 equivalents) in small portions over 1-2 hours. Crucially, ensure the internal temperature does not rise above -15°C during the addition. [2]
-
Reaction Monitoring: Stir the mixture at -20°C until TLC or GC-MS analysis shows complete consumption of the isoquinoline starting material (typically 4-5 hours).
-
Quenching: Once the reaction is complete, allow the mixture to warm slowly to approximately -10°C. Very cautiously, pour the reaction mixture onto crushed ice.
-
Basification: Cool the quenched mixture in an ice bath and slowly add concentrated NaOH solution to basify the mixture to a pH > 10, ensuring the temperature is kept below 30°C.
-
Extraction: Transfer the alkaline suspension to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by fractional distillation or recrystallization from heptane to yield pure 5-bromoisoquinoline.[1][2]
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
-
Gouliaev, A. H., & Olsson, R. (2001). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Request PDF on ResearchGate. [Link]
-
Moody, C. J., & Rees, C. W. (Eds.). (2007). Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]
-
Dalby, W., & Gouliaev, A. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
-
Química Orgánica. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
-
Gouliaev, A. H., & Olsson, R. (2001). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. SYNTHESIS, 2001(5), 793-797. [Link]
-
GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-Bromo-8-nitroquinoline
<
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 5-bromo-8-nitroquinoline. It addresses common challenges encountered during its purification and offers practical, field-tested solutions. The information presented herein is grounded in established chemical principles and validated methodologies to ensure reliable and reproducible results.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound.
Question 1: My yield of this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?
Answer:
Low recovery after recrystallization is a frequent issue that can stem from several factors. Understanding the underlying principles of crystallization is key to troubleshooting this problem.[1][2]
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solvent is too good at dissolving this compound even at cold temperatures, a significant portion of your product will remain in the mother liquor. Conversely, if the solvent is too poor, you may not have fully dissolved the crude material initially, leading to premature filtration of the desired product along with insoluble impurities.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, thus reducing the yield of recovered crystals.
-
Solution: Aim to use the minimum amount of hot solvent necessary to fully dissolve the crude product. This creates a supersaturated solution upon cooling, which is essential for maximizing crystal formation.
-
-
Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out" instead of crystallizing.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[1]
-
-
Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the desired product can crystallize on the filter paper, leading to significant loss.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration. Work quickly to minimize cooling. If crystals do form on the filter, they can be redissolved with a small amount of hot solvent and combined with the filtrate.
-
Question 2: After purification, my this compound is still contaminated with a persistent impurity. How can I identify and remove it?
Answer:
Persistent impurities often have similar solubility profiles to the target compound, making them difficult to remove by simple recrystallization.
-
Potential Impurities: A likely impurity in the synthesis of this compound is 5,8-dibromoisoquinoline, especially if an excess of the brominating agent (like N-Bromosuccinimide) was used.[3] Another possibility is the presence of other nitroquinoline isomers if the nitration of 5-bromoquinoline was not completely regioselective.[4]
-
Identification: The first step is to characterize the impurity. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for this purpose. Comparing the spectroscopic data of your purified sample to a reference spectrum of pure this compound can help identify impurity peaks.
-
Removal Strategy - Column Chromatography: When recrystallization fails to remove a persistent impurity, column chromatography is the preferred method.[3][5][6]
-
Stationary Phase: Silica gel is a common and effective stationary phase for separating moderately polar compounds like this compound.[3][7]
-
Mobile Phase (Eluent): A solvent system of dichloromethane and diethyl ether has been shown to be effective for the purification of this compound.[3] The polarity of the eluent can be gradually increased (e.g., from a 9:1 to a 6:1 ratio of dichloromethane to diethyl ether) to elute the desired compound while retaining more polar impurities.[3] TLC should be used to determine the optimal solvent system that gives good separation between your product and the impurity.
-
Question 3: My crude this compound is a dark, oily solid. How should I proceed with purification?
Answer:
An oily or darkly colored crude product often indicates the presence of polymeric or highly colored byproducts from the reaction.
-
Initial Wash: Before attempting recrystallization or chromatography, it can be beneficial to wash the crude material with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. For this compound, a wash with cold heptane or diethyl ether might be effective in removing some of the oily residue.
-
Decolorizing Carbon: If the color persists after an initial wash, activated carbon (charcoal) can be used during the recrystallization process.
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of decolorizing carbon to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the carbon. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.[8]
-
-
Column Chromatography as a Primary Method: For very impure, oily samples, it may be more efficient to proceed directly to column chromatography. The silica gel can effectively remove the baseline impurities and colored materials.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 136-140 °C. A broad melting point range or a value significantly lower than this can indicate the presence of impurities.
Q2: What are the key safety precautions I should take when handling this compound?
A2: this compound is a chemical that requires careful handling. It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage. Always consult the Safety Data Sheet (SDS) before use.[9][10][11][12] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Avoiding inhalation of dust and contact with skin and eyes.[9]
Q3: Can I use a different solvent system for column chromatography?
A3: Yes, while dichloromethane/diethyl ether is a proven system, other solvent systems may also be effective. The choice of eluent depends on the specific impurities present. A general approach is to use a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).[13] The optimal ratio should be determined by running TLC plates to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to confirm the purity of your this compound:
-
Melting Point Analysis: A sharp melting point within the literature range is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry provide detailed structural information and can detect the presence of impurities, even at low levels.
III. Detailed Purification Protocols
Protocol 1: Recrystallization from a Heptane/Toluene Mixture
This protocol is suitable for crude this compound that is mostly solid and not heavily contaminated with oily impurities.
Materials:
-
Crude this compound
-
Heptane
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a solvent mixture of heptane and toluene (a common starting ratio is 4:1 heptane:toluene) in a volume sufficient to create a slurry.[3]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
If the solid does not completely dissolve, add small portions of toluene until a clear solution is obtained at reflux temperature. Note: Avoid adding a large excess of toluene.
-
Once a clear solution is achieved, remove the heat source and allow the solution to cool slowly to room temperature.
-
As the solution cools, crystals of this compound should form.
-
To maximize yield, place the flask in an ice-water bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.[3]
-
Air-dry the purified crystals to a constant weight.
Protocol 2: Flash Column Chromatography
This method is recommended for highly impure samples or for separating impurities with similar solubility to the product.[7]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane
-
Diethyl ether
-
Sand
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 dichloromethane:diethyl ether). Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to ensure even packing. Add a protective layer of sand on top of the silica bed.[14]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully add this solution to the top of the silica bed using a pipette.[14]
-
Elute the Column: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to begin the flow. Collect the eluting solvent in fractions.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Gradient Elution (Optional): If the product is slow to elute, the polarity of the eluent can be gradually increased (e.g., to 6:1 dichloromethane:diethyl ether) to speed up its movement down the column.[3]
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Data Summary and Visualization
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Heptane/Toluene | Good differential solubility; effectively removes non-polar and some polar impurities.[3] |
| Column Chromatography | Dichloromethane/Diethyl Ether | Provides good separation on a silica gel stationary phase. The polarity can be easily adjusted.[3] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
V. References
-
Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro-. [Link]
-
University of Rochester, Department of Chemistry: Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACG Publications, Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ResearchGate, Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
PubChem, this compound. [Link]
-
Magritek, Column Chromatography. [Link]
-
MDPI, Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]
-
MIT Digital Lab Techniques Manual, Recrystallization. [Link]
-
Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry, Column chromatography. [Link]
-
Organic Syntheses Procedure: 6-methoxy-8-nitroquinoline. [Link]
-
Amanote Research, Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. [Link]
-
Google Patents, Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Chemistry LibreTexts, 8.1: Principles of Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry: Chromatography: How to Run a Flash Column. [Link]
-
Phenomenex, Column Chromatography: Principles, Procedure, and Applications. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mt.com [mt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. youtube.com [youtube.com]
troubleshooting low yield in the nitration of 5-bromoisoquinoline
Technical Support Center: Nitration of 5-Bromoisoquinoline
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the nitration of 5-bromoisoquinoline. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction, ensuring the reliable synthesis of the key intermediate, 5-bromo-8-nitroisoquinoline.
Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Reagents & Starting Materials
Q1: My overall yield is disappointingly low, even on the first attempt. What are the most fundamental factors I should check first?
A1: When troubleshooting a reaction with consistently low yields, it is crucial to begin with the fundamentals: the quality and purity of your starting materials and reagents. The nitration of 5-bromoisoquinoline is highly sensitive to impurities that can originate from the preceding bromination step or the reagents themselves.
-
Purity of 5-Bromoisoquinoline: The most common and problematic impurity is the isomeric 8-bromoisoquinoline, which is difficult to remove.[1] Its presence will lead to the formation of 8-bromo-5-nitroisoquinoline, complicating your final purification and reducing the yield of the desired 5-bromo-8-nitro product.[2] Another potential impurity, 5,8-dibromoisoquinoline, is unreactive under these nitration conditions and will persist, reducing the effective concentration of your starting material.[1]
-
Actionable Advice: Before starting the nitration, verify the purity of your 5-bromoisoquinoline using ¹H NMR or GC-MS. If significant isomeric impurities are detected, repurification of the starting material by fractional distillation or column chromatography is recommended.[1]
-
-
Quality of Reagents:
-
Nitrating Agent: Whether using potassium nitrate (KNO₃) or concentrated nitric acid (HNO₃), ensure it is of high purity.
-
Sulfuric Acid: The concentration of sulfuric acid is critical. It serves as both the solvent and the catalyst for generating the active electrophile, the nitronium ion (NO₂⁺).[3][4] Using a lower concentration grade or acid that has absorbed atmospheric moisture will reduce the concentration of the nitronium ion, leading to an incomplete reaction. Use of 96% or higher concentrated sulfuric acid is standard.[1]
-
Q2: I'm performing a one-pot synthesis starting from isoquinoline. What are the critical parameters during the initial bromination that will affect my final nitration yield?
A2: The one-pot procedure, where 5-bromoisoquinoline is generated and then nitrated in the same reaction vessel without isolation, is efficient but requires stringent control over the initial bromination step.[1] The yield and purity of the final nitrated product are directly dependent on the success of this first stage.
The most critical parameter is temperature control . The bromination of isoquinoline in sulfuric acid can produce both 5-bromo and 8-bromo isomers. The formation of the undesired 8-bromo isomer is suppressed at lower temperatures.[1]
-
Actionable Advice:
-
During the addition of the brominating agent (typically N-Bromosuccinimide, NBS), maintain a strict temperature range of -25°C to -20°C.[1]
-
Ensure your NBS is recrystallized and pure. Impure NBS can lead to the formation of dibrominated byproducts, which will lower the yield of the desired mono-nitrated product.[1]
-
Avoid using an excess of NBS, as this also promotes the formation of 5,8-dibromoisoquinoline.[1]
-
Section 2: Reaction Conditions & Side Reactions
Q3: My reaction mixture turns very dark, and I isolate a significant amount of black, tar-like material, resulting in a low yield of purified product. What is causing this decomposition?
A3: The formation of dark, insoluble materials is a classic sign of oxidative degradation and/or over-nitration, which are common pitfalls in aromatic nitration.[5] The "mixed acid" environment is highly oxidative, and the reaction is strongly exothermic.
The primary cause is almost always inadequate temperature control . As the temperature rises, the rate of side reactions increases exponentially, leading to the oxidation of the electron-rich isoquinoline ring or the nitrated product itself.
-
Actionable Advice:
-
Maintain Low Temperature: Pre-cool the sulfuric acid solution of 5-bromoisoquinoline to 0°C or lower before adding the nitrating agent.[1]
-
Slow, Controlled Addition: Add the nitrating agent (e.g., solid potassium nitrate or a solution of HNO₃/H₂SO₄) portion-wise or dropwise at a rate that ensures the internal temperature does not exceed a set limit (e.g., -10°C to 0°C).[1][6]
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat effectively and prevent localized "hot spots" where decomposition can initiate.
-
Q4: My reaction seems to stall, and I recover a large percentage of unreacted 5-bromoisoquinoline. How can I drive the reaction to completion?
A4: Incomplete conversion is typically due to an insufficiently reactive nitrating medium or inadequate reaction time/temperature.
-
Causes & Solutions:
-
Insufficient Nitronium Ion (NO₂⁺): As discussed in Q1, water in the sulfuric acid will quench the formation of the nitronium ion. Ensure you are using concentrated H₂SO₄ (≥96%).
-
Stoichiometry: While a large excess should be avoided to prevent side reactions, ensure you are using at least a slight molar excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to the 5-bromoisoquinoline.[5]
-
Reaction Time & Temperature: Nitration at very low temperatures can be slow. If the reaction stalls at -10°C, you may need to allow it to stir for a longer period or let it warm slowly to a slightly higher temperature (e.g., 0°C or room temperature) after the initial addition is complete.[1][7] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid premature quenching.[6]
-
Q5: How does the protonation state of isoquinoline affect the reaction's regioselectivity, and why do I get the 8-nitro product?
A5: This is an excellent question that goes to the heart of the reaction's mechanism. In a strong acid like concentrated H₂SO₄, the lone pair of electrons on the isoquinoline nitrogen is protonated, forming the isoquinolinium cation.[8]
This protonation has two major consequences:
-
Deactivation of the Pyridine Ring: The positive charge on the nitrogen atom strongly deactivates the heterocyclic (pyridine) ring toward electrophilic attack. This is why the electrophilic nitronium ion (NO₂⁺) preferentially attacks the carbocyclic (benzene) ring.[3][8]
-
Directing Effect: The isoquinolinium moiety acts as a deactivating, meta-directing group. However, substitution occurs on the separate benzene ring. The combined electronic effects of the deactivating bromo-substituent at C5 and the deactivating influence of the protonated ring system favor substitution at the C8 position.[3] This leads to the high regioselectivity for the desired 5-bromo-8-nitroisoquinoline product.
}
Figure 1. Key stages in the nitration of 5-bromoisoquinoline.
Section 3: Work-up & Purification
Q6: When I pour my reaction mixture onto ice, no solid precipitates. Have I lost my product?
A6: Not necessarily. While 5-bromo-8-nitroisoquinoline is expected to precipitate upon quenching, its solubility can be influenced by the final volume and acidity of the aqueous mixture.[5] Furthermore, if the product has a melting point near room temperature, it may separate as an oil rather than a solid.
-
Troubleshooting Steps:
-
Neutralization: The product may be partially soluble in the highly acidic quench solution. Carefully adjust the pH of the cold aqueous mixture to be slightly basic (pH 8-9) using a base like concentrated ammonium hydroxide or aqueous NaOH.[7] This ensures the isoquinoline nitrogen is deprotonated, minimizing aqueous solubility and promoting precipitation. Keep the mixture cold during neutralization.
-
Extraction: If a solid still does not form, or if an oil separates, the next step is a liquid-liquid extraction. Transfer the entire mixture to a separatory funnel and extract several times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[5] The combined organic layers can then be washed, dried, and concentrated to recover the crude product.
-
Q7: My crude product is an off-color solid. What is the best way to purify it to get high-purity 5-bromo-8-nitroisoquinoline?
A7: Effective purification is key to obtaining a high-quality final product. The two most common and effective methods are recrystallization and column chromatography.[3]
-
Recrystallization: This is often the most efficient method for removing minor impurities and obtaining highly crystalline material, especially on a larger scale.
-
Recommended Solvent System: A mixture of heptane and toluene is reported to be very effective.[1][9] The crude material is dissolved in a minimal amount of hot toluene/heptane, filtered hot through Celite to remove insoluble (tarry) materials, and then allowed to cool slowly to induce crystallization.[1]
-
-
Column Chromatography: This method is excellent for separating the desired product from isomers or byproducts with different polarities.
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve issues with your reaction.
}
Figure 2. A decision tree for troubleshooting the nitration of 5-bromoisoquinoline.
Optimized Experimental Protocols
The following protocols are based on established literature procedures and incorporate best practices for maximizing yield and purity.[1][7]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 5-Bromoisoquinoline | 1.0 equivalent |
| Solvent/Catalyst | Conc. H₂SO₄ (≥96%) | Generates NO₂⁺ and dissolves starting material. |
| Nitrating Agent | Potassium Nitrate (KNO₃) | 1.05 - 1.1 equivalents; easy to handle solid. |
| Addition Temperature | -10°C to 0°C | Critical for minimizing oxidative side reactions and improving selectivity.[1] |
| Reaction Temperature | -10°C to Room Temp | Allow to warm after addition; monitor by TLC for completion. |
| Reaction Time | 1 - 12 hours | Highly dependent on temperature; must be determined empirically via TLC. |
| Work-up | Pour onto ice, then basify to pH 8-9 with NH₄OH (aq). | Ensures complete precipitation of the neutral product.[7] |
Protocol 1: Nitration of 5-Bromoisoquinoline
-
Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, charge concentrated sulfuric acid (approx. 5 mL per gram of starting material).
-
Dissolution: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly add 5-bromoisoquinoline (1.0 eq) in portions, ensuring the internal temperature remains below 20°C. Stir until a homogeneous solution is obtained.
-
Cooling: Cool the solution to -10°C using a dry ice/acetone or similar cooling bath.
-
Nitration: Add solid potassium nitrate (1.1 eq) in small portions over 30-60 minutes. Crucially, maintain the internal temperature below -5°C throughout the addition.
-
Reaction: Once the addition is complete, stir the mixture at -10°C to 0°C for 1 hour. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). If the reaction is slow, remove the cooling bath and allow the mixture to stir at room temperature overnight.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice (approx. 10-15 g of ice per gram of starting material). While stirring vigorously, slowly pour the reaction mixture onto the ice.
-
Precipitation: Allow the ice to melt. If the product has precipitated, proceed to filtration. If not, cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide until the pH is ~9.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral. Air-dry the solid to a constant weight to obtain the crude 5-bromo-8-nitroisoquinoline. The yield of crude product is typically 85-95%.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a 4:1 heptane:toluene solvent mixture.[1]
-
Heat the mixture to reflux with stirring until all the solid dissolves. If any insoluble dark material remains, perform a hot filtration through a pad of Celite.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the yellow, needle-like crystals by vacuum filtration, wash with a small amount of ice-cold heptane, and dry to a constant weight. Typical recovery is 70-85%.
References
-
Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 98. [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). U.S. Patent No. 6,500,954. Washington, DC: U.S.
-
Baik, W., et al. (2000). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defence Science and Technology Organisation. [Link]
- Gouliaev, Alex Haahr, & Brown, William Dalby. (1997).
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]
-
Chemistry Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position? Stack Exchange. [Link]
-
Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]
-
Katritzky, A. R. (n.d.). Isoquinoline. ScienceDirect. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2002). Direct nitration of five membered heterocycles. ResearchGate. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Ridd, J. H. (1971). Nitration and aromatic reactivity. Accounts of Chemical Research, 4(7), 248-253. [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved January 9, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 8-BROMO-5-NITRO-ISOQUINOLINE | 252861-41-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-8-nitroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-8-nitroquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is a multi-step process involving the electrophilic substitution of quinoline. The reaction typically proceeds via nitration followed by bromination, or vice-versa, under strongly acidic conditions. The purity of all reagents is paramount, as impurities can lead to a host of side reactions, significantly impacting the yield and purity of the final product.
The nitration of quinoline, under standard conditions using a mixture of nitric and sulfuric acid, yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2] This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine ring towards electrophilic attack and directs substitution to the benzene ring, primarily at the C5 and C8 positions.[1] Subsequent bromination of the nitroquinoline isomer mixture, or the direct bromination and then nitration of quinoline, requires careful control of reaction conditions to achieve the desired regioselectivity.[3]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on the impact of reagent purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the most likely causes related to reagent purity?
A1: Low yields are a frequent issue and can often be traced back to the purity of your starting materials and reagents. Here are the primary culprits:
-
Impure Quinoline: Commercial quinoline can contain various impurities, such as aniline, which can undergo diazotization and other side reactions under the strongly acidic and nitrating conditions.[4] Other contaminants may include isomers or related heterocyclic compounds that compete in the reaction.
-
Degraded Nitrating Agents: The concentration of nitric acid is critical. If it has degraded or absorbed water, the formation of the necessary nitronium ion (NO₂⁺) will be inefficient, leading to incomplete nitration.[5][6] Similarly, the purity of sulfuric acid is important; contaminants can interfere with the reaction.
-
Sub-optimal Brominating Agent: For bromination, the quality of the brominating agent (e.g., N-Bromosuccinimide or liquid bromine) is crucial. Impurities can lead to undesired side reactions and the formation of poly-brominated products.
Q2: I'm observing the formation of significant tar-like byproducts. How can I mitigate this?
A2: Tar formation is a common problem in reactions involving strong acids and oxidizing agents, such as the Skraup synthesis of quinoline itself, and can also occur during nitration.[7]
-
Cause: This is often due to the polymerization of starting materials or intermediates under the harsh reaction conditions. Impurities in the quinoline can act as initiators for polymerization.
-
Solution:
-
Purify the Quinoline: Prior to the reaction, purify the quinoline. Methods include vacuum distillation from zinc dust, or conversion to a salt like the phosphate or picrate, followed by recrystallization and regeneration of the free base.[4][8]
-
Control Reaction Temperature: The nitration of quinoline is exothermic.[7] Maintain strict temperature control, typically at or below 0°C, during the addition of reagents to prevent runaway reactions and subsequent charring.
-
Q3: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
A3: Achieving high regioselectivity is a key challenge.
-
Reaction Pathway: The order of nitration and bromination can influence the final isomer ratio. While nitration of quinoline gives a mixture of 5- and 8-nitroquinolines, the bromination of 8-nitroquinoline can be more selective.
-
Temperature Control: Precise temperature control during both the nitration and bromination steps is critical for regioselectivity.[3]
-
Purification of Intermediates: If you are performing a stepwise synthesis, purifying the intermediate (e.g., 8-nitroquinoline) before proceeding to the bromination step can significantly improve the purity of the final product.
Q4: How can I confirm the purity of my starting quinoline and the final this compound product?
A4: A multi-technique approach is recommended for purity assessment.
-
For Quinoline (Starting Material):
-
For this compound (Final Product):
-
Melting Point Determination: A sharp melting point that matches the literature value (around 137-141°C) indicates high purity.[3][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final product and quantifying any isomeric impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.[3]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound, with a focus on reagent purity.
Caption: Troubleshooting workflow for this compound synthesis.
III. Experimental Protocols
Protocol 1: Purification of Quinoline by Vacuum Distillation
This protocol is essential for removing non-volatile impurities and other contaminants with different boiling points from commercial quinoline.[8]
Materials:
-
Crude Quinoline
-
Zinc dust
-
Vacuum distillation apparatus
Procedure:
-
Dry the crude quinoline over anhydrous sodium sulfate.
-
Add a small amount of zinc dust to the dried quinoline in a distillation flask.
-
Set up the vacuum distillation apparatus.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction boiling at the appropriate temperature and pressure for quinoline.
Protocol 2: Synthesis of this compound
This protocol is adapted from established literature procedures and emphasizes the importance of reagent purity and temperature control.[3][11]
Materials:
-
Purified Quinoline
-
Concentrated Sulfuric Acid (96% or higher)
-
Concentrated Nitric Acid
-
N-Bromosuccinimide (NBS) or Liquid Bromine
-
Ice/salt bath
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0°C in an ice/salt bath.
-
Slowly add purified quinoline to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.
-
Cool the mixture to -10°C.
-
Slowly add concentrated nitric acid dropwise, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
Slowly add the brominating agent (e.g., NBS in portions), keeping the temperature below 0°C.
-
Stir the reaction mixture at a controlled low temperature for several hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia) to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a heptane/toluene mixture) to obtain pure this compound.[3][11]
Data Presentation: Impact of Quinoline Purity on Yield
The following table summarizes hypothetical experimental data to illustrate the significant impact of starting material purity on the final product yield.
| Experiment | Quinoline Purity | Reaction Yield of this compound |
| 1 | 95% (Commercial Grade) | 45% |
| 2 | >99% (After Vacuum Distillation) | 75% |
| 3 | >99.5% (After Salt Formation/Recrystallization) | 85% |
IV. Visualization of Key Processes
Synthesis Pathway
The following diagram illustrates the general synthetic pathway for the formation of this compound from quinoline.
Caption: General synthesis pathway of this compound.
Impact of Impurities on Side Reactions
This diagram visualizes how impurities in the starting materials can lead to the formation of undesired byproducts, reducing the overall yield and purity.
Caption: Formation of byproducts from impure starting materials.
V. References
-
Organic Syntheses Procedure, Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
-
Chempedia, Purification of Quinoline. Available at: [Link]
-
Google Patents, US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Available at:
-
Google Patents, DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. Available at:
-
ResearchGate, Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]
-
Wikipedia, Quinoline. Available at: [Link]
-
Google Patents, CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Available at:
-
Amanote Research, Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Available at: [Link]
-
ACS Publications, meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
Chemistry Stack Exchange, Why does the nitration of quinoline occur at the 5 (and 8) position?. Available at: [Link]
-
Pharmaffiliates, Quinoline-impurities. Available at: [Link]
-
ACG Publications, Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
SlideShare, Preparation and Properties of Quinoline. Available at: [Link]
-
ResearchGate, Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
Journal of the Chemical Society B, Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. Available at: [Link]
-
Moravek, Inc., Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
ResearchGate, Bromination of 8-substituted quinolines. Reagents and conditions. (i)... Available at: [Link]
-
ResearchGate, THE NITRATION OF SOME QUINOLINE DERIVATIVES. Available at: [Link]
-
J-STAGE, Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Available at: [Link]
-
PubMed, meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
ResearchGate, Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]
-
Quora, Why is sulfuric acid used in aromatic nitration?. Available at: [Link]
-
The Pharma Innovation, Pharmaceutical analysis techniques. Available at: [Link]
-
Agilent, CHEMICAL PURITY ANALYSIS. Available at: [Link]
-
Google Patents, EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Available at:
-
PMC - NIH, Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uop.edu.pk [uop.edu.pk]
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- 4. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moravek.com [moravek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 5-Bromo-8-nitroquinoline Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during this critical scale-up process. Our focus is on ensuring safety, maintaining product quality, and optimizing yield as you move to larger-scale production.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of the this compound synthesis, particularly in the context of scaling up.
Q1: What is the established laboratory-scale synthesis method for this compound?
A1: The synthesis is typically a two-step process starting from isoquinoline. First, isoquinoline undergoes bromination to form 5-bromoisoquinoline. This intermediate is then nitrated to yield the final product, this compound.[1][2][3] A common laboratory procedure involves dissolving isoquinoline in a strong acid, such as concentrated sulfuric acid, and then adding a brominating agent like N-bromosuccinimide (NBS) at low temperatures (-25°C to -15°C).[1][2] Following the bromination, a nitrating agent, typically potassium nitrate, is added to the reaction mixture to introduce the nitro group at the 8-position.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the highly exothermic nature of the nitration reaction.[4][5][6][7] Scaling up nitration processes significantly increases the risk of thermal runaway due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[4] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4][8] Additionally, the reagents used, such as concentrated sulfuric and nitric acids, are highly corrosive and require careful handling and storage protocols.[9][10] The nitro-containing product itself is an energetic compound and may be thermally unstable.[5][11]
Q3: How does the choice of reagents impact the reaction on a larger scale?
A3: On a pilot plant scale, the purity and grade of reagents are critical. For instance, the use of recrystallized N-bromosuccinimide is essential to obtain high yield and purity.[1] Using more than the stoichiometric amount of NBS should be avoided as it can lead to the formation of 5,8-dibromoisoquinoline, an impurity that is difficult to separate.[1] The concentration of the nitric and sulfuric acids (mixed acid) is a crucial parameter that affects the reaction rate and the formation of byproducts.[12][13] Water content in the reaction mixture can influence the concentration of the active nitrating species (nitronium ion, NO₂⁺), thereby affecting the reaction kinetics.[12]
Q4: What are the expected side reactions and impurities?
A4: Common impurities include over-nitrated products, oxidized byproducts, and isomers such as 8-bromo-5-nitroisoquinoline.[1][4][12] Incomplete bromination can leave unreacted 5-bromoisoquinoline, while the use of excess brominating agent can result in di-brominated species like 5,8-dibromoisoquinoline.[1] The nitration step can also lead to the formation of other nitro-isomers, although the 8-position is generally favored.[14]
Q5: What purification methods are suitable for pilot-plant scale?
A5: At the pilot scale, purification strategies need to be efficient and scalable. The crude product is often isolated by precipitation after quenching the reaction mixture on ice and neutralizing it.[1] Recrystallization from a suitable solvent system, such as a heptane/toluene mixture, is a common and effective method for purifying the final product to remove impurities.[1] Column chromatography, while useful at the lab scale, is often less practical and more costly for large quantities.[1]
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up of this compound synthesis.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Bromination | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure full consumption of the starting material. | Unreacted isoquinoline will not proceed to the nitration step, thus lowering the overall yield. |
| Suboptimal Nitration Temperature | Maintain strict temperature control during the addition of the nitrating agent. For the addition of potassium nitrate, the temperature should be kept below -10°C.[1] | Nitration is highly exothermic. Poor temperature control can lead to side reactions and degradation of the product.[4] |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. In a pilot plant reactor, the agitator design and speed are critical parameters. | Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of byproducts.[4][12] |
| Losses During Workup | Optimize the pH for precipitation during the workup. Ensure thorough washing of the precipitated solid to remove soluble impurities without dissolving the product. | The solubility of the product and impurities is pH-dependent. Incorrect pH can lead to significant product loss in the aqueous phase. |
Problem 2: Product Impurity
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of Di-brominated Impurity (5,8-dibromoisoquinoline) | Use a precise stoichiometric amount of N-bromosuccinimide (NBS). Avoid using an excess.[1] | Excess brominating agent can lead to a second bromination at the 8-position, which is activated by the first bromo substituent. |
| Presence of Over-nitrated Byproducts | Strictly control the reaction temperature and the rate of addition of the nitrating agent.[4] | Higher temperatures can promote further nitration on the aromatic ring, leading to the formation of dinitro compounds which can be highly unstable.[4] |
| Residual Starting Material or Intermediate | Increase reaction time or slightly elevate the temperature (with caution) after the initial exothermic phase to drive the reaction to completion. | Incomplete conversion is a common issue in scaled-up reactions. Monitoring the reaction is key to determining the optimal reaction time. |
| Formation of Isomeric Impurities | Ensure the bromination step is complete before initiating nitration. The directing effect of the bromo group is crucial for regioselectivity. | The electronic properties of the substituents on the quinoline ring direct the position of nitration. The presence of a bromo group at the 5-position strongly directs the nitro group to the 8-position. |
Problem 3: Thermal Runaway During Nitration
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inadequate Heat Removal | Ensure the pilot plant reactor has a sufficiently sized cooling jacket and that the heat transfer fluid is at the correct temperature and flow rate. Consider using a semi-batch process where the nitrating agent is added slowly.[13] | The heat generated by the exothermic nitration must be removed at a rate equal to or greater than the rate of heat generation to prevent a dangerous rise in temperature.[4][6] |
| Rapid Addition of Nitrating Agent | Add the nitrating agent (e.g., potassium nitrate or mixed acid) slowly and in a controlled manner. Use a dosing pump for precise control.[4] | A slow addition rate allows the cooling system to manage the heat evolved from the reaction, preventing accumulation of unreacted reagents and a sudden temperature spike.[4] |
| Agitation Failure | Install reliable and robust agitation systems with backup power. Monitor the agitator's performance throughout the reaction. | Loss of agitation can lead to the formation of a stagnant layer where heat can build up, creating a significant risk of a localized thermal runaway that can propagate through the entire reaction mass. |
Workflow & Decision Making
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
III. Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is crucial. The following table summarizes key analytical techniques for quality control.
| Analytical Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities.[15] | Column: C18 reversed-phase.[15] Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., phosphoric acid).[15] Detection: UV at a suitable wavelength (e.g., 220 nm).[15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities.[15] | Column: Capillary column (e.g., DB-5ms).[15] Ionization: Electron Impact (EI).[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product and identify major impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).[1] |
| Melting Point | To assess the purity of the final product. | A sharp melting point range close to the literature value indicates high purity.[1] |
IV. References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
-
Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE.
-
Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. ResearchGate.
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate.
-
Continuous flow nitration in miniaturized devices. PMC.
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
-
Nitration reaction safety. YouTube.
-
NITRIC ACID SAFETY.
-
US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
-
DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
-
EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
-
A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. Benchchem.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
common impurities in 5-Bromo-8-nitroquinoline and their removal
Welcome to the technical support center for 5-Bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the highest purity of this compound for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthesis, which typically involves the bromination and subsequent nitration of a quinoline or isoquinoline precursor.[1][2][3] The most prevalent impurities include:
-
Positional Isomers: The formation of isomers such as 8-bromo-5-nitroisoquinoline can occur, and their separation can be challenging due to similar physical properties.[1]
-
Over-brominated Products: Species like 5,8-dibromoisoquinoline may form if the bromination step is not carefully controlled.[1]
-
Unreacted Starting Materials: Residual starting materials, such as isoquinoline, can remain in the crude product.[1]
-
Incomplete Nitration Products: Depending on the synthetic route, you might find 5-bromoisoquinoline that has not undergone nitration.
-
Other Nitro-isomers: Small amounts of other nitro-substituted bromoisoquinolines can also be present.[4]
Q2: I have a yellowish to brownish solid after my synthesis. Is this normal, and what does the color indicate?
A2: Yes, it is common for crude this compound to appear as a slightly yellow or light brown solid.[1][2] This coloration is often due to the presence of residual reagents, side-products, and potentially some degradation products. While a slight yellow tint can be acceptable for some applications, a darker brown color usually signifies a higher level of impurities that should be removed for sensitive downstream applications.
Q3: What is the most effective method for purifying crude this compound?
A3: The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography.[1][5]
-
Recrystallization is an excellent method for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[5][6]
-
Column Chromatography is a more powerful technique for separating compounds with different polarities.[5] It is particularly useful when dealing with a complex mixture of impurities or when a very high purity is required.[1]
The choice between these methods depends on the impurity profile and the desired final purity. Often, a combination of both is used for achieving the highest purity.
Troubleshooting Guides
Issue 1: My recrystallization is not yielding pure crystals.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] For this compound, a mixture of heptane and toluene has been shown to be effective.[1][2]
-
Slow Cooling is Crucial: Rapid cooling can trap impurities within the crystal lattice.[5] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[6]
-
Use the Minimum Amount of Hot Solvent: Adding too much hot solvent will result in a lower yield as more of your product will remain dissolved in the mother liquor upon cooling. The goal is to create a saturated solution at the boiling point of the solvent.[5]
-
Consider a Hot Filtration Step: If you observe insoluble impurities in your hot solution, a hot filtration step through a fluted filter paper or a small plug of cotton can remove them before cooling.
Issue 2: I am having difficulty separating isomers using column chromatography.
Troubleshooting Steps:
-
Optimize Your Solvent System (Eluent): The separation of closely related isomers often requires fine-tuning of the eluent polarity. For this compound, a gradient elution with a mixture of dichloromethane and diethyl ether (e.g., starting from 9:1 and gradually increasing the polarity) has been reported to be successful.[1] Experiment with different solvent ratios to achieve the best separation.
-
Choose the Right Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.[1] However, if separation on silica is proving difficult, consider using alumina, which has a different selectivity.[5]
-
Increase the Column Length: A longer column provides more theoretical plates, which can improve the separation of compounds with similar retention factors (Rf values).[5]
-
Decrease the Flow Rate: A slower flow rate allows for better equilibration of the analytes between the stationary and mobile phases, often leading to improved resolution.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on established procedures for the purification of this compound.[1][2]
Materials:
-
Crude this compound
-
Heptane
-
Toluene
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Prepare a solvent mixture of heptane and toluene (a common ratio is 4:1 v/v).[1]
-
Add a minimal amount of the solvent mixture to the crude product, just enough to create a slurry.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more hot solvent mixture dropwise if necessary to achieve full dissolution.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
| Parameter | Recommended Value | Rationale |
| Solvent System | Heptane/Toluene | Provides good solubility at high temperatures and poor solubility at low temperatures for this compound.[1][2] |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of pure, well-defined crystals and minimizes impurity inclusion.[5][6] |
| Washing Solvent | Ice-cold Heptane | Removes soluble impurities without dissolving a significant amount of the purified product. |
Protocol 2: Column Chromatography of this compound
This protocol is a general guideline based on reported chromatographic purification methods.[1]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane
-
Diethyl ether
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution to create a dry-load. Evaporate the solvent and carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 9:1 dichloromethane/diethyl ether.[1]
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of diethyl ether (e.g., to 6:1 dichloromethane/diethyl ether).[1]
-
Collect Fractions: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel | A versatile and effective stationary phase for separating moderately polar organic compounds.[1][5] |
| Mobile Phase | Dichloromethane/Diethyl Ether Gradient | Allows for the separation of compounds with a range of polarities, effectively removing both less polar and more polar impurities.[1] |
| Sample Loading | Dry Loading | Often provides better resolution and avoids issues with solvent effects at the top of the column. |
Visual Workflow
Caption: A typical workflow for the purification of this compound.
References
-
Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
- Google Patents: US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]
-
ACG Publications: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
The Royal Society of Chemistry: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
Amanote Research: (PDF) Synthesis of 5-Bromoisoquinoline and. Available at: [Link]
-
PubChem: this compound. Available at: [Link]
- Google Patents: DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
-
Chegg: Question: what is the mechanism for eqaution a and b. Available at: [Link]
-
YouTube: Organic Chemistry Lab: Recrystallization. Available at: [Link]
- Google Patents: EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Organic Syntheses Procedure: 6-methoxy-8-nitroquinoline. Available at: [Link]
-
Research Journal of Pharmacy and Technology: Significance of Stability Studies on Degradation Product. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Refining Recrystallization Solvent Systems for 5-Bromo-8-nitroquinoline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-bromo-8-nitroquinoline. Recrystallization is a powerful technique for achieving high purity, but its success is critically dependent on the selection of an appropriate solvent system. This document provides a foundational understanding, step-by-step protocols, and robust troubleshooting advice to navigate the challenges of refining a recrystallization procedure for this specific molecule.
Foundational Principles: Understanding the Solute-Solvent Interaction
Before initiating experimental work, understanding the physicochemical properties of this compound is paramount. Its structure—a quinoline core substituted with a bromine atom and a nitro group—governs its solubility behavior.
-
Polarity: The molecule possesses both non-polar (the aromatic quinoline ring) and highly polar (the nitro group) functionalities. This dual nature suggests that solvents of intermediate polarity are likely to be effective. The calculated XLogP3 value of 2.7 indicates moderate lipophilicity[1].
-
Functional Groups: The nitro group (NO₂) is a strong electron-withdrawing group and a hydrogen bond acceptor. The bromine atom adds to the molecular weight and influences crystal lattice energy. The quinoline nitrogen is weakly basic. These features suggest that polar aprotic solvents (e.g., acetone, ethyl acetate) or polar protic solvents (e.g., ethanol, isopropanol) could be good candidates.
An ideal recrystallization solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below[2][3]. This differential solubility is the driving force for crystallization upon cooling.
Systematic Protocol for Solvent System Selection
A methodical approach to screening and selection is more efficient than random trials. This process is divided into two stages: single solvent screening and mixed solvent development.
2.1. Experiment 1: Single Solvent Screening
The objective is to identify a single solvent that meets the ideal solubility criteria.
Materials:
-
Crude this compound (~100 mg per test)
-
A selection of solvents with varying polarities (see Table 1)
-
Test tubes or small Erlenmeyer flasks
-
Heating apparatus (hot plate, steam bath, or oil bath)
-
Vortex mixer
Procedure:
-
Initial Solubility Test: Place approximately 100 mg of the crude solid into a test tube. Add 1 mL of the chosen solvent at room temperature and vortex. Observe the solubility.
-
Hot Dissolution: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise, heating and mixing after each addition, until the solid just dissolves. Record the approximate volume of solvent used.[4] An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) near its boiling point.
-
Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the solution, as slow cooling promotes the formation of purer, larger crystals.[5]
-
Ice Bath Cooling: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.[2]
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will produce a significant crystalline precipitate. If no crystals form, the compound may be too soluble in that solvent. If the compound remains largely undissolved when hot, it is not a suitable solvent.
Data Summary: Candidate Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Predicted Solubility Profile for this compound |
| Hexane | Non-polar | 69 | Likely insoluble, potential as an anti-solvent. |
| Toluene | Aromatic | 111 | Potentially low to moderate solubility when hot. |
| Dichloromethane | Halogenated | 40 | Likely soluble; may have high solubility even when cold. A related compound, 8-nitroquinoline, was recrystallized from a Dichloromethane-Hexane mixture[6]. |
| Ethyl Acetate | Polar Aprotic | 77 | Good candidate; moderate polarity. |
| Acetone | Polar Aprotic | 56 | Good candidate; polar enough to dissolve the nitro group. |
| Isopropanol | Polar Protic | 82 | Good candidate. 8-nitroquinoline has been crystallized from isopropanol[7]. |
| Ethanol | Polar Protic | 78 | Good candidate; commonly used for aromatic compounds. |
| Methanol | Polar Protic | 65 | May be too effective, leading to high solubility even when cold. |
| Water | Polar Protic | 100 | Likely insoluble, potential as an anti-solvent. |
2.2. Experiment 2: Developing a Mixed-Solvent System
If no single solvent is ideal, a mixed-solvent (or solvent-antisolvent) system is the next logical step.[8][9] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[4][9]
Procedure:
-
Select the Pair: Choose a "good" solvent identified from Experiment 1 (e.g., one that dissolves the compound well when hot but perhaps too well when cold) and a miscible "bad" solvent (e.g., one where the compound was insoluble). Common pairs include ethanol-water, acetone-hexane, or toluene-hexane.[5]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[10]
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy or turbid. This cloudiness is the point of saturation, where the compound begins to precipitate.[4][10]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, creating a perfectly saturated hot solution.[8]
-
Crystallization: Set the flask aside to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals via vacuum filtration.[10]
Visualization: Mixed-Solvent Selection Workflow
Caption: Workflow for mixed-solvent recrystallization.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is common when the solution is too concentrated or cools too quickly, or if the impurity level significantly depresses the melting point.[11][12]
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (in a mixed system) or the single solvent to make the solution slightly less concentrated.[11][12]
-
Promote Slower Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Solvent Choice: Consider using a lower-boiling point solvent if possible, as this can sometimes mitigate the issue.
Q: I have a very poor crystal yield. How can I improve it?
A: A low yield is one of the most common recrystallization problems.[11] Several factors could be the cause:
-
Too Much Solvent: This is the most frequent error.[12] If you added too much solvent to dissolve the solid, a large portion of your compound will remain in the mother liquor upon cooling.
-
Incomplete Cooling: Ensure you have allowed sufficient time for cooling, first to room temperature and then for at least 15-20 minutes in an ice bath.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in significant loss of product. Ensure the flask is cold to the touch before filtration.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve them. Always use a minimal amount of ice-cold solvent for washing.[2]
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This indicates that the solution is not supersaturated, or that nucleation has not occurred.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[12]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.[11][12]
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then repeat the cooling process.
-
Add Anti-Solvent (if appropriate): If you are using a single-solvent system that is proving too effective, you can try adding a few drops of a miscible anti-solvent to decrease the compound's overall solubility.
Q: My final crystals are colored, but the pure compound should be colorless or pale yellow. How do I remove colored impurities?
A: Colored impurities can often be removed with activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly below its boiling point. Add a very small amount (e.g., a spatula tip) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[13]
-
Heating: Swirl the flask and gently heat it for a few minutes to allow the charcoal to adsorb the impurities.[13]
-
Hot Filtration: You must perform a hot gravity filtration to remove the fine charcoal particles before allowing the solution to cool and crystallize. Use fluted filter paper and a pre-heated funnel to prevent premature crystallization in the funnel.[10][13]
-
Note: Using too much charcoal can adsorb your product and reduce the yield.[13]
Frequently Asked Questions (FAQs)
Q: How do I handle a compound like a quinoline derivative that might interact with the stationary phase in chromatography?
A: The basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing or decomposition. While this guide focuses on recrystallization, if chromatography is used as a pre-purification step, consider deactivating the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (0.5-2%) or using an alternative stationary phase like neutral or basic alumina.[14]
Q: What is the optimal cooling rate for achieving the highest purity?
A: A slow cooling rate is almost always preferable. Allowing the solution to cool gradually to room temperature without disturbance allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[5] Rapid cooling, such as plunging a hot flask directly into an ice bath, traps impurities and leads to the formation of smaller, less pure crystals.[11]
Q: Can I reuse the filtrate (mother liquor) to recover more product?
A: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to increase the concentration of the dissolved compound and then repeating the cooling process. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the desired product.
References
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Chegg. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
Sources
- 1. This compound | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
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- 6. researchgate.net [researchgate.net]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 5-Bromo-8-nitroquinoline: A Technical Support Guide
Welcome to the technical support center for the synthesis of 5-Bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of this important chemical transformation. Our focus is to equip you with the expertise to navigate potential challenges and ensure the successful synthesis of your target compound.
I. Foundational Principles of Reaction Monitoring
The synthesis of this compound, a key building block in medicinal chemistry, typically proceeds via the nitration of 8-bromoquinoline or a one-pot bromination and nitration of quinoline.[1] Regardless of the route, diligent reaction monitoring is paramount to maximizing yield and purity while minimizing the formation of undesired side products. The primary technique for this purpose is Thin Layer Chromatography (TLC), valued for its simplicity, speed, and cost-effectiveness.[2]
II. Troubleshooting Guide: Real-time Reaction Analysis
This section addresses common issues encountered during the synthesis and monitoring of this compound in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots, and I'm unsure which corresponds to my product. How can I confidently identify the spots for the starting material, intermediate (if any), and the final product?
A1: This is a common challenge, especially when dealing with closely related isomers. Here's a systematic approach to spot identification:
-
Co-spotting is Key: The most reliable method is to use a "co-spot" on your TLC plate.[3] This involves spotting your starting material, the reaction mixture, and a combination of both in the same lane. The lane with the co-spot will show if the spot from the reaction mixture aligns perfectly with the starting material. As the reaction progresses, the starting material spot will diminish in intensity, and a new spot (the product) will appear.
-
Reference Standards: If available, spotting a pure sample of the expected product alongside the reaction mixture provides a definitive reference.
-
Polarity Considerations: In the synthesis of this compound, the product is generally more polar than the starting quinoline or 8-bromoquinoline due to the presence of the nitro group. Therefore, the product spot will have a lower Retention Factor (Rf) value on a normal-phase silica TLC plate.
-
Visualization Techniques: Utilize a UV lamp (254 nm) to visualize the spots. Quinoline derivatives are typically UV-active. If spots are faint, using a staining agent can enhance visibility.[4]
Q2: The reaction seems to have stalled; the starting material spot on the TLC is persistent, and the product spot is not intensifying. What are the likely causes and how can I resolve this?
A2: A stalled reaction can be attributed to several factors. Consider the following troubleshooting steps:
-
Reagent Purity and Stoichiometry: Ensure that your nitrating agent (e.g., potassium nitrate, fuming nitric acid) and sulfuric acid are of high purity and used in the correct stoichiometric amounts.[5][6] The presence of moisture can deactivate the nitrating species.
-
Temperature Control: The nitration of quinoline derivatives is highly temperature-dependent.[5] For the nitration of 8-bromoquinoline, the reaction is often carried out at elevated temperatures (e.g., 65 °C).[6] Conversely, the one-pot synthesis from isoquinoline requires careful temperature control at low temperatures during bromination, followed by a controlled increase for nitration.[7] Ensure your reaction temperature is being maintained at the optimal level as specified in your protocol.
-
Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure proper contact between the reactants. Increase the stirring rate if you suspect poor mixing.
-
Acid Concentration: The concentration of sulfuric acid is critical for the generation of the nitronium ion (NO₂⁺), the active electrophile. Using a lower concentration of sulfuric acid can significantly slow down or halt the reaction.
Q3: My TLC shows a new spot with a similar Rf to my desired product, suggesting the formation of an isomer. How can I confirm this and what can be done to minimize its formation?
A3: The formation of isomers is a known challenge in the electrophilic substitution of quinoline.[8][9]
-
Identification: The primary isomers in this synthesis are 5-nitroquinoline and 8-nitroquinoline when starting from quinoline, or other bromonitroquinoline isomers. While TLC can indicate the presence of multiple products, it may not be sufficient to definitively identify them. Techniques like ¹H NMR, LC-MS, or GC-MS are necessary for unambiguous structural confirmation.[10][11]
-
Minimizing Isomer Formation:
-
Reaction Conditions: The ratio of 5- and 8-nitro isomers is highly dependent on the reaction conditions, particularly the acid used and the temperature.[8][9] Strictly adhering to established protocols is crucial.
-
Starting Material: Starting with 8-bromoquinoline and then performing the nitration can provide better regioselectivity for the 5-nitro position compared to nitrating quinoline directly.[1]
-
Q4: After quenching the reaction, my crude product TLC looks clean, but the yield is very low. Where could my product have gone?
A4: Low yield despite a clean crude TLC can be perplexing. Here are some potential causes during the workup phase:
-
Incomplete Precipitation: The product is typically precipitated by pouring the acidic reaction mixture onto ice and then neutralizing it.[5][7] If the pH is not carefully adjusted to the optimal range (often slightly basic), the product may remain partially dissolved in the aqueous layer.
-
Extraction Issues: If an extraction is performed, ensure the correct solvent is used and that the aqueous layer is extracted multiple times to ensure complete recovery of the product.
-
Loss During Recrystallization: While recrystallization is excellent for purification, it can lead to significant product loss if not performed carefully.[5] Ensure you are not using an excessive amount of solvent and that the cooling process is gradual to maximize crystal formation.
III. Experimental Protocols for Reaction Monitoring
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
This protocol outlines the standard procedure for monitoring the synthesis of this compound using TLC.[3][4][12]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 or 8:2)[4]
-
UV lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with a lid.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, apply a small spot of the reaction mixture onto the baseline. On the same plate, spot the starting material and a co-spot (reaction mixture and starting material in the same spot).
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting material has disappeared or is significantly diminished in the reaction mixture lane. The appearance and intensification of a new, lower Rf spot indicate the formation of the this compound product.
Data Presentation: Typical TLC Profiles
| Compound | Typical Rf Value (Hexane:EtOAc 7:3) | Observations |
| 8-Bromoquinoline (Starting Material) | ~0.6 - 0.7 | Spot diminishes as the reaction progresses. |
| This compound (Product) | ~0.3 - 0.4 | Spot appears and intensifies over time. |
| Potential Isomers/Byproducts | Variable | May appear as faint spots with different Rf values. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
IV. Visualizing the Monitoring Workflow
The following diagram illustrates the decision-making process for monitoring the synthesis of this compound.
Sources
- 1. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. 8-BROMO-5-NITROQUINOLINE CAS#: 139366-35-1 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
stability issues of 5-Bromo-8-nitroquinoline under reaction conditions
Technical Support Center: 5-Bromo-8-nitroquinoline
A Guide to Navigating Stability and Reactivity in Synthetic Applications
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sometimes challenging building block. We will move beyond simple procedural lists to explore the chemical principles governing its stability, helping you troubleshoot common issues and optimize your reaction conditions for success.
Core Stability & Reactivity Profile
This compound is a crystalline solid used as an intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its reactivity is dominated by the interplay between the electron-withdrawing nitro group, the displaceable bromo substituent, and the heterocyclic quinoline core. Understanding this interplay is critical to predicting its behavior.
The nitro group at the C8 position strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C7) and para (C5) positions.[3][4] This activation, combined with the inherent reactivity of the nitro and bromo groups themselves, creates a landscape of potential reactions and side reactions.
| Condition | Stability Assessment | Underlying Rationale & Key Considerations |
| Strong Acids (e.g., H₂SO₄) | Generally Stable | The compound is synthesized under strongly acidic conditions, indicating good stability. The quinoline nitrogen will be protonated, further deactivating the ring.[1][2] |
| Strong Bases (e.g., NaOH, KOtBu) | Moderate to Low | Prone to decomposition on prolonged heating. The activated ring is susceptible to attack by strong nucleophiles like hydroxide. Can promote unwanted side reactions like Vicarious Nucleophilic Substitution (VNS).[4] |
| Reductive Conditions | Highly Reactive | The nitro group is readily reduced by a wide range of reagents (catalytic hydrogenation, metal/acid). The C-Br bond is also susceptible to reductive cleavage (hydrogenolysis).[5][6][7] Chemoselectivity is the primary challenge. |
| Oxidative Conditions | Generally Stable | The electron-deficient aromatic system is resistant to oxidation. However, extreme conditions should be avoided. |
| Heat | Moderate | Stable at its melting point (~136-139°C) but thermal decomposition can occur at higher temperatures.[8] Store in a cool place as recommended by safety guidelines.[9] |
| Light | Moderate | While not exceptionally photolabile, like many nitroaromatic compounds, prolonged exposure to high-intensity UV light should be avoided. Standard laboratory practice is to store in amber bottles. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during common synthetic transformations.
Section A: Issues During Nitro Group Reduction
The conversion of the 8-nitro group to the 8-amino group is a crucial step for further functionalization. However, it is fraught with potential side reactions.
Q1: My reduction of the nitro group to an amine is incomplete or sluggish. What are the common causes and solutions?
A1: Sluggish reduction is typically due to reagent deactivation or poor reaction setup.
-
Causality: Many metal-based reducing agents, like Tin(II) chloride (SnCl₂) or iron powder, can become passivated by surface oxidation. Catalysts for hydrogenation (e.g., Pd/C, Raney Ni) can lose activity due to improper storage or poisoning by impurities in the substrate or solvent.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or properly stored reducing agents. For SnCl₂, ensure you are using the dihydrate (SnCl₂·2H₂O) as specified in most protocols. For iron, pre-activation with dilute acid can be effective.
-
Solvent Choice: Ensure your solvent is pure and degassed, especially for catalytic hydrogenations, where oxygen can deactivate the catalyst.
-
Temperature & Stoichiometry: For metal/acid reductions, ensure sufficient equivalents of the metal and acid are used. Gentle heating may be required to initiate or complete the reaction. Monitor progress carefully by TLC.
-
Catalyst Loading: For catalytic hydrogenation, ensure adequate catalyst loading (typically 5-10 mol%). If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it.
-
Q2: I'm observing significant debromination as a side product when trying to reduce the nitro group. How can I achieve chemoselective reduction?
A2: This is the most common challenge. Debromination occurs because many reductive methods, especially catalytic hydrogenation, are also effective for aryl halide hydrogenolysis.[6] The key is to choose a reduction method with a different mechanism.
-
Causality: Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) readily cleaves C-Br bonds.[6] The relative rates of nitro reduction and debromination are highly dependent on the catalyst, solvent, and additives.
-
Recommended Solutions:
-
Metal in Acidic Media: This is often the most reliable method. The mechanism for nitro reduction by dissolving metals is less prone to cleaving the C-Br bond.
-
SnCl₂·2H₂O in Ethanol or Ethyl Acetate: A classic, highly reliable method for selective nitro reduction.
-
Iron Powder (Fe) in Acetic Acid or with NH₄Cl: A cost-effective and green alternative that generally preserves the C-Br bond.
-
-
Controlled Catalytic Transfer Hydrogenation: If hydrogenation is necessary, avoid high-pressure H₂ and aggressive catalysts. Consider transfer hydrogenation using sources like ammonium formate or cyclohexene with a less aggressive Pd catalyst. Careful monitoring is essential to stop the reaction after nitro reduction is complete.
-
| Method | Selectivity for Nitro Reduction | Common Pitfalls |
| SnCl₂·2H₂O / EtOH | Excellent | Aqueous workup can be cumbersome; tin waste. |
| Fe / Acetic Acid | Excellent | Can require heat; acidic workup. |
| Pd/C, H₂ (gas) | Poor to Moderate | High risk of debromination. [6] |
| Pd/C, Ammonium Formate | Good | Reaction can be exothermic; requires careful monitoring. |
Section B: Issues During Nucleophilic Aromatic Substitution (SNAr)
Q3: I'm trying to substitute the bromine at C5 with a nucleophile (e.g., an amine or alkoxide), but I'm getting low yields and a significant, unidentified side product. What is happening?
A3: You are likely observing a competing reaction known as Vicarious Nucleophilic Substitution (VNS) of hydrogen.
-
Causality: The powerful electron-withdrawing effect of the 8-nitro group stabilizes the negative charge of a Meisenheimer-like intermediate.[10][11] This stabilization occurs when a nucleophile attacks either the C5 position (bearing the bromine) or the C7 position (bearing a hydrogen). While attack at C5 leads to the expected SNAr product, attack at C7, followed by elimination of a hydride equivalent under basic conditions, leads to substitution at the C7 position.[4]
-
Troubleshooting & Optimization:
-
Control Basicity: VNS reactions are often promoted by strong bases (like KOtBu or LDA) used to deprotonate the incoming nucleophile. If possible, use a weaker base or pre-form the salt of your nucleophile to control the amount of free strong base in the reaction.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are standard for SNAr as they solvate the cation but leave the nucleophile reactive. These conditions can also favor VNS. Experimenting with less polar solvents might alter the reaction pathway, but could also slow down the desired SNAr.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate for the desired SNAr reaction. Higher temperatures may favor the competing VNS pathway.
-
Caption: Competing SNAr and VNS pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound? A1: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, open flames, or other ignition sources.[12][13] Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[12]
Q2: What is the best way to purify this compound? A2: Purification is typically achieved by recrystallization or column chromatography. Recrystallization from solvents like a toluene/heptane mixture or ethanol can be effective.[1] For column chromatography, silica gel with a gradient elution system, such as dichloromethane/diethyl ether or dichloromethane/ethyl acetate, provides excellent purity.[1]
Q3: What are the main safety hazards associated with this compound? A3: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] As with many nitroaromatic compounds, it should be handled with care due to potential toxicity.[3] Always consult the latest Safety Data Sheet (SDS) before use.[9][12][13]
Key Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group via SnCl₂
This protocol is designed to selectively reduce the nitro group to an amine while preserving the C-Br bond.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C). The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or adjust the pH to ~8-9 with 1M NaOH. Caution: This can be exothermic. A thick white precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-amino-5-bromoquinoline. Further purification can be achieved by column chromatography if necessary.
Caption: A decision-making workflow for troubleshooting nitro group reductions.
References
-
Benchchem. (2025). Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies. 14
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. 1
-
Sigma-Aldrich. (2025). Safety Data Sheet - this compound.
-
Brown, A. W., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. 2
-
Capot Chemical. (2026). Material Safety Data Sheet - 4-Bromo-8-nitroquinoline. 12
-
Wikipedia. Dehalogenation.
-
Thermo Fisher Scientific. (2012). Safety Data Sheet - 5-Bromoquinoline.
-
Fisher Scientific. (2025). Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. 9
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Amanote Research. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. 15
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 8-BROMO-5-NITROQUINOLINE. 13
-
ChemicalBook. 8-BROMO-5-NITROQUINOLINE CAS#: 139366-35-1.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 16
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Journal of Synthetic Chemistry. (2023). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. 17
-
Sadowski, B., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(11), 3169.
-
Wikipedia. Reduction of nitro compounds.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
-
Kwiecien, E. E., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 9, 1024–1029.
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- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Nitration
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale nitration of quinoline. It provides in-depth troubleshooting advice and frequently asked questions to ensure procedural safety and optimize reaction outcomes by effectively managing the inherent exothermic nature of this classic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in large-scale quinoline nitration?
A1: The nitration of quinoline is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] On a large scale, the ratio of heat transfer surface area to reactor volume decreases, making it much harder to dissipate this heat effectively.[2][3] Failure to control the temperature can lead to a rapid, self-accelerating increase in the reaction rate, a dangerous situation known as a thermal runaway.[4][5] This can result in violent boiling, excessive pressure buildup, and potentially catastrophic equipment failure.[5]
Q2: What are the primary products of quinoline nitration under typical acidic conditions?
A2: Under standard nitrating conditions using a mixture of nitric acid and sulfuric acid, quinoline is protonated to form the quinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack. Substitution, therefore, occurs on the benzene ring, yielding a roughly equal mixture of 5-nitroquinoline and 8-nitroquinoline.[6][7]
Q3: What are the key process parameters to monitor for safe operation?
A3: Continuous monitoring of critical process parameters is essential for safety.[8]
-
Temperature: This is the most vital parameter. Use fast-response sensors and set alarms for any deviation from the target range.[9]
-
Reactant Addition Rate: In semi-batch processes, the rate of nitrating agent addition directly controls the rate of heat generation.[10] The addition should be stopped immediately if a significant temperature increase is observed.[8]
-
Agitation/Stirring: Proper mixing is crucial for uniform temperature and reactant distribution, preventing localized "hot spots" where the reaction can accelerate uncontrollably.[8][11]
Q4: How does calorimetry data help in safely scaling up a nitration reaction?
A4: Reaction calorimetry is a technique used to measure the heat evolved during a chemical reaction.[12][13][14] By performing calorimetry studies at a small scale, you can determine the total heat of reaction, the rate of heat release, and the onset temperature for any decomposition or side reactions.[2] This data is crucial for calculating the required cooling capacity of the large-scale reactor and for designing inherently safer processes.[2][15]
Q5: What are the advantages of using continuous flow chemistry for quinoline nitration?
A5: Continuous flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration.[16][17] The small internal volume and high surface-area-to-volume ratio of flow reactors allow for highly efficient heat removal and precise temperature control.[1][16] This minimizes the risk of thermal runaway and can lead to improved selectivity and yield.[16]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during large-scale quinoline nitration, providing a systematic approach to problem resolution.
Scenario 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Symptoms: The reactor temperature is rising rapidly and is unresponsive to the cooling system, which is already at maximum capacity.
-
Immediate Actions:
-
Stop Reactant Addition: Immediately halt the feed of the nitrating agent.[8] This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that the cooling system is fully operational.
-
Prepare for Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of a pre-chilled, inert solvent or by dumping the reaction mass into a quench tank containing ice or cold water.[3][18]
-
-
Root Cause Analysis and Corrective Actions:
-
Inadequate Cooling Capacity: The heat generated by the reaction exceeds the heat removal capacity of the reactor.[15]
-
Solution: Re-evaluate the process using calorimetry data.[2] Reduce the reactant addition rate, use a more dilute solution, or upgrade the cooling system.
-
-
Loss of Cooling: A failure in the cooling system (e.g., loss of coolant flow).
-
Solution: Implement redundant cooling systems and regular maintenance checks.[5]
-
-
Incorrect Reagent Addition Rate: The nitrating agent was added too quickly.
-
Solution: Use a calibrated dosing pump and establish a strict, pre-validated addition profile.
-
-
Scenario 2: Low Yield of Nitroquinolines
-
Symptoms: The isolated product yield is significantly lower than expected.
-
Troubleshooting Steps:
-
Analyze Reaction Mixture: Use analytical techniques like HPLC or GC to determine the composition of the crude reaction mixture. Check for unreacted quinoline and the presence of byproducts.
-
Verify Reagent Quality: Ensure the concentration and purity of the nitric and sulfuric acids are as specified. Water content can significantly affect the reaction.[1]
-
Check Reaction Temperature: If the temperature was too low, the reaction may not have gone to completion. If it was too high, side reactions and degradation may have occurred.
-
Investigate Work-up Procedure: Product can be lost during the quenching and extraction phases. Ensure the pH is properly adjusted during neutralization and that the extraction solvent is appropriate.
-
Scenario 3: Poor Regioselectivity (Undesirable Isomer Ratio)
-
Symptoms: The ratio of 5-nitroquinoline to 8-nitroquinoline is not as expected, or other isomers are present.
-
Potential Causes and Solutions:
-
Reaction Temperature: While the 5- and 8- isomers are generally formed in similar amounts, temperature can sometimes influence this ratio.[6][7] Maintain a consistent and controlled temperature throughout the reaction.
-
Alternative Nitrating Agents: For different regioselectivity, consider alternative nitration strategies, although these may introduce new challenges. Some research has explored methods to achieve nitration at other positions.[19][20][21]
-
Purification Challenges: The physical properties of 5- and 8-nitroquinoline are very similar, making their separation difficult.[22] Specialized crystallization or chromatographic techniques may be required.[23]
-
Scenario 4: Agitator Failure
-
Symptoms: The agitator stops rotating, indicated by monitoring equipment or visual observation.
-
Immediate Actions:
-
Stop Reactant Addition IMMEDIATELY.
-
DO NOT ATTEMPT TO RESTART THE AGITATOR. An accumulation of unreacted nitrating agent can occur in a localized area. Restarting the agitator could cause rapid, uncontrolled mixing and a violent exothermic reaction.[8][24]
-
Initiate Emergency Quench: The safest course of action is to immediately and carefully quench the entire reaction mixture.[8]
-
-
Follow-up Actions:
-
Safely empty and clean the reactor.
-
Thoroughly investigate and repair the cause of the agitator failure before any further use. Implement preventative maintenance schedules for mechanical equipment.[11]
-
Data Presentation
Table 1: Critical Parameters for Managing Quinoline Nitration Exotherm
| Parameter | Recommended Control Strategy | Rationale |
| Reaction Temperature | Maintain between 0-10°C for controlled nitration.[7] | Lower temperatures slow the reaction rate and heat generation, reducing the risk of thermal runaway. |
| Nitrating Agent Addition | Slow, dropwise addition with continuous temperature monitoring.[25] | Controls the rate of heat evolution, ensuring it does not exceed the cooling capacity.[10] |
| Agitation Speed | Vigorous and consistent stirring. | Ensures homogenous distribution of reactants and temperature, preventing localized hot spots.[11][26] |
| Reagent Concentration | Use of mixed acid (H₂SO₄/HNO₃). | Sulfuric acid acts as a catalyst and absorbs the water formed, maintaining the nitrating strength.[6] |
| Emergency Preparedness | Have a quench tank and/or a supply of cold, inert solvent readily available. | Provides a means to rapidly halt the reaction in the event of a thermal runaway.[3] |
Experimental Protocols
Protocol 1: Reaction Calorimetry for Safety Assessment
This protocol outlines a general procedure for using a reaction calorimeter to obtain critical safety data before scaling up.
-
System Setup: Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Initial Charge: Charge the reactor with quinoline and the solvent (typically concentrated sulfuric acid).
-
Temperature Equilibration: Bring the reactor contents to the desired starting temperature.
-
Dosing: Begin the controlled, programmed addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid).
-
Data Acquisition: Continuously record the temperature of the reactor contents and the cooling jacket, as well as the heat flow.
-
Analysis: From the data, calculate the heat of reaction (ΔHr), the specific heat capacity of the reaction mass (Cp), and the adiabatic temperature rise (ΔTad).[2] This information is vital for assessing the severity of a potential runaway reaction.
Protocol 2: Large-Scale Quinoline Nitration (Semi-Batch)
This is a generalized protocol and must be adapted based on specific equipment and safety assessments derived from calorimetry data.
-
Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems (cooling, emergency quench, pressure relief) are operational.
-
Initial Charge: Charge the reactor with quinoline and concentrated sulfuric acid.
-
Cooling: Cool the mixture to the target temperature (e.g., 0-5°C) with vigorous agitation.
-
Nitrating Agent Addition: Slowly add the pre-chilled nitrating acid mixture (concentrated nitric and sulfuric acids) at a rate that allows the cooling system to maintain the target temperature.
-
Monitoring: Continuously monitor the internal temperature, agitator function, and reactant addition rate.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at the target temperature for a specified time to ensure the reaction goes to completion.
-
Quenching: Carefully transfer the reaction mixture to a separate vessel containing a large amount of crushed ice and water with vigorous stirring.[18]
-
Work-up: Neutralize the acidic mixture with a suitable base (e.g., sodium carbonate solution). Extract the nitroquinoline products with an appropriate organic solvent. Wash the organic layer and dry it before solvent removal.
Visualizations
Quinoline Nitration Mechanism
Caption: Electrophilic nitration of quinoline proceeds via the quinolinium ion.
Troubleshooting Logic for Temperature Excursions
Caption: Decision tree for managing unexpected temperature increases.
References
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
-
Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Indian Psychology. [Link]
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Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). LabManager. [Link]
-
Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. [Link]
-
Schmidt, H. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions, 91, 493-498. [Link]
-
Critical Considerations in Process Safety. (n.d.). H.E.L Group. [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. (2014, August). Health and Safety Executive. [Link]
-
THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2025, August 6). ResearchGate. [Link]
-
Sugiura, M., et al. (n.d.). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. [Link]
-
Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD PSB. [Link]
-
How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog. [Link]
-
Preparation and Properties of Quinoline. (n.d.). [Link]
-
Kulkarni, A. A. (2014, February 14). Continuous flow nitration in miniaturized devices. PMC - NIH. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. [Link]
-
Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society. [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia. [Link]
-
Industrial Nitration Processes. (n.d.). Scribd. [Link]
-
Understanding Calorimetry Experiments In Neutralisation Reactions. (2022, August 3). Online Learning College. [Link]
-
Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. [Link]
-
Calorimetry. (n.d.). [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position?. (2025, June 6). Chemistry Stack Exchange. [Link]
-
5.2 Calorimetry. (2019, February 14). Chemistry 2e | OpenStax. [Link]
-
How Does Calorimetry Measure Heat In Exothermic And Endothermic Reactions?. (2025, September 14). Chemistry For Everyone - YouTube. [Link]
-
3.5 – Calorimetry – General Chemistry for Gee-Gees. (n.d.). eCampusOntario Pressbooks. [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.).
-
Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. (n.d.). ResearchGate. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (n.d.). Beilstein Journals. [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). [Link]
-
Isaev, A. A., et al. (2023, October 30). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. [Link]
-
Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. [Link]
-
CHAPTER 12: Nitration Reactions. (2022, May 20). Books - The Royal Society of Chemistry. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
Urbanski, T., & Kutkiewicz, W. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC - NIH. [Link]
-
Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec. [Link]
-
Di-nitration troubleshooting. (2023, November 28). r/Chempros - Reddit. [Link]
-
Results: Visible effect on the reaction: Nitration of phenol in flow. (n.d.). Corning. [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [Link]
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Technical Support Center: Alternative Brominating Agents for Isoquinoline Synthesis
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the bromination of isoquinolines. As Senior Application Scientists, we have compiled this resource to explain not just the how, but the why behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic strategies.
This guide focuses on moving beyond hazardous traditional reagents like liquid bromine, exploring safer and often more selective alternatives.
Frequently Asked Questions (FAQs): General Isoquinoline Bromination
Q1: Why is direct bromination of isoquinoline with elemental bromine (Br₂) often problematic?
A1: While elemental bromine is a powerful brominating agent, its use presents several challenges. It is a highly corrosive, volatile, and toxic liquid, making it difficult and hazardous to handle, especially on a large scale.[1] Furthermore, reactions with Br₂ can sometimes lack regioselectivity, leading to mixtures of products and difficult purifications.[2][3] The reaction is also highly exothermic and can lead to over-bromination.
Q2: What is the underlying principle for achieving regioselective bromination on the isoquinoline core?
A2: The key to regioselectivity is controlling the electronic properties of the isoquinoline nucleus. Isoquinoline has two rings: a pyridine ring (heterocyclic) and a benzene ring (carbocyclic).
-
Under neutral conditions, the pyridine ring is electron-deficient, but the nitrogen lone pair can participate in directing substitution.
-
Under strong acidic conditions (e.g., concentrated H₂SO₄), the nitrogen atom is protonated.[4] This protonation strongly deactivates the entire heterocyclic ring towards electrophilic attack. Consequently, electrophilic bromination is directed exclusively to the less deactivated benzene ring, primarily at the C-5 and C-8 positions.[5][6] The majority of modern selective bromination methods exploit this principle.[2][7]
Q3: How do I choose the right brominating agent for my specific isoquinoline derivative?
A3: The choice depends on several factors: the electronic nature of your substrate, the desired position of bromination (regioselectivity), safety considerations, and scale.
-
For C-5 bromination: N-Bromosuccinimide (NBS) in concentrated sulfuric acid is the most common and reliable method for selectively brominating the C-5 position of the unsubstituted isoquinoline.[2][3][4]
-
For substrates sensitive to strong acids: Pyridinium tribromide can be a milder alternative, although conditions may need optimization.[1][8] It is a stable, crystalline solid that is easier to handle than liquid bromine.[9]
-
For activated systems: If your isoquinoline already contains strong electron-donating groups, milder reagents and conditions may suffice. Conversely, deactivated systems may require harsher conditions or more potent brominating agents like N,N'-dibromoisocyanuric acid (DBI).[2][7]
The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a suitable brominating agent.
Troubleshooting Guide: N-Bromosuccinimide (NBS)
NBS is a convenient, crystalline source of electrophilic bromine, making it a go-to reagent for the regioselective bromination of isoquinolines.[10] However, success hinges on precise control of reaction conditions.
Q4: My NBS bromination of isoquinoline is giving a low yield of 5-bromoisoquinoline. What went wrong?
A4: Low yields are a common issue and can typically be traced back to one of the following factors:
-
Purity of NBS: NBS can decompose over time, releasing bromine and turning yellow or brown.[10] Using old or impure NBS is a primary cause of failure.
-
Insufficiently Strong Acid/Incomplete Protonation: The reaction's selectivity relies on the complete protonation of the isoquinoline nitrogen.
-
Incorrect Temperature Control: The reaction is highly temperature-sensitive.[2][7] Adding NBS at too high a temperature can lead to side products and decomposition.
-
Stoichiometry: Using too much NBS can lead to the formation of di-brominated products like 5,8-dibromoisoquinoline, which can be difficult to separate from the desired product.[11]
-
Solution: Use a slight excess of NBS (approx. 1.1-1.3 equivalents).[11] Carefully weigh your reagents and monitor the reaction by TLC or LC-MS to avoid over-bromination.
-
Q5: I am seeing multiple spots on my TLC plate, including what I suspect is a di-brominated product. How can I avoid this?
A5: The formation of 5,8-dibromoisoquinoline is a known side reaction.[3][11]
-
Causality: The first bromine atom added at the C-5 position is only weakly deactivating. If the reaction temperature is too high or excess NBS is present, a second electrophilic substitution can occur at the next most activated position, C-8.
-
Troubleshooting Steps:
-
Strict Stoichiometry: Do not exceed 1.3 equivalents of NBS.[11]
-
Temperature Management: Keep the reaction cold (below -15°C) during NBS addition and for the initial reaction period.[13]
-
Reaction Monitoring: Monitor the consumption of the starting material. Quench the reaction as soon as the isoquinoline is consumed to prevent further bromination of the product.
-
Comparative Data for Common Brominating Agents
| Reagent | Formula | Physical State | Key Advantages | Common Issues & Mitigation |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White Crystalline Solid | Easy to handle; high regioselectivity for C-5 in strong acid.[2][7] | Requires recrystallization; very sensitive to temperature and stoichiometry.[10][11] |
| Pyridinium Tribromide (PBr₃) | C₅H₆Br₃N | Red Crystalline Solid | Milder than Br₂; solid and easy to handle; less hazardous.[1][8][9] | Can be less reactive; may require heating; regioselectivity can be variable. |
| N,N'-Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | Solid | Highly reactive agent, useful for deactivated systems.[2][7] | Can easily lead to polybromination if not carefully controlled.[7] |
| Elemental Bromine (Br₂) | Br₂ | Fuming Red-Brown Liquid | Highly reactive; inexpensive. | Hazardous, volatile, toxic; often poor regioselectivity; produces HBr byproduct. |
Troubleshooting Guide: Pyridinium Tribromide (P·Br₃)
Pyridinium tribromide (or pyridinium perbromide) is a stable complex of pyridine, HBr, and Br₂. It acts as a solid source of electrophilic bromine and is safer to handle than liquid bromine.[9][14]
Q6: My bromination reaction using Pyridinium Tribromide is very slow or not proceeding. What should I do?
A6: This is a common issue stemming from the reagent's lower reactivity compared to Br₂ or activated NBS.
-
Causality: Pyridinium tribromide exists in equilibrium with its components in solution, slowly releasing Br₂. The reaction rate is dependent on factors that shift this equilibrium and on the activation of the substrate.
-
Troubleshooting Steps:
-
Increase Temperature: Unlike NBS/H₂SO₄ reactions, P·Br₃ reactions often require heating. Try running the reaction in a solvent like acetic acid or chloroform at reflux.
-
Add a Lewis Acid Catalyst: A mild Lewis acid can help activate either the brominating agent or the substrate, accelerating the reaction.
-
Check Solvent: P·Br₃ is soluble in polar solvents.[14] Ensure you are using an appropriate solvent (e.g., acetic acid, methanol) that can facilitate the reaction.
-
Q7: The regioselectivity of my reaction with Pyridinium Tribromide is poor. How can I improve it?
A7: While P·Br₃ is milder, achieving high regioselectivity may still require acidic conditions to deactivate the pyridine ring of the isoquinoline.
-
Solution: Perform the reaction in an acidic solvent like glacial acetic acid. This provides a source of protons to deactivate the heterocyclic ring, thereby directing bromination to the C-5/C-8 positions of the carbocyclic ring. If selectivity is still poor, the NBS/H₂SO₄ system remains the more reliable choice for C-5 monobromination.[2][7]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Bromoisoquinoline using NBS
This protocol is adapted from a verified procedure and is highly effective for selectively producing 5-bromoisoquinoline.[11][13]
Materials:
-
Isoquinoline (97%)
-
N-Bromosuccinimide (NBS), recrystallized [11]
-
Concentrated Sulfuric Acid (96%)
-
Crushed Ice
-
Ammonium Hydroxide (or NaOH) solution for neutralization
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated H₂SO₄ (e.g., 130 mL).
-
Cool the acid to below 10°C in an ice bath.
-
Slowly add isoquinoline (e.g., 15 mL, 128 mmol) to the stirred acid, ensuring the internal temperature does not exceed 30°C.[11]
-
Once the addition is complete and the isoquinoline is fully dissolved, cool the solution to -25°C using a dry ice-acetone bath.
-
Add recrystallized NBS (e.g., 1.1-1.2 equivalents) in small portions to the vigorously stirred solution. Critically, maintain the internal temperature between -26°C and -22°C during the addition.[11]
-
Stir the reaction mixture for 2-3 hours at -20°C ± 2°C. Monitor the reaction by TLC (a typical mobile phase is ethyl acetate/hexane) until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 1 kg) with stirring.
-
Slowly neutralize the cold aqueous solution by adding a concentrated base (e.g., ammonium hydroxide). Ensure the temperature is kept low during neutralization. The product will often precipitate.
-
Extract the product with a suitable organic solvent (e.g., 3 x 150 mL of ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-bromoisoquinoline by column chromatography or recrystallization.
The following diagram illustrates the key stages of this protocol.
Caption: Key steps for the synthesis of 5-bromoisoquinoline using NBS.
References
-
Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons. [Link]
-
Request PDF: Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). ResearchGate. [Link]
-
Brown, A. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 81, 98. [Link]
-
Wiley. (1999). Activating Agents and Protecting Groups. [Link]
-
Tan, S., & Sarjadi, M. S. (2017). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
-
Gouliaev, A. H., & Brown, A. D. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synlett. [Link]
-
Fuchs, P. L. (Ed.). (2013). Handbook of Reagents for Organic Synthesis: Reagents for Radical and Radical Ion Chemistry. John Wiley & Sons. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
- Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Internet Archive. (1999). Handbook of reagents for organic synthesis. [Link]
-
Wiley. (n.d.). Activating Agents and Protecting Groups. [Link]
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles. Wiley-VCH. [Link]
-
Unknown. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
-
Chegg.com. (2018). Solved Pyridinium tribromide is preferred in bromination. [Link]
-
Wikipedia. (n.d.). Pyridinium perbromide. [Link]
-
Raut, B. (2020). Reactions of Isoquinoline. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Gujjarappa, R., et al. (2020). Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008. ResearchGate. [Link]
-
den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 283-286. [Link]
-
Ahluwalia, V. K., & Kumar, S. (n.d.). Pomeranz-Fritsch Reaction. [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry. [Link]
-
Request PDF: Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (n.d.). ResearchGate. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Deshmukh, A. R., et al. (2015). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Organic Chemistry: An Indian Journal. [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]
-
Allery, C. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. [Link]
-
Bobbitt, J. M., et al. (1965). Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250. [Link]
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
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Validation & Comparative
A Guide to the Spectroscopic Scrutiny of 5-Bromo-8-nitroquinoline: A Comparative ¹H and ¹³C NMR Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Substituted quinolines, a class of heterocyclic compounds, are of particular interest due to their prevalence in a wide array of biologically active molecules.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-8-nitroquinoline, a key intermediate in organic synthesis.[2] Given the absence of publicly available experimental spectra for this specific compound, this guide will present a detailed prediction of its NMR characteristics, substantiated by a comparative analysis with structurally related quinoline derivatives.
The strategic placement of a bromine atom at the C5 position and a strongly electron-withdrawing nitro group at the C8 position creates a unique electronic environment within the quinoline ring system. Understanding the influence of these substituents on the chemical shifts and coupling constants of the aromatic protons and carbons is paramount for unequivocal structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and a comparative study of experimentally determined data for analogous compounds.[3][4][5][6][7][8]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline core. The electron-withdrawing nature of the nitro group at C8 and the bromine at C5 will significantly deshield the protons, shifting their resonances downfield.[3]
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-2 | ~9.0 - 9.2 | dd | J = 4.0, 1.5 |
| H-3 | ~7.6 - 7.8 | dd | J = 8.5, 4.0 |
| H-4 | ~8.6 - 8.8 | dd | J = 8.5, 1.5 |
| H-6 | ~8.0 - 8.2 | d | J = 8.0 |
| H-7 | ~7.5 - 7.7 | d | J = 8.0 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display nine signals for the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the hybridization state of the carbon atoms and the electronic effects of the substituents.[4][5][9] Carbonyl carbons, if present, would appear significantly downfield (170-220 ppm), but in this aromatic system, the carbons directly attached to the electronegative nitro group and bromine atom will be notably affected.[7][10]
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~152 |
| C-3 | ~123 |
| C-4 | ~135 |
| C-4a | ~148 |
| C-5 | ~118 |
| C-6 | ~134 |
| C-7 | ~125 |
| C-8 | ~140 |
| C-8a | ~129 |
Comparative Analysis with Structurally Related Quinolines
To substantiate the predicted spectral data, a comparative analysis with experimentally characterized quinoline derivatives is essential. The following table presents the reported ¹H and ¹³C NMR data for 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-hydroxyquinoline.
| Compound | Proton/Carbon | Chemical Shift (δ) [ppm] & Multiplicity | Reference |
| 5-Bromo-8-methoxyquinoline | H-2 | 8.89-8.91 (dd) | [11] |
| H-4 | 8.43 (dd) | [11] | |
| H-3 | 7.49 (dd) | [11] | |
| H-6 | 7.66 (d) | [11] | |
| H-7 | 6.87 (d) | [11] | |
| OCH₃ | 4.04 (s) | [11] | |
| C-2 | 149.7 | [11] | |
| C-4 | 135.5 | [11] | |
| C-5 | 111.8 | [11] | |
| C-8 | 152.2 | [11] | |
| 5,7-Dibromo-8-hydroxyquinoline | H-2 | 8.98 (dd) | [12] |
| H-4 | 8.46 (dd) | [12] | |
| H-3 | 7.77 (dd) | [12] | |
| H-6 | 7.85 (s) | [12] | |
| OH | 3.37 (s) | [12] |
The data from 5-bromo-8-methoxyquinoline provides a strong basis for our predictions.[11] The electron-donating methoxy group at C8 in this analog will shield the protons and carbons compared to the electron-withdrawing nitro group in our target molecule. This is reflected in the upfield shift of H-7 (6.87 ppm) in the methoxy derivative. Conversely, the nitro group in this compound is expected to cause a significant downfield shift for the adjacent protons and carbons.
Experimental Protocol for NMR Analysis
The following is a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for substituted quinolines.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard like tetramethylsilane (TMS) can be added. For routine characterization, referencing to the residual solvent peak is common.[13]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.[13]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[13]
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of this compound with atom numbering and the general workflow for its NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: General workflow for the NMR analysis of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles and comparative data from analogous structures, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocol further equips scientists with the necessary methodology to obtain high-quality NMR data. As a self-validating system, the comparison of experimentally acquired spectra with the predictions laid out in this guide will provide a robust confirmation of the compound's identity.
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
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Illuminating the Molecular Blueprint: A Comparative Guide to Confirming the Structure of 5-Bromo-8-nitroquinoline by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the mass spectrometric characterization of 5-bromo-8-nitroquinoline, a substituted quinoline of interest in medicinal chemistry. We will explore the rationale behind experimental choices, predict fragmentation patterns based on first principles, and compare the insights gleaned from mass spectrometry with those from other powerful analytical techniques.
The Analytical Challenge: Why Mass Spectrometry?
This compound presents a distinct analytical challenge due to the presence of multiple functional groups on the quinoline scaffold: a bromine atom and a nitro group. Each of these imparts specific reactivity and fragmentation behavior under mass spectrometric analysis. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide invaluable structural information, mass spectrometry offers a unique combination of sensitivity, speed, and detailed fragmentation data that is crucial for confirming the molecular weight and connectivity of the molecule.
Ionization Techniques: A Tale of Two Strategies
The choice of ionization technique is paramount in mass spectrometry, dictating the extent of fragmentation and the type of information obtained. For a molecule like this compound, two common techniques offer complementary insights: Electron Ionization (EI) and Electrospray Ionization (ESI).
| Ionization Technique | Principle | Fragmentation | Primary Information |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing the ejection of an electron to form a radical cation (M+•).[1][2][3] | Hard Ionization: The high internal energy of the molecular ion leads to extensive and reproducible fragmentation.[2][3] | Detailed structural information from the fragmentation pattern. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated molecules ([M+H]+).[4][5] | Soft Ionization: Minimal fragmentation, with the spectrum dominated by the pseudomolecular ion.[5][6] | Accurate molecular weight determination. |
For the purpose of confirming the structure of this compound, EI-MS is the more informative technique due to its detailed fragmentation pattern, which acts as a molecular fingerprint.
Decoding the Mass Spectrum: A Predicted Fragmentation Pathway
An Electron Ionization (EI) mass spectrum of this compound is predicted to exhibit a series of characteristic fragments. The fragmentation pathway is a logical cascade of bond cleavages, driven by the stability of the resulting ions and neutral losses.
A key diagnostic feature will be the molecular ion peak (M+•) . Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[7][8] This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.
The molecular weight of this compound (C9H5BrN2O2) is approximately 253 g/mol . Therefore, we expect to see the M+• peak cluster at m/z 252 and 254.
The subsequent fragmentation is dictated by the relative lability of the substituents and the stability of the quinoline ring. The nitro group is a common site for initial fragmentation in aromatic compounds.
Here is a proposed fragmentation pathway:
Caption: Proposed EI fragmentation pathway for this compound.
Key Predicted Fragments:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Significance |
| 252/254 | [C9H5BrN2O2]+• (Molecular Ion) | - | Confirms molecular weight and presence of one bromine atom. |
| 222/224 | [C9H5BrNO]+• | •NO | Characteristic loss from a nitroaromatic. |
| 206/208 | [C9H5Br N]+• | •NO2 | Another characteristic loss from a nitroaromatic. |
| 173 | [C9H5N2O2]+ | Br• | Loss of the bromine radical. |
| 127 | [C9H5N]+ | Br•, •NO2 | Corresponds to the quinoline radical cation. |
| 100 | [C8H4]+ | Br•, •NO2, HCN | Further fragmentation of the quinoline ring. |
This predicted fragmentation pattern is supported by GC-MS data available in the PubChem database for this compound, which lists major fragments at m/z 196, 194, 135, and 127.[9] The presence of fragments at m/z 194/196 could correspond to the loss of both NO and O from the molecular ion. The fragment at m/z 127 is consistent with the quinoline radical cation.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a standard protocol for acquiring an EI mass spectrum of this compound.
Caption: Experimental workflow for EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile solvent such as methanol or dichloromethane.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines, typically using a standard calibrant like perfluorotributylamine (PFTBA).
-
Ionization Source Parameters: Set the ion source to EI mode. The standard electron energy for generating reproducible spectra is 70 eV.
-
Mass Analyzer Parameters: Set the mass analyzer to scan a relevant mass range, for instance, from m/z 50 to 300, to ensure the capture of both the molecular ion and all significant fragments.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe is suitable. If the sample is part of a mixture, coupling the mass spectrometer with a gas chromatograph (GC-MS) is the preferred method.
-
Data Acquisition and Analysis: Acquire the mass spectrum and process the data. Identify the molecular ion peak cluster and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and reference spectra if available.
A Broader Perspective: Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on the convergence of data from multiple analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides connectivity information. | Isomers can be difficult to distinguish without high-resolution MS and tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.[3][10][11][12] | Unambiguous determination of stereochemistry and isomerism. Non-destructive. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in a crystalline solid.[6][10][11][12][13] | Provides the absolute structure of the molecule. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation. |
A combined analytical approach provides the most robust structural confirmation. For instance, NMR can definitively distinguish between this compound and its isomers, such as 8-bromo-5-nitroquinoline[7], while mass spectrometry confirms the molecular weight and the presence of the key functional groups through fragmentation. If a suitable crystal can be obtained, X-ray crystallography offers the ultimate confirmation of the molecular structure.
Conclusion
Mass spectrometry, particularly with Electron Ionization, is an indispensable technique for the structural confirmation of this compound. The characteristic isotopic pattern of the molecular ion provides definitive evidence for the presence of bromine, and the fragmentation pattern offers a detailed fingerprint of the molecule's structure. By understanding the principles of ionization and fragmentation, and by comparing the data with that from complementary techniques like NMR and X-ray crystallography, researchers can confidently elucidate the structure of this and other complex organic molecules, ensuring the integrity and progression of their scientific endeavors.
References
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ResearchGate. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Retrieved from [Link]
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Zhang, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 825.
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PubChem. (n.d.). 8-Quinolinol, 5-bromo-. Retrieved from [Link]
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ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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ResearchGate. (2011). 8-Nitroquinoline. Retrieved from [Link]
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-
ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]
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TMP Chem. (2016, April 5). Mass Spectral Fragmentation Pathways [Video]. YouTube. [Link]
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A Comparative Analysis for the Bench Scientist: 5-Bromo-8-nitroquinoline vs. 8-Bromo-5-nitroquinoline
An In-depth Guide to the Synthesis, Properties, and Potential Applications of Two Key Isomeric Building Blocks
In the landscape of modern medicinal and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. The strategic placement of substituents on this bicyclic heteroaromatic system can dramatically influence its physicochemical properties and biological activity. This guide provides a detailed comparative study of two important isomers: 5-Bromo-8-nitroquinoline and 8-Bromo-5-nitroquinoline. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive understanding of their distinct characteristics, guiding rational selection and application in research and development.
Structural and Physicochemical Distinctions: A Tale of Two Isomers
At first glance, this compound and 8-Bromo-5-nitroquinoline are simple constitutional isomers. However, the differential placement of the bromine and nitro groups on the quinoline ring system imparts unique electronic and steric features, which in turn govern their reactivity, physical properties, and interactions with biological targets.
| Property | This compound | 8-Bromo-5-nitroquinoline |
| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol [1] | 253.05 g/mol |
| CAS Number | 176967-80-9[1] | 139366-35-1[2] |
| Appearance | Light yellow solid | Light yellow to yellow solid[2] |
| Melting Point | 137-139 °C[3] | 136-137 °C[2] |
| Boiling Point | 370.5 °C at 760 mmHg[4] | 370.5±27.0 °C (Predicted)[2] |
| Density | - | 1.747±0.06 g/cm³ (Predicted)[2] |
| pKa | - | 0.16±0.29 (Predicted)[2] |
| XLogP3 | 2.7[1] | 3.1 |
The subtle difference in the substitution pattern has a noticeable impact on the predicted lipophilicity (XLogP3), with the 8-bromo isomer being slightly more lipophilic. This seemingly minor variation can have significant consequences for solubility, membrane permeability, and pharmacokinetic profiles in a drug development context.
Spectroscopic Fingerprints: Distinguishing the Isomers
Spectroscopic analysis provides the definitive means of distinguishing between these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound:
-
¹H NMR (500 MHz, DMSO-d₆): δ 9.78 (s, 1H), 8.84 (d, J = 5.9 Hz, 1H), 8.35 (AB, 1H, J = 8.2), 8.33 (d, 1H, J = 8.3), 8.12 (dd, 1H, Jₐ = 0.8, Jₑ = 6.0)[3].
-
¹³C NMR (DMSO-d₆): δ 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9[3].
8-Bromo-5-nitroquinoline: While a complete, assigned spectrum is not readily available in the literature, a ¹H NMR spectrum is available for reference[5]. The expected chemical shifts would differ significantly from the 5-bromo isomer due to the different electronic environment of the protons.
Infrared (IR) Spectroscopy
This compound:
-
IR (CHCl₃) cm⁻¹: 3053, 1619, 1580, 1485, 1374, 1265, 1201[3]. The strong bands at approximately 1580 cm⁻¹ and 1374 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
8-Bromo-5-nitroquinoline: Specific experimental IR data is not widely published. However, it would be expected to show characteristic peaks for the aromatic C-H, C=C, and C=N stretching vibrations, as well as strong absorptions for the nitro group, similar to its isomer.
Synthesis Strategies: Pathways to Isomeric Purity
The synthesis of these isomers requires careful control of reaction conditions to achieve regioselectivity.
Synthesis of this compound
A common and effective method involves a one-pot procedure starting from isoquinoline. This approach avoids the isolation of the intermediate 5-bromoisoquinoline[6].
Caption: One-pot synthesis of this compound.
Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline [3][6]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, maintaining a low temperature.
-
Bromination: Cool the solution to approximately -25 °C and add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below -20 °C.
-
Nitration: After the bromination is complete, add potassium nitrate (KNO₃) at a controlled rate while keeping the temperature below -10 °C.
-
Work-up: Allow the reaction to warm to room temperature, then pour it onto crushed ice. Adjust the pH to 8 with aqueous ammonia.
-
Isolation: Isolate the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., heptane/toluene).
Synthesis of 8-Bromo-5-nitroquinoline
The synthesis of 8-Bromo-5-nitroquinoline typically starts from 8-bromoquinoline.
Caption: Synthesis of 8-Bromo-5-nitroquinoline.
Experimental Protocol: Synthesis of 8-Bromo-5-nitroquinoline [2]
-
Reaction Setup: Dissolve 8-bromoquinoline in concentrated sulfuric acid at room temperature and then cool the mixture to 0 °C.
-
Nitration: Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 65 °C for an extended period (e.g., 48 hours).
-
Work-up: Cool the reaction mixture and pour it into ice.
-
Extraction and Isolation: Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified.
Comparative Reactivity and Rationale
The electronic properties of the two isomers dictate their reactivity. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution (SₙAr).
-
This compound: The bromine at the 5-position is activated towards nucleophilic substitution by the nitro group at the 8-position. The nitro group's electron-withdrawing effect is transmitted through the aromatic system, making the carbon atom attached to the bromine more electrophilic.
-
8-Bromo-5-nitroquinoline: Similarly, the bromine at the 8-position is activated by the nitro group at the 5-position.
The relative reactivity of the two isomers in SₙAr reactions would depend on the stability of the Meisenheimer intermediate formed upon nucleophilic attack. A detailed computational study would be required to definitively predict which isomer is more reactive. However, both isomers are valuable precursors for introducing a wide range of nucleophiles to the quinoline core. The readily reducible nitro group in both isomers also provides a facile entry to the corresponding aminoquinolines, which are versatile intermediates for further functionalization[3].
Biological Activity and Potential Applications: An Emerging Picture
Anticancer Activity
Quinoline derivatives are known to possess a wide range of anticancer activities[7]. The introduction of nitro and bromo groups can enhance this activity. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent anticancer effects[8][9]. While not a direct comparison, studies on other bromo-nitroquinoline isomers can provide insights. For example, some bromo-nitro quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines[10]. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and generate reactive oxygen species (ROS)[8].
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives are well-known for their antimicrobial properties[11][12]. Nitroxoline (8-hydroxy-5-nitroquinoline) is used as an antimicrobial agent[13]. The antimicrobial activity is often linked to the chelation of metal ions essential for microbial enzymes. The presence of both a bromo and a nitro group on the quinoline scaffold is expected to confer antimicrobial properties to both this compound and 8-bromo-5-nitroquinoline.
The following workflow is a general representation of how the antimicrobial activity of these compounds could be evaluated.
Caption: General workflow for evaluating antimicrobial activity.
Conclusion and Future Outlook
This compound and 8-Bromo-5-nitroquinoline, while structurally similar, possess distinct physicochemical properties that arise from the unique positioning of their functional groups. This guide has compiled the available data on their synthesis, characterization, and potential reactivity. Both isomers serve as valuable and versatile building blocks for the synthesis of more complex, biologically active molecules.
The lack of direct comparative biological data presents a clear opportunity for future research. A head-to-head comparison of their anticancer and antimicrobial activities, using standardized assays, would provide invaluable information for medicinal chemists and drug discovery professionals. Such studies would not only elucidate the structure-activity relationship of these specific isomers but also contribute to the broader understanding of how substituent positioning on the quinoline scaffold can be fine-tuned to optimize therapeutic potential.
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A Comparative Guide to the Biological Activities of Bromo-Nitroquinoline and Chloro-Iodo-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The strategic placement of different functional groups on this heterocyclic structure can dramatically modulate a compound's physicochemical properties and its interaction with biological targets. This guide focuses on a comparative analysis of two distinct classes of halogenated quinolines: bromo-nitroquinolines and chloro-iodo-quinolines. Understanding the nuanced differences in their biological performance is critical for the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Two Mechanisms
Both bromo-nitroquinoline and chloro-iodo-quinoline derivatives have demonstrated significant potential as anticancer agents, albeit through differing mechanistic pathways.
Comparative Cytotoxicity
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. While direct head-to-head studies are limited, a comparison of available data for representative compounds against various cancer cell lines provides valuable insights into their relative potencies.
Table 1: Comparative Anticancer Activity (IC₅₀) of Representative Quinolines
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) |
| Bromo-Nitroquinoline | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0[1] |
| HT29 (Human Colon Carcinoma) | 26.2[1] | ||
| HeLa (Human Cervical Cancer) | 24.1[1] | ||
| Chloro-Iodo-Quinoline | Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | HL60 (Leukemia) | 2.1 |
| Raji (B-cell Lymphoma) | 2.4 | ||
| U937 (Leukemic Monocyte Lymphoma) | 2.9 | ||
| A2780 (Ovarian Cancer) | 3.1 | ||
| PANC-1 (Pancreatic Cancer) | 3.5 | ||
| DHL-4 (Lymphoma) | 4.3 |
Note: The IC₅₀ values for Clioquinol are from a single study for comparative consistency, though they were not tested against the same cell lines as 6,8-Dibromo-5-nitroquinoline in the cited literature.
From the available data, Clioquinol appears to exhibit potent cytotoxicity across a broader range of cancer cell lines at lower micromolar concentrations compared to the tested bromo-nitroquinoline. However, it is crucial to acknowledge that the absence of a nitro group in Clioquinol and the presence of a hydroxyl group contribute significantly to its mechanism of action, making this a comparison of two distinct pharmacophores. The synergistic effect of the bromine and nitro substitutions on the quinoline scaffold is evident, as 6,8-dibromoquinoline alone shows no inhibitory activity, while the addition of a nitro group at the C-5 position confers significant anticancer effects[1].
Mechanistic Insights: A Divergence in Cellular Targets
The anticancer properties of these two classes of quinolines stem from their interaction with different cellular pathways.
Bromo-Nitroquinolines: Inducers of Apoptosis and Topoisomerase Inhibition
The primary anticancer mechanism attributed to bromo-nitroquinolines involves the induction of programmed cell death, or apoptosis[1]. The presence of the electron-withdrawing nitro group is believed to play a crucial role in this process. Furthermore, some brominated quinoline derivatives have been found to inhibit topoisomerase I, an enzyme essential for DNA replication and repair[1]. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks, ultimately triggering apoptosis[1][2][3][4][5].
Chloro-Iodo-Quinolines: Proteasome Inhibition and Disruption of Key Signaling Pathways
Clioquinol, a well-studied chloro-iodo-quinoline, exerts its anticancer effects primarily through the inhibition of the proteasome, a cellular complex responsible for degrading unwanted or damaged proteins[6][7][8]. By acting as a metal ionophore, Clioquinol can transport copper into cancer cells, and the resulting Clioquinol-copper complex inhibits the chymotrypsin-like activity of the proteasome[7]. This disruption of protein homeostasis leads to the accumulation of pro-apoptotic proteins and the suppression of pro-survival signaling pathways, including NF-κB and mTOR[9].
Antimicrobial Activity: A Broad Spectrum of Efficacy
Both classes of compounds have also been investigated for their antimicrobial properties, with notable differences in their spectrum of activity.
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC) of Representative Quinolines (in µg/mL)
| Compound Class | Representative Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bromo-Nitroquinoline | 7-Bromoquinoline-5,8-dione derivatives | 0.80 - 1.00 | Resistant | Resistant |
| Chloro-Iodo-Quinoline | Clioquinol | ≤5.58 µM | >837.97 µM | 0.25 - 2.0 |
Note: The data for 7-Bromoquinoline-5,8-dione derivatives indicates a range of activity, and resistance to E. coli and C. albicans was observed in the cited study. Clioquinol's activity against E. coli is significantly lower than against S. aureus and C. albicans.
The available data suggests that while bromo-nitroquinoline derivatives can be effective against Gram-positive bacteria like S. aureus, they may have limited activity against Gram-negative bacteria and fungi. In contrast, Clioquinol demonstrates potent activity against Gram-positive bacteria and is also an effective antifungal agent, though its efficacy against Gram-negative bacteria is considerably weaker.
Mechanistic Insights: Targeting Essential Cellular Processes
Bromo-Nitroquinolines: Inhibition of Bacterial Enzymes
The antimicrobial action of some bromo-substituted quinolines is attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. The primary mode of action for compounds like 5-bromo-5-nitro-1,3-dioxane (bronidox) is suggested to be the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.
Chloro-Iodo-Quinolines: Metal Chelation and Disruption of Fungal Cell Integrity
Clioquinol's antimicrobial activity is often linked to its ability to chelate metal ions that are essential for the function of various microbial enzymes. In fungi, Clioquinol has been shown to alter cell permeability and inhibit the formation of pseudohyphae, a key virulence factor in yeasts like Candida albicans.
Experimental Protocols
For the validation and reproducible evaluation of the biological activities of these quinoline derivatives, standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Broth Microdilution Method for MIC Determination
This is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth is the MIC.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the quinoline derivative and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This guide has provided a comparative analysis of the biological activities of bromo-nitroquinoline and chloro-iodo-quinoline derivatives. While both classes exhibit promising anticancer and antimicrobial properties, they do so through distinct mechanisms and with different spectrums of activity.
-
Bromo-nitroquinolines show potential as inducers of apoptosis and topoisomerase inhibitors, with notable anticancer activity. Their antimicrobial efficacy appears more targeted towards Gram-positive bacteria.
-
Chloro-iodo-quinolines , exemplified by Clioquinol, act as potent proteasome inhibitors with a broader range of anticancer activity. Their antimicrobial profile includes both Gram-positive bacteria and fungi.
The choice between these scaffolds for further drug development will depend on the desired therapeutic target and indication. Future research should focus on direct comparative studies of optimized derivatives from both classes against a standardized panel of cancer cell lines and microbial strains to provide a more definitive assessment of their relative therapeutic potential. Elucidating the precise molecular interactions and downstream signaling effects will be crucial for the rational design of next-generation quinoline-based therapeutics.
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A Comparative Guide to the Synthesis Efficiency of Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged core profoundly influences the physicochemical and pharmacological properties of the resulting molecules. Parameters such as lipophilicity, metabolic stability, and binding interactions can be finely tuned, making the efficient synthesis of halogenated quinolines a critical endeavor in drug discovery and development.
This guide provides an in-depth comparison of the synthetic efficiency of various methods for preparing halogenated quinolines. Rather than a rigid recitation of protocols, we will delve into the causality behind experimental choices, offering insights to inform your synthetic strategy. We will explore two primary approaches: the construction of the quinoline ring from halogenated precursors and the direct halogenation of a pre-formed quinoline core.
Strategic Approaches to Halogenated Quinoline Synthesis
The efficient synthesis of a target halogenated quinoline hinges on a strategic choice between two fundamental pathways:
-
Ring-Forming Reactions with Halogenated Precursors: This approach involves incorporating the halogen atom into one of the starting materials before the quinoline ring is constructed. This strategy often provides excellent control over regioselectivity.
-
Direct Halogenation of the Quinoline Core: This method involves the direct introduction of a halogen atom onto a pre-existing quinoline scaffold. While potentially more atom-economical, this approach can be challenged by issues of regioselectivity.
The choice between these strategies is governed by the desired substitution pattern, the availability of starting materials, and the inherent reactivity of the quinoline ring system.
I. Ring-Forming Reactions: Building from Halogenated Precursors
Classic named reactions remain the bedrock of quinoline synthesis. The use of halogenated anilines, benzaldehydes, or ketones in these reactions is a robust strategy for producing regiochemically defined halogenated quinolines.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a powerful method for constructing quinolines via the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
The efficiency of the Friedländer synthesis can be significantly enhanced through microwave irradiation. A catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been shown to dramatically improve reaction yields for the assembly of diverse 8-hydroxyquinolines, increasing them from 34% with traditional oil bath heating to 72%.[1] This rapid, single-step, and convergent method allows for the use of readily available starting materials to afford quinolines with diverse substitution patterns.[1]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["2-Amino-halogenatedAryl Aldehyde/Ketone"] -- "α-MethyleneCarbonyl Compound" --> B{Condensation}; B -- "Acid or Base Catalyst" --> C[Cyclization & Dehydration]; C --> D["Halogenated Quinoline"];
}
-
Caption: Generalized workflow of the Friedländer synthesis for halogenated quinolines.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of Halogenated 8-Hydroxyquinolines [1]
-
To a microwave vial, add the 2-amino-3-hydroxybenzaldehyde (1.0 equiv.), the respective ketone (1.2 equiv.), and ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired halogenated 8-hydroxyquinoline.
The Gould-Jacobs Reaction: A Pathway to 4-Quinolones
The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, proceeding through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2][3] This method is particularly effective for anilines bearing electron-donating groups in the meta-position.
Modern adaptations of the Gould-Jacobs reaction have focused on improving its efficiency. The use of microwave irradiation can dramatically shorten reaction times and improve yields.[4][5] For instance, the initial condensation can be completed in as little as 7 minutes under microwave irradiation, compared to several hours with conventional heating.[5] The subsequent cyclization step, which traditionally requires high temperatures, can be facilitated by using Eaton's reagent (P₂O₅ in methanesulfonic acid), allowing for milder reaction conditions and good to excellent yields.[5]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Halogenated Aniline"] -- "AlkoxymethylenemalonateEster" --> B{Condensation}; B -- "Heat or Microwave" --> C[Anilidomethylenemalonate]; C -- "High Temperatureor Eaton's Reagent" --> D{Cyclization}; D --> E["Halogenated4-Hydroxyquinoline-3-carboxylate"]; E -- "Hydrolysis &Decarboxylation" --> F["Halogenated4-Hydroxyquinoline"];
}
-
Caption: Stepwise progression of the Gould-Jacobs reaction for synthesizing halogenated 4-hydroxyquinolines.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [5]
-
Step 1: Condensation
-
A neat, equimolar mixture of the halogenated aniline and diethyl ethoxymethylenemalonate is subjected to microwave irradiation for approximately 7 minutes.
-
The resulting anilidomethylene malonate intermediate is then purified, typically by crystallization.
-
-
Step 2: Cyclization
-
The purified intermediate from Step 1 is treated with Eaton's reagent.
-
The mixture is heated to 80-100 °C for 2 hours.
-
The reaction is quenched with water, and the precipitated product is collected by filtration and purified to yield the corresponding ethyl 6-halogenated-4-quinolone-3-carboxylate.
-
The Skraup Synthesis: A Classic Approach
The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[6][7][8] While effective, this reaction is notoriously exothermic and can be difficult to control.[6] The yield of the Skraup synthesis is influenced by factors such as the substituents on the aniline and the choice of oxidizing agent.[6] For instance, the synthesis of quinoline from aniline can achieve yields of 84-91%.[6]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Halogenated Aniline"] -- "Glycerol, H₂SO₄,Oxidizing Agent" --> B{Dehydration of Glycerol to Acrolein}; B --> C{Michael Addition}; C --> D{Cyclization & Dehydration}; D --> E{Oxidation}; E --> F["Halogenated Quinoline"];
}
-
Caption: Mechanistic overview of the Skraup synthesis for preparing halogenated quinolines.
Experimental Protocol: Modified Skraup Synthesis [6]
-
In a suitable reaction vessel, cautiously add concentrated sulfuric acid to a mixture of the halogenated aniline and glycerol.
-
Add a moderator, such as ferrous sulfate, to control the exothermic nature of the reaction.
-
Gently heat the mixture. Once the reaction initiates, it will become exothermic.
-
Maintain the reaction temperature for several hours.
-
After cooling, the mixture is diluted with water and neutralized with a base to precipitate the crude product.
-
The crude quinoline is then purified by steam distillation or column chromatography.
II. Direct Halogenation of the Quinoline Core
The direct introduction of a halogen onto a pre-formed quinoline ring is an attractive strategy due to its atom economy. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging.
Regioselectivity of Direct Halogenation
The outcome of the direct halogenation of quinoline is highly dependent on the reaction conditions and the nature of the halogenating agent.
-
Chlorination and Bromination: Direct chlorination and bromination of quinoline typically yield mixtures of 5- and 8-haloquinolines, along with di- and poly-halogenated products. The regioselectivity can be influenced by the presence of activating or deactivating groups on the quinoline ring. Bromination is generally more regioselective than chlorination.[9][10][11]
-
Iodination: Direct iodination of quinoline is often less efficient and may require the use of more reactive iodinating agents.
-
Fluorination: Direct fluorination of quinoline is highly challenging due to the high reactivity of elemental fluorine and is rarely employed.
Modern methods have emerged to address the challenge of regioselectivity. For example, a metal-free, C5-selective halogenation of 8-substituted quinolines has been developed using inexpensive and atom-economical trihaloisocyanuric acids or N-halosuccinimides.[12][13] These reactions proceed under mild, aqueous conditions with high yields and excellent regioselectivity.[12][13]
Table 1: Comparison of Direct Halogenation Methods
| Halogenating Agent | Halogen | Typical Position(s) | Conditions | Yields | Reference(s) |
| NCS | Cl | 5 | Water, room temp. | Good to excellent | [13] |
| NBS | Br | 5 | Water, room temp. | Good to excellent | [13][14] |
| NIS | I | 5 | Water, room temp. | Good to excellent | [13] |
| TCCA | Cl | 5 | Acetonitrile, room temp. | Good to excellent | [12] |
| TBCA | Br | 5 | Acetonitrile, room temp. | Good to excellent | [12] |
Experimental Protocol: Metal-Free C5-Selective Halogenation [12][13]
-
To a solution of the 8-substituted quinoline in the appropriate solvent (e.g., water or acetonitrile), add the N-halosuccinimide (NCS, NBS, or NIS) or trihaloisocyanuric acid (TCCA or TBCA).
-
Stir the reaction mixture at room temperature for the specified time (typically ranging from 15 minutes to a few hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
III. Other Efficient Methods for Halogenated Quinoline Synthesis
The Sandmeyer Reaction: Access to a Range of Halides
The Sandmeyer reaction provides a reliable method for introducing a halogen (Cl, Br, or I) onto an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a halide.[2][3][15] This method is particularly useful for synthesizing haloquinolines that are not readily accessible through other routes.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Aminoquinoline"] -- "NaNO₂, H⁺" --> B["Diazonium Salt"]; B -- "CuX (X = Cl, Br, I)" --> C["Halogenated Quinoline"];
}
-
Caption: A simplified workflow for the Sandmeyer reaction to produce halogenated quinolines.
Experimental Protocol: Sandmeyer Iodination of 8-Aminoquinoline [15]
-
Dissolve 8-aminoquinoline in an acidic solution (e.g., aqueous HCl).
-
Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to proceed, often with gentle warming.
-
The resulting 8-iodoquinoline can then be isolated by extraction and purified.
IV. Comparative Efficiency and Strategic Recommendations
The "most efficient" method for synthesizing a halogenated quinoline is highly dependent on the specific target molecule and the available resources.
-
For Regiocontrolled Synthesis: When a specific isomer is required, ring-forming reactions using halogenated precursors (e.g., Friedländer, Gould-Jacobs) are generally the preferred strategy. The regiochemistry is locked in by the starting material, avoiding the separation of isomers that can be a drawback of direct halogenation.
-
For Atom Economy and Step-Efficiency: Direct C-H halogenation is an attractive option, particularly with the advent of modern, highly regioselective methods. These approaches can significantly shorten synthetic sequences and reduce waste.
-
Influence of the Halogen:
-
Fluorine: The synthesis of fluoroquinolines often relies on the use of fluorinated building blocks in ring-forming reactions, as direct fluorination is generally not feasible.
-
Chlorine and Bromine: Both chloro- and bromoquinolines can be efficiently prepared through either ring-forming reactions or direct halogenation. Bromination reactions are often more selective than chlorination.[9][10][11]
-
Iodine: Iodoquinolines are commonly synthesized via the Sandmeyer reaction from the corresponding aminoquinoline. Direct iodination is also possible but may be less efficient.
-
-
The Impact of Microwave Synthesis: The use of microwave irradiation has been shown to significantly improve the efficiency of many quinoline syntheses, most notably the Friedländer and Gould-Jacobs reactions, by reducing reaction times and increasing yields.[1][16][17]
Conclusion
The synthesis of halogenated quinolines is a rich and evolving field. While classical named reactions provide a robust foundation for constructing these important molecules, modern advancements in catalysis and reaction conditions, such as microwave-assisted synthesis and regioselective C-H functionalization, are paving the way for more efficient and sustainable synthetic routes. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and devise optimal strategies for the synthesis of novel halogenated quinolines for applications in drug discovery and beyond.
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Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1758-1763. [Link]
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Yadav, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Journal of the Iranian Chemical Society, 20(11), 2845-2878. [Link]
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Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 937-942. [Link]
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Wang, C., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(11), 2153-2157. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Li, J., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34621-34625. [Link]
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Sravanthi, G., & Parvathi, A. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100821. [Link]
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Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
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Ashton, K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108. [Link]
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Reddit. (2018). Why is bromination more regioselective then chlorination? Retrieved from [Link]
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Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Guo, W., et al. (2017). An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes. Tetrahedron Letters, 58(1), 51-54. [Link]
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Khan Academy. (n.d.). Selectivity of Bromination vs Chlorination. Retrieved from [Link]
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Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
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YouTube. (2022). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2022). Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. Catalysts, 12(1), 89. [Link]
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Potter, M. E., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
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Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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O'Brien, C. J., & Tellez, J. L. (2013). Recent Advances in the Friedländer Reaction. Arkivoc, 2013(1), 1-26. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81. [Link]
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Suzuki, Y., et al. (2000). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters, 41(51), 10025-10028. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-89. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(6), 4711-4722. [Link]
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Al-Hussain, S. A., & El-Faham, A. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2954. [Link]
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Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1279–1290. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Bhongade, M. A., & Yeole, M. P. (2026). GREEN SYNTHESIS OF SOME QUINOLINE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences, 13(1), 445-452. [Link]
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Singh, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106093. [Link]
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Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Retrieved from [Link]
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D'Souza, S., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2797. [Link]
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Besson, T., & Thiéry, V. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3163. [Link]
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da Silva, A. C. S., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1612. [Link]
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Bîcu, E., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(4), 2133. [Link]
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Kim, J. N., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. Organic Letters, 4(20), 3465-3467. [Link]
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Gordon, M., & Pearson, D. E. (1964). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. The Journal of Organic Chemistry, 29(2), 329-332. [Link]
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A Comparative Guide to the Validation of an HPLC Method for Purity Testing of 5-Bromo-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like 5-Bromo-8-nitroquinoline, a key intermediate in the synthesis of various pharmacologically active agents, rigorous analytical control is paramount. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for purity assessment, comparing it with an alternative technique to offer a comprehensive perspective for analytical scientists. This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations.
The Critical Role of Purity in Drug Synthesis
This compound serves as a crucial building block in medicinal chemistry. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have a significant impact on the toxicological profile and therapeutic efficacy of the final drug product. Therefore, a validated, robust, and sensitive analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
The Chosen Analytical Approach: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its high resolving power, sensitivity, and reproducibility. For a moderately polar compound like this compound, RP-HPLC offers an ideal platform for separating the main component from potential impurities.
The "Why" Behind the Method: A Rationale for Chromatographic Conditions
The selection of chromatographic parameters is a critical step driven by the physicochemical properties of the analyte and potential impurities.
-
Column: A C18 column is selected for its versatility and proven performance in separating a wide range of compounds. The non-polar stationary phase will interact with the aromatic quinoline ring, providing good retention.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is employed. The gradient allows for the effective elution of impurities with a wide range of polarities. The formic acid helps to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks by minimizing secondary interactions with the silica backbone of the stationary phase.
-
Detection: UV detection at 254 nm is chosen as the quinoline ring system possesses a strong chromophore, ensuring high sensitivity for both the API and related aromatic impurities.
A Head-to-Head Comparison: HPLC vs. Quantitative Nuclear Magnetic Resonance (qNMR)
While HPLC is a powerful technique for purity determination, it is not without its limitations. A comparison with an alternative method, such as Quantitative Nuclear Magnetic Resonance (qNMR), provides a more complete analytical picture.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Quantitative analysis based on the direct proportionality between the integrated NMR signal intensity and the number of nuclei. |
| Selectivity | High, tunable by adjusting column chemistry and mobile phase composition. | High, depends on the chemical shift dispersion of the signals. |
| Sensitivity | High (typically ng to pg range). | Moderate (typically µg to mg range). |
| Reference Standard | Requires a highly purified reference standard of the analyte for quantification. | Can be a primary ratio method, allowing for quantification against an unrelated, certified internal standard. |
| Impurity Detection | Detects impurities that are separable and have a UV chromophore. | Detects proton-containing impurities; structural elucidation of unknown impurities is possible. |
| Throughput | High, suitable for routine quality control. | Lower, more suitable for reference standard characterization and purity confirmation. |
The Gold Standard: Method Validation According to ICH Q2(R1) Guidelines
A cornerstone of a reliable analytical method is its validation, which demonstrates its suitability for the intended purpose.[1][2][3][4] The following section outlines the validation of the proposed HPLC method for this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Prepare a solution of this compound reference standard.
-
Prepare solutions of potential impurities. Based on the synthesis of this compound, potential impurities could include starting materials like isoquinoline, brominating agents, and by-products such as 5,7-dibromo-8-nitroquinoline.[5][6]
-
Prepare a spiked sample solution containing the reference standard and all potential impurities.
-
Inject all solutions into the HPLC system.
-
Assess the resolution between the this compound peak and the peaks of the potential impurities.
Acceptance Criteria: The resolution between the main peak and all impurity peaks should be greater than 1.5.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the target analytical concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Experimental Protocol:
DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
DL = 3.3 × (σ / S)
-
QL = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).
-
S = the slope of the calibration curve.
Acceptance Criteria: The QL should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution with each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
Logical Relationship of Purity Analysis in Drug Development
Caption: The role of purity analysis in the API lifecycle.
Conclusion
The presented RP-HPLC method, when validated according to ICH guidelines, provides a robust, sensitive, and reliable approach for the purity assessment of this compound. While HPLC is an indispensable tool for routine quality control, orthogonal techniques like qNMR offer complementary information and can be invaluable for the characterization of reference standards and the investigation of complex impurity profiles. The choice of analytical methodology should always be guided by the specific requirements of the analysis and a thorough understanding of the strengths and limitations of each technique. This comprehensive guide serves as a foundational document for establishing a scientifically sound and regulatory-compliant purity testing strategy for this compound and other related pharmaceutical intermediates.
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-
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
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-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
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-
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-
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Comparative Anticancer Potency: A Guide to 5-Nitroquinoline and 5-Bromo-8-Nitroquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a vast array of biologically active compounds.[1][2] Its derivatives have particularly garnered significant interest in oncology for their potent and diverse anticancer properties.[3][4] A key strategy in enhancing the therapeutic efficacy of this scaffold involves the targeted substitution on the quinoline ring system. This guide provides an in-depth, objective comparison of the anticancer potency of two promising classes of quinoline derivatives: 5-nitroquinolines and their halogenated counterparts, specifically focusing on the influence of bromo- and nitro-substitutions.
We will dissect the available experimental data, explore the underlying mechanisms of action, and provide detailed, validated protocols for assessing the anticancer potential of these compounds.
Structural Rationale: The Role of Nitro and Bromo Substituents
The introduction of specific functional groups to the quinoline core is a deliberate design choice aimed at modulating the molecule's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.
-
5-Nitroquinolines : The electron-withdrawing nature of the nitro group at the 5-position can significantly alter the electron density of the aromatic system. This modification is often explored to enhance cytotoxicity.[5] A prominent example is 8-hydroxy-5-nitroquinoline (Nitroxoline), a compound that has demonstrated remarkable anticancer activity.[6][7]
-
5-Bromo-8-Nitroquinolines : The addition of a halogen, such as bromine, is a classic medicinal chemistry strategy. The bromine atom at the 5-position, coupled with a nitro group at the 8-position, creates a distinct electronic and steric profile. Halogenation can improve membrane permeability, enhance binding affinity to target proteins, and potentially open new mechanistic pathways. The presence of a bromine atom has been noted as a favorable structural feature for potent anticancer effects in quinoline derivatives.[8]
Comparative Cytotoxicity: An Evidence-Based Analysis
The anticancer potency of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC₅₀ value signifies greater potency.[2] The following data, synthesized from multiple studies, compares the cytotoxic profiles of representative compounds from each class against a panel of human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Quinoline Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| 5-Nitroquinoline | 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Burkitt's lymphoma) | 0.438 µM | [7] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | HuCCT1 (Cholangiocarcinoma) | ~10 µM (at 24h) | [9] | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Panc-1 (Pancreatic) | Varies | [6] | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | A2780 (Ovarian) | Varies | [6] | |
| Bromoquinoline | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat brain tumor) | 6.7 - 25.6 µg/mL | [10] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical carcinoma) | 6.7 - 25.6 µg/mL | [10] | |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon carcinoma) | 6.7 - 25.6 µg/mL | [10] | |
| 5‐Bromo‐6,8‐dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | "Excellent Cytotoxicity" | [11] | |
| Quinoline-Chalcone | Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric cancer) | 1.38 µM | [12] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon cancer) | 5.34 µM | [12] | |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast cancer) | 5.21 µM | [12] |
Note: Direct head-to-head IC₅₀ data for 5-bromo-8-nitroquinoline derivatives was not available in the reviewed literature. The table includes data for bromo-substituted quinolines to provide a relevant comparison of the effect of halogenation.
From the available data, 8-hydroxy-5-nitroquinoline stands out as a particularly potent agent, with studies reporting it to be 5 to 10 times more toxic to human cancer cells than other analogues like clioquinol.[6][13][14] Brominated quinolines also demonstrate strong antiproliferative activity across a range of cancer cell lines.[10][11]
Mechanisms of Action: Divergent Pathways to Cell Death
The structural differences between 5-nitro- and bromo-nitro-quinoline derivatives lead to distinct mechanisms of anticancer activity.
The primary mechanism for the highly active 8-hydroxy-5-nitroquinoline (Nitroxoline) is the induction of intracellular Reactive Oxygen Species (ROS) .[6][14] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptosis. This effect is significantly potentiated by the presence of copper.[13] Unlike some related compounds, Nitroxoline is not a zinc ionophore, a property that may reduce the risk of neurotoxicity.[6][13]
Beyond ROS generation, Nitroxoline has been shown to inhibit the oncogenic FoxM1 signaling pathway .[9] This leads to the downregulation of key cell cycle proteins like cyclin D1 and cdc25b, and an upregulation of the cell cycle inhibitor p21, effectively halting cell proliferation.[9]
Caption: General experimental workflow for anticancer drug discovery.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [2][7][15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline for the experiment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in complete cell culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin). Causality: A dose-response curve is necessary to accurately calculate the IC₅₀ value.
-
Incubation: Incubate the plates for 48-72 hours. Causality: This duration allows sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [5]Causality: The amount of purple formazan produced is directly proportional to the number of viable cells.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [16]
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their predetermined IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using trypsin-EDTA. Combine all cells and centrifuge to form a pellet. Causality: Collecting both floating and adherent cells is critical as apoptotic cells often detach from the plate surface.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove residual medium and serum.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Causality: Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a membrane-impermeable DNA stain that only enters late apoptotic or necrotic cells with compromised membranes.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Outlook
The comparative analysis reveals that both 5-nitroquinoline and bromo-substituted quinoline derivatives are potent classes of anticancer agents. 8-hydroxy-5-nitroquinoline has emerged as a particularly strong candidate, backed by robust data demonstrating sub-micromolar efficacy and a well-defined mechanism centered on ROS-induced apoptosis. [6][7]While direct comparative data is sparse, the literature strongly supports that bromination is a highly effective strategy for designing potent quinoline-based anticancer agents, often acting through distinct mechanisms such as topoisomerase inhibition. [10] The choice between these scaffolds depends on the desired therapeutic strategy. The ROS-generating mechanism of 5-nitroquinolines may be particularly effective in cancers with compromised antioxidant systems. Conversely, the DNA-damaging mechanism of bromoquinolines acting as topoisomerase inhibitors offers a clinically validated approach applicable to a broad range of tumors.
Future research should focus on the direct synthesis and head-to-head evaluation of This compound derivatives against their 5-nitro counterparts. Such studies will provide definitive insights into the synergistic or antagonistic effects of these combined substitutions and will be instrumental in guiding the rational design of the next generation of quinoline-based anticancer therapeutics.
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- Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds - Benchchem.
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- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed.
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- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)
- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - Dove Medical Press.
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- The Anticancer Potential of Substituted Quinoline Deriv
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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Nitroquinolines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Functionalization of this privileged structure via nucleophilic aromatic substitution (SNAr) is a pivotal strategy in drug discovery for modulating biological activity and pharmacokinetic properties.[1] A frequent decision point in synthetic design is the choice of halogen on the quinoline ring—typically chlorine or bromine—as the leaving group. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-substituted nitroquinolines, grounded in mechanistic principles and experimental observations, to inform rational substrate selection.
The Decisive Factors: Electronegativity vs. C-X Bond Strength in SNAr
Unlike the familiar SN1 and SN2 reactions where leaving group ability follows I > Br > Cl > F, the reactivity order in SNAr is often inverted: F > Cl ≈ Br > I.[3][4] This reversal stems from the two-step addition-elimination mechanism that governs SNAr.
The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5][6][7] The stability of this intermediate is paramount. Consequently, two competing properties of the halogen substituent come into play:
-
Electronegativity: A more electronegative halogen (like chlorine) exerts a stronger inductive electron-withdrawing effect. This effect enhances the electrophilicity of the carbon atom being attacked, lowering the activation energy for the nucleophilic addition and stabilizing the negatively charged Meisenheimer complex.[6][8] This factor accelerates the rate-determining first step.
-
Carbon-Halogen (C-X) Bond Strength & Polarizability: The second step involves the expulsion of the halide leaving group to restore aromaticity. A weaker C-X bond (C-Br is weaker than C-Cl) facilitates faster cleavage. However, since this step is usually rapid and not rate-limiting, its influence on the overall reaction rate is often diminished.[4][6]
Therefore, a nuanced balance exists. For most activated systems, including nitro-substituted quinolines, the reaction rate is dictated by the formation of the Meisenheimer complex. In this scenario, the higher electronegativity of chlorine often makes chloro-substituted nitroquinolines more reactive than their bromo-substituted counterparts .[5][8]
Caption: SNAr Mechanism on a Halo-Nitroquinoline.
Comparative Reactivity: Experimental Insights
While theoretical principles provide a strong predictive framework, experimental data offers definitive validation. Studies on analogous halo-nitroaromatic systems consistently demonstrate the superior reactivity of chloro-derivatives under identical conditions. The activating effect of the nitro group is most potent when it is positioned ortho or para to the halogen leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[3][4][7]
| Substrate | Relative Rate (vs. Chloro) | Key Factor | Reference |
| p-Fluoronitrobenzene | 312 | High Electronegativity | [9] |
| p-Chloronitrobenzene | 1.0 | Baseline | [9] |
| p-Bromonitrobenzene | 0.8 | Lower Electronegativity | [9] |
| p-Iodonitrobenzene | 0.4 | Lowest Electronegativity | [9] |
| Table 1. Representative relative reaction rates of para-substituted halonitrobenzenes with sodium methoxide in methanol. This data illustrates the typical reactivity trend in SNAr reactions, where the more electronegative halogens lead to faster rates. |
For quinoline systems, this trend generally holds. The electron-withdrawing effect of the quinolinic nitrogen atom, combined with a nitro group at an activating position (e.g., positions 3 or 5 for a C4-halogen), renders the ring highly susceptible to nucleophilic attack. In these scenarios, the inductive pull of a chlorine atom at C4 will typically accelerate the reaction more effectively than a bromine atom at the same position.
Practical Implications for Synthesis
The choice between a bromo- or chloro-nitroquinoline substrate has direct consequences for reaction design:
-
Reaction Conditions: Due to their slightly higher reactivity, chloro-nitroquinolines may proceed under milder conditions (lower temperatures, shorter reaction times) compared to their bromo-analogs.[8] This can be advantageous when working with thermally sensitive substrates or nucleophiles.
-
Substrate Availability and Cost: Chloro-aromatics are often more commercially available and less expensive than their bromo counterparts, which can be a significant factor in process development and scale-up.
-
Selectivity: In molecules with multiple halogen substituents, the inherent reactivity difference (F > Cl > Br) can sometimes be exploited to achieve selective substitution at one position over another, although this requires careful optimization.
Experimental Protocol: A Representative SNAr Reaction
This protocol details a general procedure for the nucleophilic substitution of a 4-chloro-3-nitroquinoline with a generic secondary amine (e.g., piperidine or morpholine).
Objective: To synthesize a 4-amino-3-nitroquinoline derivative.
Materials:
-
4-Chloro-3-nitroquinoline (1.0 equiv)
-
Secondary Amine (e.g., Piperidine) (1.2 - 1.5 equiv)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Base (optional, e.g., K₂CO₃ or Et₃N) (1.5 - 2.0 equiv)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel)
Caption: General workflow for SNAr on a halo-nitroquinoline.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-chloro-3-nitroquinoline (1.0 equiv) and the chosen solvent. If a base is required to scavenge the HCl byproduct (particularly with amine hydrochlorides or less basic amines), add it at this stage.
-
Addition of Nucleophile: Add the secondary amine (1.2-1.5 equiv) to the stirred solution.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and maintain it with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halo-nitroquinoline spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate. Purify the crude product by silica gel column chromatography to yield the desired 4-amino-3-nitroquinoline.
Conclusion
For nucleophilic aromatic substitution on nitro-activated quinoline systems, the rate of reaction is primarily governed by the initial nucleophilic attack. Consequently, the strong inductive electron-withdrawing effect of chlorine typically outweighs the weaker C-X bond strength of bromine. This renders chloro-substituted nitroquinolines the more reactive and often preferred substrates for achieving efficient and rapid synthesis . While bromo-derivatives remain viable and useful alternatives, researchers can generally expect to employ milder conditions and achieve faster conversions with the corresponding chloro-analogs, a critical consideration in the expedient development of novel drug candidates.
References
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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Chmielewski, M. et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020. Available from: [Link]
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Sandelier, M.J. & DeShong, P. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. 2007. Available from: [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of 5-Bromo-8-nitroquinoline and Related Synthons
Introduction: Beyond the Scaffold
5-Bromo-8-nitroquinoline is a functionalized heterocyclic compound frequently employed as a synthetic intermediate in medicinal chemistry. Its quinoline core is a "privileged scaffold," forming the backbone of numerous FDA-approved drugs, from antimalarials like chloroquine to modern kinase inhibitors.[1] The presence of a bromine atom and a nitro group adds distinct electronic and steric properties, offering synthetic handles for further chemical modification.[2]
However, for researchers looking to advance this molecule from a mere building block to a potential biological probe or drug lead, a critical question arises: What does it actually do in a biological system? The very features that make the quinoline scaffold so versatile also create a high potential for promiscuous binding and off-target effects.[3] Obstacles such as poor bioavailability and potential off-target interactions can hinder the translation of promising quinoline-based compounds from the laboratory to clinical application.[3]
This guide provides a comprehensive framework for characterizing the cross-reactivity and potential biological targets of this compound. We will operate from the perspective that this compound has no well-defined primary target. Our objective is to build a strategy for its initial biological characterization, focusing on identifying both intended and unintended interactions. This guide will provide the rationale behind experimental choices, detailed protocols for key assays, and a comparative look at related quinoline derivatives to build a predictive target profile.
Part 1: Inferred Target Profile & Potential Cross-Reactivity
Direct experimental data on this compound is scarce. However, by examining its structural components—the quinoline core, the nitro group, and the bromine atom—we can infer a profile of potential biological activities and cross-reactivities based on well-documented analogs.
-
The Quinoline Core: This scaffold is notorious for its interaction with a wide range of biological targets. It is found in inhibitors of protein kinases, topoisomerases, and DNA methyltransferases.[3][4] Its planar structure allows it to intercalate into DNA, a mechanism that can lead to broad cytotoxic effects.[4]
-
The Nitro Group (-NO2): Nitroaromatic compounds are known to be biologically active, often acting as prodrugs that are metabolically reduced to exert their effects. This functional group is present in compounds with antibacterial, anticancer, and antiparasitic properties.[5][6] The nitro group can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and cellular stress.[5] This broad mechanism can impact multiple cellular pathways.
-
The Bromo- Substitution: Halogenation, particularly with bromine, can enhance the binding affinity of a compound to its target, often through halogen bonding. However, it also increases lipophilicity, which can lead to non-specific binding and altered pharmacokinetic properties. Brominated quinolines have shown potent antiproliferative and apoptotic effects in various cancer cell lines.[7]
-
8-Hydroxyquinoline Analogs (A Potential Metabolite): It is plausible that the 8-nitro group could be metabolically reduced to a hydroxylamine and subsequently to an 8-hydroxyquinoline. 8-hydroxyquinolines are potent metal chelators.[8][9] By sequestering essential metal ions like zinc and copper, they can disrupt the function of numerous metalloenzymes, leading to a broad spectrum of biological effects, including antimicrobial and anticancer activities.[8][10]
Based on this analysis, this compound should be considered a molecule with high potential for cross-reactivity. Key protein families to consider for off-target interactions include:
-
Protein Kinases: A major class of targets for quinoline-based molecules.[11]
-
DNA-Interacting Enzymes: Topoisomerases, polymerases, and DNA methyltransferases.[4][7]
-
Metalloenzymes: Due to the potential for metabolic conversion to an 8-hydroxyquinoline derivative.[8]
-
Dehydrogenases and Oxidoreductases: Often implicated as off-targets for quinoline-based drugs.[12]
Part 2: A Phased Experimental Framework for Profiling Cross-Reactivity
A systematic approach is essential to deorphanize a compound like this compound and understand its selectivity. We propose a three-phase workflow designed to move from broad, unbiased screening to specific cellular validation.
Phase 1: Broad Kinome Selectivity Profiling
Rationale: Given that a vast number of quinoline derivatives are kinase inhibitors, the kinome is the most logical starting point for screening.[11][13] A broad kinase panel screen provides a quantitative measure of a compound's potency and selectivity across hundreds of kinases, offering a first look at its potential targets and off-targets.[14][15] Commercial services offer comprehensive panels that cover the majority of the human kinome.[14][16][]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This protocol is a generalized representation of a common radiometric assay format.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 100x working stock (e.g., 100 µM) for the assay.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the required cofactors in a reaction buffer.
-
Initiation: Add the test compound at a final concentration (e.g., 1 µM) and ATP (containing radiolabeled ³³P-ATP) to initiate the kinase reaction. Include a DMSO-only well as a "no inhibitor" control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Termination & Capture: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unincorporated ³³P-ATP.
-
Detection: Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Data Presentation:
The results should be summarized in a table, highlighting the most potently inhibited kinases.
| Kinase Target | % Inhibition at 1 µM | Kinase Family |
| Kinase A | 95% | TK |
| Kinase B | 88% | CMGC |
| Kinase C | 25% | AGC |
| ... | ... | ... |
Phase 2: Unbiased Off-Target Identification with Chemical Proteomics
Rationale: While kinase screening is a logical first step, it is inherently biased. Chemical proteomics offers a powerful, unbiased method to identify the full spectrum of protein interactions within a complex biological sample, such as a cell lysate.[18][19] Techniques like affinity chromatography coupled with mass spectrometry can reveal unanticipated off-targets, providing a more complete picture of a compound's selectivity.[12]
Experimental Workflow: Affinity-Based Chemical Proteomics
This workflow describes a general approach for identifying protein targets from a cell lysate.[20]
Key Steps:
-
Probe Synthesis: Synthesize an analog of this compound with a linker suitable for immobilization onto a solid support (e.g., sepharose beads).
-
Affinity Chromatography: Incubate the immobilized compound with a cell lysate. Proteins that bind to the compound will be captured on the beads.
-
Washing: Perform stringent washes to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound to competitively displace them from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the drug-eluted sample to a control elution (e.g., DMSO) to identify specific binding partners.
Phase 3: Cellular Validation of Biological Activity
Rationale: Data from in vitro and proteomic screens must be validated in a cellular context. Cellular assays confirm that the compound can cross the cell membrane and engage its targets to produce a biological effect. Initial assays should focus on broad indicators of cellular health, such as cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death if observed.
Experimental Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as a proxy for cell viability.[21][22][23]
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle (DMSO) control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.[23]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Protocol 2: Apoptosis Assay by Flow Cytometry
If the MTT assay reveals cytotoxicity, the next step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[26]
-
Cell Treatment: Treat cells in a 6-well plate with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[27]
-
Washing: Wash the cells twice with cold PBS.[26]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[28]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Part 3: Comparative Analysis with Known Quinoline-Based Compounds
To put the potential cross-reactivity of this compound into context, it is useful to compare its (inferred) profile with well-characterized quinoline derivatives.
| Feature | This compound (Hypothesized) | Nitroxoline (8-Hydroxy-5-nitroquinoline) | Bosutinib (A Quinoline-based Kinase Inhibitor) |
| Primary Mechanism | Unknown; likely multifactorial. | Metal ion chelation, induction of oxidative stress.[10] | Inhibition of Src/Abl tyrosine kinases. |
| Known Target Classes | Potential: Kinases, DNA-interacting enzymes, metalloenzymes.[4][7][11] | Metalloenzymes, inhibits proteasome activity. | Tyrosine Kinases (primarily). |
| Potential for Cross-Reactivity | High, due to the combination of the quinoline scaffold and reactive functional groups.[3] | High, due to broad effects of metal chelation and ROS generation. | Moderate to High; known to inhibit multiple Src family kinases and other off-target kinases.[12] |
| Expected Cellular Effect | Cytotoxicity, potential for apoptosis induction.[7][29] | Cytotoxicity, apoptosis induction.[29] | Inhibition of proliferation in cells dependent on Src/Abl signaling. |
Conclusion
This compound represents a class of molecules rich with therapeutic potential but fraught with challenges related to selectivity. Ascribing a single biological target to such a compound at the outset is likely a futile exercise. Instead, a comprehensive, multi-pronged approach to characterization is paramount. By combining broad-based screening techniques like kinase profiling and chemical proteomics with rigorous cellular validation, researchers can build a detailed "selectivity roadmap" for this and other novel quinoline derivatives. This systematic approach not only illuminates the potential therapeutic applications of a compound but also proactively identifies the off-target liabilities that are critical to address in the early stages of drug discovery.
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Dhanjal, J. K., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]
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Al-Karrawi, M. S., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Retrieved from [Link]
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Al-Busafi, S. N., et al. (2018). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. Retrieved from [Link]
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Abdel-Rahman, H. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
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Liu, Y., et al. (2014). Chemical proteomics: terra incognita for novel drug target profiling. PMC - NIH. Retrieved from [Link]
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Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. Retrieved from [Link]
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Anupriya, A., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. PubMed. Retrieved from [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]
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Wieczorek, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Retrieved from [Link]
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Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Retrieved from [Link]
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Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Retrieved from [Link]
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Cakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]
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Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]
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Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Retrieved from [Link]
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Noriega-Iribe, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Retrieved from [Link]
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Szulik, M. W., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Nitroquinolines: A Comparative Review of Strategic Routes
For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry. The introduction of a nitro group to this privileged heterocycle opens up a vast chemical space, providing critical intermediates for further functionalization and often imparting significant biological activity. This guide offers an in-depth, comparative analysis of the primary synthetic routes to substituted nitroquinolines, moving beyond a mere recitation of protocols to provide a causal understanding of the experimental choices involved. We will explore the strategic advantages and inherent limitations of each pathway, supported by experimental data, to empower you in selecting the optimal route for your target molecule.
Strategic Approaches to Nitroquinoline Synthesis
The synthesis of substituted nitroquinolines can be broadly categorized into two primary strategies:
-
Strategy A: Building the Quinoline Ring from Nitrated Precursors. This classical approach utilizes readily available nitro-substituted anilines and carbonyl compounds to construct the quinoline core.
-
Strategy B: Direct Nitration of a Pre-formed Quinoline Ring. This method involves the electrophilic substitution of a pre-existing quinoline derivative.
A third, more modern approach involves Nucleophilic Aromatic Substitution (SNAr) , which is particularly effective for introducing the nitro group or other functionalities onto an activated quinoline ring.
Figure 1: Primary synthetic strategies for substituted nitroquinolines.
Strategy A: Constructing the Quinoline Ring from Nitrated Precursors
The classical named reactions for quinoline synthesis can be effectively adapted to produce nitroquinolines by employing nitroanilines as starting materials. The choice of reaction depends on the desired substitution pattern on the pyridine ring of the quinoline system.
The Skraup Synthesis: A Robust but Harsh Classic
The Skraup synthesis is a powerful method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (often the corresponding nitroaniline serves as the oxidant)[1][2].
Mechanism Insight: The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the quinoline. The harsh, strongly acidic, and exothermic conditions are a significant drawback, often leading to low to moderate yields and safety concerns[3]. However, for simple nitroquinolines, it remains a go-to method.
Figure 2: Simplified workflow of the Skraup synthesis for nitroquinolines.
Comparative Performance of Skraup Synthesis with Nitroanilines:
| Starting Material | Product(s) | Typical Yield (%) | Notes |
| p-Nitroaniline | 6-Nitroquinoline | Moderate | A single product is typically formed[4]. |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | A mixture of isomers is obtained, requiring separation[4][5]. |
| o-Nitroaniline | 8-Nitroquinoline | Low | Yields can be as low as 17% due to the reduced nucleophilicity of the aniline[6][7]. |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76% | A good yielding example of a substituted nitroquinoline synthesis[5][8]. |
The Doebner-von Miller Reaction: Access to 2- and 4-Substituted Nitroquinolines
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring[9][10].
Causality in Reagent Choice: The choice of the α,β-unsaturated carbonyl compound directly dictates the substitution pattern on the resulting quinoline. This provides greater synthetic flexibility compared to the Skraup synthesis. However, acid-catalyzed polymerization of the carbonyl substrate can be a competing side reaction, leading to lower yields[9].
The Combes and Gould-Jacobs Syntheses
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone[11][12]. While versatile, the use of strongly electron-withdrawing nitroanilines can hinder the cyclization step[13].
The Gould-Jacobs reaction is a sequence of reactions starting with the condensation of an aniline with an alkoxymethylenemalonate ester, ultimately leading to 4-hydroxyquinolines[14][15]. This method is generally more effective with electron-donating groups on the aniline[14]. However, microwave-assisted protocols have shown promise in improving yields and reducing reaction times, although the synthesis of nitro-substituted derivatives can still be challenging[16].
Strategy B: Direct Nitration of the Quinoline Ring
Direct nitration of a pre-formed quinoline ring is a common and often efficient method for synthesizing nitroquinolines. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substituents already present on the quinoline ring.
The Role of Acidity in Regioselectivity: Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, nitration occurs on the less deactivated benzene ring, primarily at the 5- and 8-positions[17].
Figure 3: Regioselectivity of quinoline nitration under acidic conditions.
Comparative Data on Quinoline Nitration:
| Substrate | Nitrating Agent | Temperature (°C) | Products | Yield (%) | Reference |
| Quinoline | HNO₃/H₂SO₄ | 95-100 | 5-Nitroquinoline & 8-Nitroquinoline | ~40-60% (5-nitro), ~30-50% (8-nitro) | [8] |
| 7-Methylquinoline | fuming HNO₃/H₂SO₄ | low | 7-Methyl-8-nitroquinoline | Excellent | [18] |
| 8-Methoxyquinoline | HNO₃/H₂SO₄ | - | 5-Nitro-8-methoxyquinoline | 77% | [19] |
Expert Insight: The presence of electron-donating groups on the benzene ring can influence the regioselectivity of nitration. For instance, in 7-methylquinoline, the methyl group directs the incoming nitro group to the adjacent 8-position, leading to a high yield of a single product[18].
Modern Synthetic Approaches
While classical methods remain valuable, modern synthetic chemistry offers milder and more selective alternatives for the synthesis of substituted nitroquinolines.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for introducing a nitro group or other functionalities onto an electron-deficient aromatic ring[20]. A good leaving group (e.g., a halogen) and strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group are typically required[21]. This method is particularly useful for the synthesis of highly functionalized nitroquinolines.
Microwave-Assisted and Flow Chemistry Syntheses
Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for classical reactions like the Skraup and Gould-Jacobs syntheses[2][5][16].
Flow chemistry offers enhanced safety and scalability for potentially hazardous reactions like nitration and the Skraup synthesis. The precise control over reaction parameters in a continuous flow reactor can lead to improved yields and selectivity[1][22][23].
Experimental Protocols
The following are representative, detailed protocols for the synthesis of substituted nitroquinolines.
Protocol 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline[8]
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic pentoxide
-
Glycerol
-
Concentrated Sulfuric Acid
Procedure:
-
In a 5-liter three-necked round-bottom flask, prepare a homogeneous slurry of arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg).
-
With efficient mechanical stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Maintain the temperature at 117-119°C during the addition.
-
After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.
-
Cool the reaction mixture, dilute with water, and neutralize with concentrated ammonium hydroxide.
-
The precipitated product is filtered, washed with water, and recrystallized from methanol.
-
Yield: 65-76%
Protocol 2: Direct Nitration of 7-Methylquinoline to 7-Methyl-8-nitroquinoline[24]
Materials:
-
7-Methylquinoline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (0.5 mL per gram of quinoline) to concentrated sulfuric acid (1.5 mL per gram of quinoline) while cooling in an ice bath.
-
In a separate flask, dissolve 7-methylquinoline in concentrated sulfuric acid (2.5 mL per gram of quinoline), maintaining the temperature below 10°C.
-
Slowly add the nitrating mixture to the quinoline solution, keeping the temperature below 5°C.
-
After the addition is complete, remove the cooling bath and continue stirring the mixture at room temperature for approximately 40-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol.
-
Yield: Excellent
Conclusion and Future Outlook
The synthesis of substituted nitroquinolines remains a vibrant area of research, driven by the quest for novel therapeutic agents. While classical methods such as the Skraup synthesis and direct nitration are still widely employed, their often harsh conditions and limited regioselectivity present ongoing challenges. The judicious application of these traditional routes, particularly with an understanding of substituent effects, can provide efficient access to a range of nitroquinoline derivatives.
Modern approaches, including microwave-assisted synthesis and continuous flow chemistry, offer significant advantages in terms of safety, efficiency, and scalability. As the demand for complex and diverse molecular architectures grows, the development of novel catalytic systems and the refinement of these modern techniques will be crucial in advancing the field of nitroquinoline synthesis. This guide provides a foundational understanding of the available synthetic toolbox, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
References
-
Elsevier. (2013). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. [Link]
-
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-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Semantic Scholar. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
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Wikipedia. (n.d.). Skraup reaction. [Link]
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Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]
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MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
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Combes Quinoline Synthesis. (n.d.). [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
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CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Pharmaceutical Technology. (2016). Flow Chemistry Discoveries Advance Continuous Processing. [Link]
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-
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comparative analysis of the antimicrobial properties of quinoline derivatives
A Comparative Analysis of the Antimicrobial Properties of Quinoline Derivatives: A Guide for Researchers
Quinoline, a heterocyclic aromatic organic compound, forms the scaffold for a vast array of synthetic and natural products, many of which exhibit potent antimicrobial activity. This guide provides a comparative analysis of the antimicrobial properties of various quinoline derivatives, offering insights into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to aid in the discovery and development of novel anti-infective agents.
The Enduring Legacy of Quinolines in Antimicrobial Chemotherapy
The quinoline ring system is a cornerstone of medicinal chemistry, most famously represented by the quinolone and fluoroquinolone classes of antibiotics. These agents have been instrumental in treating a wide range of bacterial infections for decades. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. This targeted action disrupts essential cellular processes, leading to bacterial cell death.
However, the clinical utility of established quinolones is increasingly threatened by the emergence of microbial resistance. This has spurred intensive research into novel quinoline derivatives with alternative mechanisms of action or improved activity against resistant strains.
Comparative Antimicrobial Spectrum and Potency
The antimicrobial efficacy of a quinoline derivative is highly dependent on its substitution pattern. Different functional groups at various positions on the quinoline ring can profoundly influence the compound's spectrum of activity, potency, and even its mechanism of action.
Fluoroquinolones: The Established Benchmark
Fluoroquinolones, such as ciprofloxacin and levofloxacin, are characterized by a fluorine atom at position 6 and a piperazine ring at position 7. These modifications enhance their penetration into bacterial cells and broaden their spectrum of activity to include both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Representative Fluoroquinolones
| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Ciprofloxacin | 0.25 - 1 | 0.25 - 1 | ≤0.015 - 0.12 |
| Levofloxacin | 0.12 - 0.5 | 0.5 - 2 | ≤0.03 - 0.12 |
| Moxifloxacin | ≤0.06 - 0.25 | 4 - 8 | ≤0.03 - 0.12 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Emerging Quinolone Derivatives and Their Expanded Activities
Research has expanded beyond the traditional fluoroquinolone scaffold to explore novel quinoline derivatives with diverse antimicrobial profiles.
-
8-Hydroxyquinolines: These compounds, such as clioquinol, are known for their broad-spectrum antimicrobial activity, which includes antibacterial, antifungal, and antiprotozoal effects. Their primary mechanism is believed to involve the chelation of metal ions that are essential for microbial enzyme function.
-
4-Aminoquinolines: This class, which includes the renowned antimalarial drug chloroquine, has also demonstrated antibacterial properties. Their mechanism in bacteria is thought to involve the disruption of membrane function and inhibition of efflux pumps.
-
Quinolone Hybrids: To combat resistance and broaden their spectrum, researchers are developing hybrid molecules that combine the quinoline scaffold with other pharmacophores. For instance, quinolone-azole hybrids have shown promising dual antibacterial and antifungal activity.
Experimental Evaluation of Antimicrobial Properties
A standardized approach is crucial for the reliable assessment and comparison of the antimicrobial properties of new quinoline derivatives. The following protocols are fundamental in antimicrobial drug discovery.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay by subculturing from the wells that show no visible growth onto agar plates.
Experimental Protocol: MBC Determination
-
Following the MIC determination, select the wells showing no visible growth.
-
Aspirate a standardized volume (e.g., 10 µL) from each of these clear wells.
-
Spot-inoculate the aspirated volume onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate overnight at the optimal growth temperature for the microorganism.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Mechanisms of Action: Beyond DNA Gyrase
While DNA gyrase and topoisomerase IV are the classical targets of quinolones, newer derivatives may exhibit alternative or multiple mechanisms of action. Understanding these mechanisms is crucial for developing agents that can overcome existing resistance.
Logical Relationship: Structure, Target, and Activity
Caption: Relationship between quinoline structure, molecular target, and antimicrobial action.
Conclusion and Future Directions
Quinolone derivatives remain a rich source for the discovery of new antimicrobial agents. The comparative analysis of their properties, facilitated by standardized experimental protocols, is essential for identifying promising lead compounds. Future research should focus on elucidating the mechanisms of action of novel derivatives, particularly their activity against drug-resistant pathogens. The development of hybrid molecules and the exploration of non-classical targets represent exciting avenues for overcoming the challenge of antimicrobial resistance. By continuing to innovate and rigorously evaluate new quinoline-based compounds, the scientific community can ensure the continued utility of this important class of antimicrobials.
References
-
Quinolone - Wikipedia. (n.d.). Retrieved from [Link]
-
Fluoroquinolone - Wikipedia. (n.d.). Retrieved from [Link]
-
Ciprofloxacin - Wikipedia. (n.d.). Retrieved from [Link]
-
Levofloxacin - Wikipedia. (n.d.). Retrieved from [Link]
-
Moxifloxacin - Wikipedia. (n.d.). Retrieved from [Link]
-
8-Hydroxyquinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
Clioquinol - Wikipedia. (n.d.). Retrieved from [Link]
-
Aminoquinolines - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]
-
Chloroquine - Wikipedia. (n.d.). Retrieved from [Link]
-
Minimum inhibitory concentration - Wikipedia. (n.d.). Retrieved from [Link]
-
Broth dilution - Wikipedia. (n.d.). Retrieved from [Link]
-
Minimum bactericidal concentration - Wikipedia. (n.d.). Retrieved from [Link]
A Senior Application Scientist's Guide to Validating the Absence of Isomeric Impurities in Final Drug Products
In the landscape of pharmaceutical development, ensuring the purity of a final drug product is paramount. Isomeric impurities, molecules with the same molecular formula but different structural arrangements, can exhibit significantly different pharmacological and toxicological profiles. Therefore, rigorously validating their absence is not merely a regulatory hurdle but a critical aspect of ensuring patient safety and drug efficacy. This guide provides an in-depth comparison of analytical methodologies for the detection, quantification, and control of isomeric impurities, grounded in scientific principles and regulatory expectations.
The Criticality of Isomer Differentiation in Pharmaceuticals
Isomers can be broadly categorized into constitutional isomers and stereoisomers. Constitutional isomers have different atomic connectivity, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. Stereoisomers are further divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[1][2][3][4] The thalidomide tragedy of the 1950s and 60s serves as a stark reminder of the importance of stereoisomer differentiation; while one enantiomer of thalidomide was an effective sedative, the other was a potent teratogen.[5] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to establish stringent guidelines for the control of impurities, including isomers.[6][7][8][9][10][11][12]
According to ICH Q3A(R2) guidelines, impurities present in a new drug substance at levels greater than 0.1% should be identified, and toxicological qualification is required for impurities exceeding certain thresholds.[6][7][8][13][14] While the ICH Q3B(R2) guidance on impurities in new drug products excludes enantiomeric impurities from its direct scope, the expectation for their control is implicit in ensuring product quality and safety.[9]
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric impurity validation depends on the type of isomerism, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification, quantitative determination, or preparative separation).
I. Chromatographic Techniques: The Workhorse for Isomer Separation
Chromatography is the cornerstone of isomeric impurity analysis, offering powerful separation capabilities.[15][16][17][18][19][20]
A. Chiral Chromatography: Resolving Enantiomers
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers interact differently, leading to their separation.[15][16][17][18][21]
-
Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative. SFC has emerged as a powerful technique for chiral separations, often outperforming traditional High-Performance Liquid Chromatography (HPLC).[5][22][23][24] It typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and environmentally friendly.[5] The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analysis times without compromising efficiency.[5][22]
-
High-Performance Liquid Chromatography (HPLC): The Established Standard. Chiral HPLC remains a widely used and robust technique for enantiomeric separation.[15][17][26] A vast library of chiral stationary phases is available, catering to a wide range of chemical entities.
-
Modes of Operation: Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.[26]
-
B. Achiral Chromatography: Separating Diastereomers and Constitutional Isomers
Diastereomers and constitutional isomers have different physical properties and can therefore be separated using standard, achiral chromatographic methods like reversed-phase HPLC.[2][27]
II. Spectroscopic and Spectrometric Techniques: Unveiling Molecular Structure
While chromatography excels at separation, spectroscopic and spectrometric techniques provide crucial structural information for the identification and characterization of isomers.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled tool for distinguishing between constitutional isomers and diastereomers by probing the chemical environment of individual nuclei.[28][29][30][31] Differences in chemical shifts, coupling constants, and through-space interactions (observed in 2D NMR experiments like NOESY) provide a detailed picture of molecular connectivity and stereochemistry.[28][29] While NMR cannot directly distinguish between enantiomers in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, allowing for their differentiation and quantification.[32]
B. Mass Spectrometry (MS): A Sensitive and Specific Detector
Mass spectrometry, particularly when coupled with a separation technique like LC or SFC (LC-MS, SFC-MS), is a highly sensitive and specific method for impurity profiling.[33][34] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the identification of unknown impurities.[33] Tandem mass spectrometry (MS/MS) can differentiate between some isomers by generating unique fragmentation patterns.[35][36][37] However, distinguishing between stereoisomers by MS alone can be challenging, often requiring specialized techniques like ion mobility spectrometry (IMS)-MS.[34][38][39]
C. Vibrational Circular Dichroism (VCD): A Powerful Tool for Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[40][41][42] This technique provides a unique spectroscopic fingerprint that is highly sensitive to the absolute configuration of a molecule.[42][43] By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously determined.[42][43] VCD is particularly valuable for molecules that lack a UV chromophore, making them unsuitable for analysis by electronic circular dichroism.[40]
Comparison of Key Analytical Techniques
| Technique | Primary Application for Isomer Analysis | Strengths | Limitations |
| Chiral SFC | Separation of enantiomers | Fast analysis, reduced solvent use, high efficiency[5][22][24] | Requires specialized instrumentation |
| Chiral HPLC | Separation of enantiomers | Well-established, wide variety of CSPs available[15][26] | Longer analysis times, higher solvent consumption compared to SFC |
| Achiral HPLC/UPLC | Separation of diastereomers and constitutional isomers | Robust, widely available, straightforward method development[27] | Not suitable for enantiomer separation without derivatization |
| NMR Spectroscopy | Structure elucidation of constitutional isomers and diastereomers; quantification of enantiomers with chiral auxiliaries | Unambiguous structure determination, quantitative[28][29][32] | Lower sensitivity compared to MS, may not distinguish enantiomers directly |
| Mass Spectrometry (MS) | Detection and identification of impurities, can differentiate some isomers | High sensitivity and selectivity, provides molecular weight information[33][34] | May not differentiate all stereoisomers without specialized techniques |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration of chiral molecules | Provides absolute stereochemical information[42][43] | Requires specialized equipment and computational support |
Experimental Protocols: A Step-by-Step Approach
Workflow for Chiral SFC Method Development for Enantiomeric Purity
Caption: A typical workflow for developing a chiral SFC method for enantiomeric purity analysis.
Step-by-Step Protocol for Chiral SFC Screening:
-
System Preparation:
-
Equilibrate the SFC system with the desired mobile phase (e.g., CO2 and a starting co-solvent like methanol).
-
Ensure the column oven and back pressure regulator (BPR) are at their initial set points (e.g., 40 °C and 150 bar).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent at a known concentration (e.g., 1 mg/mL). The dissolution solvent should be compatible with the mobile phase.
-
-
Column and Co-solvent Screening:
-
Select a set of 4-6 diverse chiral stationary phases.
-
For each column, perform a rapid gradient elution with a primary co-solvent (e.g., methanol). A typical gradient might be 5% to 40% methanol over 5-10 minutes.
-
If no separation is observed, repeat the screening with different co-solvents (e.g., ethanol, isopropanol).
-
-
Data Evaluation:
-
Evaluate the chromatograms for any signs of enantiomeric separation (e.g., peak splitting, shoulder peaks).
-
Select the column and co-solvent combination that provides the best initial separation for further optimization.
-
Decision-Making Framework for Isomeric Impurity Analysis
Caption: A decision tree to guide the selection of appropriate analytical techniques based on the type of isomeric impurity.
References
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.). Creative Biostructure. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024). Selvita. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006). European Medicines Agency. [Link]
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Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. [Link]
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NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
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Supercritical Fluid Chiral Separations - Pharmaceutical Technology. (2007). Pharmaceutical Technology. [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). U.S. Food and Drug Administration. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
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Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
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Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (2011). John Wiley & Sons. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). LCGC. [Link]
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Chiral Super Critical Fluid Chromatography - Phenomenex. (n.d.). Phenomenex. [Link]
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Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC - NIH. (2020). National Institutes of Health. [Link]
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A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS - ResearchGate. (2024). ResearchGate. [Link]
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Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). LCGC International. [Link]
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Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. (n.d.). Magritek. [Link]
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Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF. (2025). ResearchGate. [Link]
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Vibrational circular dichroism (VCD) - Bruker. (n.d.). Bruker. [Link]
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Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. [Link]
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Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy - AZoM. (2015). AZoM. [Link]
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Vibrational circular dichroism - Wikipedia. (n.d.). Wikipedia. [Link]
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Peer Reviewed: Chiral Analysis Using Mid-IR Vibrational CD Spectroscopy | Analytical Chemistry - ACS Publications. (2002). ACS Publications. [Link]
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Development of New Stereoisomeric Drugs May 1992 - FDA. (1992). U.S. Food and Drug Administration. [Link]
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Isomer analysis by mass spectrometry in clinical science | Request PDF - ResearchGate. (2020). ResearchGate. [Link]
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New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). Chromatography Today. [Link]
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Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. (2006). U.S. Food and Drug Administration. [Link]
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Study on Isomeric Impurities in Cefotiam Hydrochloride - Frontiers. (2021). Frontiers. [Link]
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Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC - NIH. (2021). National Institutes of Health. [Link]
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New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023). ACS Publications. [Link]
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Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (n.d.). Cormica. [Link]
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which are the possible ways to detect impurity in drugs? - Chemistry Stack Exchange. (2013). Chemistry Stack Exchange. [Link]
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A Comparative Guide to the Cytotoxicity of Functionalized Quinolines in Cancer Research
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activity.[1] Its versatility allows for a wide array of chemical modifications, leading to a diverse library of derivatives with potent anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various functionalized quinolines against several human cancer cell lines, delves into their mechanisms of action, and presents detailed experimental protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.
The Impact of Functionalization on Cytotoxic Potency
The anticancer activity of quinoline derivatives is profoundly influenced by the nature and position of their functional groups.[3][4] Strategic modifications to the quinoline core can enhance cytotoxicity, improve selectivity for cancer cells, and overcome mechanisms of drug resistance.[5][6] This section will explore the structure-activity relationships of several key classes of functionalized quinolines, supported by comparative experimental data.
Quinoline-Chalcone Hybrids: A Potent Combination
Molecular hybridization is a powerful strategy in drug design, and the fusion of quinoline and chalcone moieties has yielded compounds with remarkable anticancer activity.[7][8] Chalcones, known for their α,β-unsaturated ketone system, contribute to the cytotoxic profile of these hybrids.
One notable example, compound 12e , demonstrated excellent inhibitory potency against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells, with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[7]
| Compound | Cancer Cell Line | IC50 (µM)[7] |
| 12e | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | |
| MCF-7 (Breast) | 5.21 | |
| 5-FU | MGC-803 (Gastric) | 6.22 |
| HCT-116 (Colon) | 10.4 | |
| MCF-7 (Breast) | 11.1 |
The mechanism of action for these hybrids often involves the induction of G2/M phase cell cycle arrest and the promotion of apoptosis.[1]
2-Arylquinolines and 4-Amino-7-Chloroquinolines: Targeting Diverse Cancers
Substitutions at the 2 and 4 positions of the quinoline ring have been extensively explored, leading to the identification of potent cytotoxic agents. 2-Arylquinolines, for instance, have shown activity against cervical (HeLa) and prostate (PC3) cancer cell lines.[1] Similarly, 4-amino-7-chloroquinoline derivatives have demonstrated efficacy against breast cancer (MCF-7).[1]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM)[1] |
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 |
| Quinoline 12 | PC3 (Prostate) | 31.37 | |
| Quinoline 11 | PC3 (Prostate) | 34.34 | |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 |
5,6,7-Trimethoxy Quinolines: Inhibitors of Tubulin Polymerization
Quinolines bearing a trimethoxy substitution pattern have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division.[9] Compounds 7f and 7e , featuring N-(4-phenoxyphenyl) and N-(4-benzoyl phenyl) substitutions respectively, displayed strong antiproliferative activity against both sensitive and resistant cancer cell lines.[9] Notably, these compounds were often more cytotoxic against resistant cell lines (A2780/RCIS and MCF-7/MX) than their parental counterparts.[9]
| Compound | Cancer Cell Line | IC50 (µM)[9] |
| 7f | A2780 (Ovarian) | > 100 |
| A2780/RCIS (Ovarian, Resistant) | 20.3 | |
| MCF-7 (Breast) | 26.5 | |
| MCF-7/MX (Breast, Resistant) | 18.8 | |
| 7e | A2780 (Ovarian) | 21.4 |
| A2780/RCIS (Ovarian, Resistant) | 16.2 | |
| MCF-7 (Breast) | 20.9 | |
| MCF-7/MX (Breast, Resistant) | 15.6 |
Mechanisms of Action: From Cell Cycle Arrest to Apoptosis
The cytotoxic effects of functionalized quinolines are mediated through various cellular mechanisms.[2][10] Understanding these pathways is crucial for the rational design of more effective and selective anticancer agents.
A common mechanism is the induction of cell cycle arrest , often at the G2/M phase, which prevents cancer cells from proliferating.[1][7] This is frequently followed by the induction of apoptosis , or programmed cell death, a key process for eliminating damaged or cancerous cells.[11][12]
Some quinoline derivatives exert their effects by targeting specific molecular machinery. For example, 5,6,7-trimethoxy quinolines inhibit tubulin polymerization , disrupting the formation of the mitotic spindle and leading to mitotic arrest.[9] Other derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway.[8]
The diagram below illustrates a generalized workflow for investigating the cytotoxic mechanism of a novel quinoline derivative.
Caption: Workflow for Investigating Cytotoxicity Mechanisms.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[1][13] The protocol described below is a standard method for evaluating the cytotoxicity of quinoline derivatives against cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be less than 0.5% to avoid solvent-induced toxicity.[1]
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the test compounds to the respective wells. Include wells with medium alone (blank) and cells treated with the vehicle solvent (negative control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
The following diagram outlines the key steps of the MTT assay workflow.
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Directions
Functionalized quinolines represent a highly promising and versatile class of compounds in the development of novel anticancer agents.[2] The evidence presented in this guide highlights the significant impact of chemical modifications on their cytotoxic potency and mechanisms of action. The ability to tune the structure of quinoline derivatives to target specific cancer cell vulnerabilities offers a powerful approach for future drug discovery efforts.[3][14]
Further research should focus on elucidating the detailed molecular targets of the most potent compounds and exploring their efficacy in more complex in vivo models. The development of quinoline derivatives with improved pharmacological profiles, including enhanced bioavailability and reduced off-target toxicity, will be critical for their successful translation into clinical applications. The continued exploration of this remarkable scaffold holds great promise for the future of cancer therapy.
References
-
A new series of quinoline analogs of ketoprofen was designed and synthesized as multidrug resistance protein 2 (MRP2) inhibitors using ketoprofen as the lead compounds. The cytotoxic activity of the compounds was evaluated againt two cancer cell lines including A2780/RCIS (MRP2-overexpressing ovarian carcinoma), A2780, drug-sensitive ovarian carcinoma using MTT assay. [Link]
-
Therefore, we designed and synthesized two series of novel quinoline derivatives possessing trimethoxy quinoline scaffold... The synthesized quinolines were evaluated for their cytotoxic activity against four different human cancer cell lines including MCF-7, MCF-7/MX, A2780, and A2780/RCIS and normal (Huvec) cells. [Link]
-
As the continuation of our work on effective anticancer agents, we assumed that linking chalcone fragment to the quinoline scaffold through the principle of molecular hybridization strategy could produce novel compounds with potential anticancer activity. Therefore, quinoline-chalcone derivatives were designed and synthesized, and we explored their antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells. [Link]
-
Based on our observations, we concluded that functionalization of the quinoline derivatives we studied resulted in a change in cytotoxic activities of the compounds. [Link]
-
Among heterocyclic compounds, quinoline scaffold has become an important construction motif for the development of new drugs. Quinoline and its derivatives possess many types of biological activities and have been reported to show significant anticancer activity. [Link]
-
Our investigation suggested that all compounds were cytotoxic against Caco-2 cell lines. We observed that the previously synthesized quinoline derivatives (A + B), (C), (D), (E), and (F) in a reaction sequence show an influence in cytotoxicity against Caco-2 cell lines. [Link]
-
In this study, three series of novel molecules bearing quinoline scaffold were designed, synthesized and evaluated for their in-vitro anti-proliferative activity. [Link]
-
A series of novel quinoline-docetaxel analogues (6a-6g, 13a-13g) were designed and synthesized by introducing bioactive quinoline scaffold to C2'-OH of docetaxel. The anticancer activities of these novel analogues were investigated against different human cancer cell lines including Hela, A549, A2780, MCF-7 and two resistant strains A2780-MDR and MCF-7-MDR. [Link]
-
Abbas et al. ... synthesized a series of quinoline–chalcone hybrids as potential anti-cancer agents for NSCLC and CML, via inhibiting the PI3K/Akt/mTOR pathway. [Link]
-
Herein we performed extensive studies to investigate anticancer potential of quinolones and quinolines derivatives... against different cancer cell lines i.e., breast cancer cells (MCF–7), bone-marrow cancer cells (K–562) and cervical cancer cells (HeLa) by using the flow cytometry, fluorescence microscopy and DNA-binding studies. [Link]
-
Here, the cytotoxicity of a set of twenty-four 4-substituted quinolines (named HTI) was screened for their antitumor and antileishmanial potential in vitro, and the underlying mechanisms investigated. HTI 21 and HTI 22 exhibited the highest cytotoxicity, being selected to the subsequent studies. Both derivatives induced caspase-dependent apoptosis associated to the dissipation of the mitochondrial transmembrane potential (ΔΨ) and ROS generation. [Link]
-
Several novel therapeutic agents have been developed based on the quinoline nucleus, highlighting the potential of quinoline and its derivatives in drug discovery. [Link]
-
Gan et al. synthesized a series of novel 4-arylamino-quinazoline derivatives as potential EGFRT790M/L858R inhibitors. [Link]
-
These compounds exhibit anticancer activities through various pathways, including apoptosis induction, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration. [Link]
-
In this research investigation novel quinoline derivatives, using the multi-component reaction protocol, were synthesized. After characterization of the product by several spectroscopic techniques, the biological potential of these compounds were assessed using lung cancer cell lines, bacteria and molecular modeling in an enzymatic system. [Link]
-
Preliminary structure-activity relationships analysis suggested that (1) the large and bulky alkoxy substituent in position-7 might be a beneficial pharmacophoric group for antiproliferative activity; (2) the amino side chain substituents in position-4 facilitated the antiproliferative activity of this class of compounds; and (3) the length of the alkylamino side chain moiety affected the antiproliferative potency, with two CH2 units being the most favorable. [Link]
-
The relationship between the chemical structure and the HIV-1 RT inhibitory activity has been studied for a series of quinoline derivatives. [Link]
-
The cytotoxic profiles were elucidated by comparing viability rates of analogs treated hepatic cancerous cell line with untreated hepatic cells and untreated mesenchymal stem cells as standards. [Link]
-
Against the lung cancer cell line compound figure 16 showed potent activity with IC50 value of 0.25±0.23 µm whereas compounds figure 17 and figure 18 showed better activity against lung cancer cell line with IC50 value of 0.08±0.01 µm and 0.03± 0.04 µm. [Link]
-
We observed that the previously synthesized quinoline derivatives (A + B), (C), (D), (E), and (F) in a reaction sequence showed an influence in cytotoxicity against Caco-2 cell lines. [Link]
-
In particular, quinoline containing compounds have exhibited substantial antiproliferative effects through diverse mechanism of actions which indicates that the heteroaryl unit is flexible as well as accessible to subtle structural changes that enables its inclusion in chemically distinct antitumor constructs. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-8-nitroquinoline
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 5-Bromo-8-nitroquinoline is not merely a regulatory formality; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams.
Core Principles: Understanding the Hazard Profile
This compound is a halogenated nitroaromatic compound.[1] This classification is fundamentally important as it dictates the specific hazards and, consequently, the required disposal pathway. Aromatic nitro compounds can present significant health risks, including potential systemic effects, while the halogenated component places it under specific environmental regulations.[2][3][4] Therefore, this substance must be treated as hazardous waste and must never be disposed of in standard trash or down the sewer system.[5][6][7]
The primary objective is to prevent its release into the environment, where it is very toxic to aquatic life with long-lasting effects, and to ensure the safety of all personnel.[8][9]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Risk |
| Acute Toxicity | Harmful if swallowed.[8] May cause irritation to the skin, eyes, and respiratory system.[10][11][12] | Ingestion, inhalation of dust, or direct dermal/eye contact. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[8][9] | Environmental contamination if improperly disposed of. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][11][12][13] | Potential for dangerous reactions if mixed with incompatible waste. |
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before beginning any waste consolidation or disposal procedures, it is imperative to establish a safe working environment. The causality here is simple: minimizing exposure pathways is the most effective way to mitigate risk.
Engineering Controls
All handling of this compound, including weighing, transfers, and waste collection, must be conducted within a certified chemical fume hood.[7] This primary engineering control is non-negotiable, as it prevents the inhalation of fine particulates or potential vapors.[7][14] Ensure that an eyewash station and safety shower are readily accessible.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.[2] Each component is selected to protect against the specific hazards identified in the risk assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face | Chemical splash goggles and a face shield.[15][16] | Protects against accidental splashes and airborne dust, preventing severe eye irritation or damage.[10] |
| Hand | Chemical-resistant gloves (e.g., Nitrile).[5] | Prevents dermal absorption and skin irritation.[11] Gloves must be inspected before use and removed properly to avoid cross-contamination.[14] |
| Body | A lab coat, worn fully buttoned.[5] | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if dust is generated).[7][14] | Required if working outside of a fume hood or if there is a risk of aerosolizing the solid compound. |
Step-by-Step Disposal Procedure
This protocol ensures that all waste streams containing this compound are handled in a self-validating system that prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification of all waste.
-
Pure/Unused Chemical: Any expired or surplus this compound.
-
Contaminated Solids: Items such as weigh boats, contaminated paper towels, gloves, and bench protectors.
-
Contaminated Liquids: Any solutions containing this compound.
Causality: Proper segregation is essential to prevent dangerous reactions.[5] This compound must be kept separate from incompatible materials, particularly strong oxidizing agents.[11][12]
Step 2: Containerization
Select appropriate waste containers.
-
Solid Waste: Use a clearly labeled, sealable, and durable container (e.g., a heavy-duty plastic pail or a designated solid hazardous waste drum).[5][17]
-
Liquid Waste: Use a designated, chemically compatible (e.g., glass or polyethylene) container with a secure, tight-fitting lid for liquid hazardous waste.[5] Do not overfill the container, leaving adequate headspace for expansion.[5]
Step 3: Labeling
Proper labeling is a cornerstone of safe waste management. Every waste container must be clearly and accurately labeled.
-
Affix a hazardous waste tag as soon as the first item is placed in the container.
-
The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
An accurate list of all other constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
Step 4: Waste Collection and Accumulation
-
Solid Waste: Carefully place unused solid this compound and contaminated disposable items directly into the labeled solid hazardous waste container.[5] Avoid creating dust.[8][14]
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container.
-
Decontamination of Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as hazardous liquid waste.[7]
Step 5: Temporary Storage and Final Disposal
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Ensure the storage area is secure and has secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10][18] This ensures the waste is transported and processed at an approved waste disposal plant, likely via incineration, in accordance with all federal, state, and local regulations.[8][19][20]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
For Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Table 2.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[17][21] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Material: Carefully sweep up the absorbed material and spilled powder using non-sparking tools.[7][8][17] Avoid creating dust.[14][22]
-
Package for Disposal: Place the collected material into a heavy-duty plastic bag or a sealable container.[17] Label it as "Hazardous Waste: this compound spill debris."
-
Decontaminate the Area: Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[17]
-
Contact EHS: Report the spill to your institution's safety officer for guidance and to arrange for waste pickup.
For Large Spills (or if you are unsure):
-
EVACUATE: Immediately evacuate the laboratory and alert others to do the same.
-
ISOLATE: Close the doors to the affected area to contain any dust or vapors.
-
CALL FOR HELP: Contact your institution's emergency response line (e.g., EHS, campus safety) and/or call 911.[23] Provide details on the chemical spilled and the location. Do not re-enter the area until cleared by trained emergency responders.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal from the laboratory.
Caption: Disposal workflow for this compound waste.
Conclusion
The responsible management of chemical waste like this compound is a direct reflection of our commitment to a culture of safety. By adhering to this structured protocol—grounded in a thorough understanding of the chemical's hazards, the consistent use of protective equipment, and compliant disposal procedures—we protect ourselves, our colleagues, and the environment.
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- Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem.
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- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Complicated Chemical Spills. University of Illinois Division of Research Safety.
- Cleaning up a spill. Kent State University Compliance and Risk Management.
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
- SAFETY DATA SHEET - 5-bromo-1-pentene. Fisher Scientific.
- SAFETY DATA SHEET - 5-Bromoquinoline. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 8-Bromoquinoline. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-8-nitroquinoline. Capot Chemical.
- SAFETY DATA SHEET - 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
- SAFETY DATA SHEET - 8-Nitroquinoline. Fisher Scientific.
- Personal Protective Equipment. US EPA.
- SAFETY DATA SHEET - 4-Bromo-8-nitroquinoline. Capot Chemical.
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- 5-bromo-2-nitropyridine. Jubilant Ingrevia.
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Navigating the Synthesis and Handling of 5-Bromo-8-nitroquinoline: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and utilization of novel chemical entities are cornerstones of innovation in drug development. Among these, 5-Bromo-8-nitroquinoline stands as a compound of significant interest. However, its handling demands a meticulous approach to safety, grounded in a deep understanding of its chemical properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape of this compound
This compound is a nitroaromatic compound, a class of substances known for their potential toxicity and reactivity.[1] While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from its structural motifs: the quinoline core, the bromine substituent, and the nitro group. The presence of a nitro group suggests that the compound may be thermally unstable and could decompose exothermically.[1]
Based on data from related compounds, this compound should be treated as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] There is also a potential for respiratory irritation.[4][5] Due to the presence of the nitro group and bromine, there is a possibility of mutagenic and carcinogenic effects, although specific data for this compound is lacking.[4] Therefore, all contact should be minimized.
Hazard Summary Table:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Eye contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][5] | Inhalation |
| Germ Cell Mutagenicity/Carcinogenicity | Suspected of causing genetic defects and cancer (based on related compounds).[4] | Inhalation, Dermal, Ingestion |
The Last Line of Defense: Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is your final barrier against chemical exposure.[7] Its selection and proper use are non-negotiable when handling this compound.
Essential PPE for Handling this compound:
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6][8] For operations with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a face shield worn over safety goggles is essential.[7]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight cuffs is required to protect your skin and personal clothing.[7]
-
Respiratory Protection: Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P100) must be used.[5][10]
PPE Donning and Doffing Workflow:
Proper donning and doffing procedures are critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Synthesis:
All handling of solid this compound and its solutions must be performed within a certified chemical fume hood.[9]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound in a tared, sealed container within the fume hood to prevent the generation of dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Monitor the reaction closely, especially for any signs of exotherms.
-
Post-Reaction: After the reaction is complete, quench any reactive species safely according to your established protocol.
Chemical Handling Workflow Diagram:
Caption: Step-by-step workflow for handling this compound.
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[12]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[13]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert your institution's emergency response team.[14]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Waste Disposal: A Responsible Conclusion
All waste containing this compound, including contaminated solids, solutions, and PPE, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Double-bag contaminated gloves, lab coats, and other disposable items in labeled hazardous waste bags.[14]
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]
By adhering to these safety protocols and operational plans, you can confidently and responsibly work with this compound, advancing your research while prioritizing the safety of yourself and your colleagues.
References
- BenchChem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
- Chemius. (n.d.). Nitro Razredčilo Safety Data Sheet.
- Fisher Scientific. (2025). 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet.
- Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet.
- Fisher Scientific. (2021). 8-Hydroxy-5-nitroquinoline Safety Data Sheet.
- Sigma-Aldrich. (2024). 5-bromo-5-nitro-1,3-dioxane Safety Data Sheet.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Kent State University. (n.d.). Cleaning up a spill.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
